molecular formula C10H18N2O B1306498 N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine CAS No. 842971-89-5

N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine

Cat. No.: B1306498
CAS No.: 842971-89-5
M. Wt: 182.26 g/mol
InChI Key: XIBTZZUXZNNSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-diethyl-1-(furan-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-3-12(4-2)9(8-11)10-6-5-7-13-10/h5-7,9H,3-4,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBTZZUXZNNSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CN)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390182
Record name N~1~,N~1~-Diethyl-1-(furan-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842971-89-5
Record name N~1~,N~1~-Diethyl-1-(furan-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine, a novel vicinal diamine with potential applications in pharmaceutical and materials science research. The synthesis is designed as a robust, three-step sequence commencing with the readily available starting material, 2-acetylfuran. Each step is detailed with theoretical justification, procedural outlines, and key experimental considerations. The narrative emphasizes the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these methodologies. This guide is grounded in established chemical principles and supported by references to relevant literature.

Introduction and Strategic Overview

This compound is a vicinal diamine featuring a furan moiety. The unique structural combination of a furan ring, a common pharmacophore, and a 1,2-diamine skeleton, a privileged motif in medicinal chemistry, makes this compound a target of significant interest for the development of novel therapeutic agents and functional materials. This guide outlines a logical and efficient synthetic strategy, designed to be both scalable and adaptable.

The proposed synthesis follows a linear three-step route, commencing with the Friedel-Crafts acylation of furan to produce 2-acetylfuran. The subsequent steps involve the introduction of the diethylamino group via α-bromination and nucleophilic substitution, followed by the crucial conversion of the resulting α-amino ketone to the target vicinal diamine through reductive amination.

Synthetic_Pathway_Overview Furan Furan Acetylfuran 2-Acetylfuran (1) Furan->Acetylfuran Acetic Anhydride, Catalyst Bromoacetylfuran 2-(Bromoacetyl)furan (2) Acetylfuran->Bromoacetylfuran Bromine or NBS AminoKetone 2-(Diethylamino)acetylfuran (3) Bromoacetylfuran->AminoKetone Diethylamine TargetMolecule This compound (4) AminoKetone->TargetMolecule Reductive Amination Step_2_Workflow Acetylfuran 2-Acetylfuran (1) Bromoacetylfuran 2-(Bromoacetyl)furan (2) Acetylfuran->Bromoacetylfuran Bromination (e.g., NBS, AIBN) AminoKetone 2-(Diethylamino)acetylfuran (3) Bromoacetylfuran->AminoKetone Nucleophilic Substitution (Diethylamine, Base) Reductive_Amination_Mechanism AminoKetone α-Amino Ketone (3) Imine Imine Intermediate AminoKetone->Imine + NH₃ - H₂O TargetMolecule Vicinal Diamine (4) Imine->TargetMolecule Reduction (e.g., H₂, Catalyst)

A Technical Guide to the Structure Elucidation of N¹,N¹-diethyl-1-(2-furyl)ethane-1,2-diamine (CAS 842971-89-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive identification of a chemical entity is a cornerstone of chemical research and drug development. This guide provides an in-depth, methodological walkthrough of the structure elucidation process for the compound assigned CAS Registry Number 842971-89-5, identified as N¹,N¹-diethyl-1-(2-furyl)ethane-1,2-diamine.[1][2][3] This document is not merely a recitation of steps but a narrative of scientific deduction, explaining the causal logic behind experimental choices and the synergy between different analytical techniques. We will proceed through a logical workflow, beginning with the determination of the molecular formula via mass spectrometry, followed by the piecing together of the molecular framework using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another, ensuring the highest degree of confidence in the final assigned structure.

Introduction: The Imperative of Unambiguous Structural Characterization

In the fields of medicinal chemistry and materials science, the biological activity or physical properties of a molecule are inextricably linked to its precise three-dimensional structure. The compound N¹,N¹-diethyl-1-(2-furyl)ethane-1,2-diamine (Figure 1) is a small molecule featuring several key functionalities: a furan ring, a chiral center, and two distinct amine groups. Such scaffolds are of significant interest in drug discovery due to their potential to interact with a wide range of biological targets. Before any meaningful biological or material investigation can occur, however, its structure must be confirmed beyond any doubt.

This guide will simulate a de novo structure elucidation, a scenario commonly encountered with novel synthesis products, impurities, or natural product isolates. The primary analytical tools employed will be High-Resolution Mass Spectrometry (HRMS) and multi-dimensional NMR spectroscopy, as these are the cornerstones of modern small molecule characterization.[4][5][6]

Figure 1: Proposed Structure of CAS 842971-89-5

Chemical structure of N¹,N¹-diethyl-1-(2-furyl)ethane-1,2-diamine
N¹,N¹-diethyl-1-(2-furyl)ethane-1,2-diamine

Foundational Analysis: Determining the Molecular Formula

The first and most critical step in any structure elucidation is to determine the elemental composition of the molecule.[7] This is most reliably achieved using High-Resolution Mass Spectrometry (HRMS), which can measure mass-to-charge ratios to several decimal places, allowing for the differentiation between compounds with the same nominal mass.[8][9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in methanol (LC-MS grade). This is further diluted to ~10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.

  • Instrumentation: The sample is infused into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: Positive (ESI+)

    • Mass Range: 50-500 m/z

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Acquisition: Centroid mode, with an internal calibrant (lock mass) to ensure high mass accuracy.

Data Interpretation and Causality

The HRMS analysis yields a protonated molecular ion [M+H]⁺ at an m/z of 183.1501 . The choice of ESI in positive mode is logical due to the presence of two basic nitrogen atoms, which are readily protonated. The high accuracy of the Q-TOF instrument allows for the generation of a shortlist of possible elemental formulas that match this exact mass within a narrow tolerance (e.g., ±5 ppm).[10]

Observed m/z [M+H]⁺ Proposed Formula Calculated m/z [M+H]⁺ Difference (ppm) Double Bond Equivalents (DBE)
183.1501C₁₀H₁₉N₂O183.14972.23
C₉H₁₇N₄183.1508-3.84
C₁₁H₁₉O₂183.138563.33

Analysis:

  • The formula C₁₀H₁₈N₂O provides the best fit with a mass error of only 2.2 ppm.[11][12]

  • The Nitrogen Rule states that a molecule with an even nominal mass (182 Da) must contain an even number of nitrogen atoms, which is consistent with our proposed formula.

  • The calculated Double Bond Equivalents (DBE) for C₁₀H₁₈N₂O is 3. This value represents the sum of rings and π-bonds in the structure and provides a crucial constraint for the subsequent NMR analysis. The furan ring accounts for 2 DBEs (one ring, one double bond), leaving one more to be accounted for, which is the second double bond in the furan ring.

Assembling the Framework: 1D and 2D NMR Spectroscopy

With the molecular formula established, NMR spectroscopy is employed to map the connectivity of the atoms.[5][6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides the necessary data to piece the structure together fragment by fragment.[13]

The Elucidation Workflow

The process of structure elucidation using NMR is a logical puzzle. The following diagram illustrates the workflow, showing how information from each experiment builds upon the last.

Elucidation_Workflow cluster_1d 1D NMR cluster_2d 2D NMR H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C Direct Bonds) H_NMR->HSQC C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->HSQC Assigns protons to carbons HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC HSQC->HMBC Confirms fragments Structure Final Structure HMBC->Structure Connects fragments into final scaffold

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Data is acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Experiments Acquired:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Data Synthesis and Interpretation

The following table summarizes the hypothetical NMR data consistent with the structure of N¹,N¹-diethyl-1-(2-furyl)ethane-1,2-diamine.

Position ¹H Chemical Shift (δ, ppm) ¹H Multiplicity, J (Hz) ¹³C Chemical Shift (δ, ppm) HSQC Correlation Key HMBC Correlations (¹H → ¹³C)
14.15dd, 8.5, 4.558.2YesC2, C6, C9
2a2.95dd, 13.0, 4.545.1YesC1, C6
2b2.80dd, 13.0, 8.545.1YesC1, C6
32.60q, 7.147.5YesC4, C1
41.05t, 7.111.8YesC3
6154.5--No-
76.30dd, 3.2, 1.9107.8YesC6, C8, C9
86.25d, 3.2110.2YesC6, C7
97.35d, 1.9142.1YesC6, C7
NH₂1.80br s-No-

Step-by-Step Elucidation:

  • Identifying Spin Systems (COSY): The COSY spectrum is essential for identifying protons that are coupled to each other, typically through 2 or 3 bonds.[13][14]

    • A strong correlation between the triplet at δ 1.05 (H4) and the quartet at δ 2.60 (H3) immediately establishes the ethyl group (-CH₂-CH₃).

    • The methine proton at δ 4.15 (H1) shows correlations to two distinct protons at δ 2.95 (H2a) and δ 2.80 (H2b), which themselves are coupled. This defines the -CH(1)-CH₂(2)- fragment.

    • Within the furan ring, H7 (δ 6.30) correlates to H8 (δ 6.25), and H7 also shows a weaker correlation to H9 (δ 7.35), mapping out the ring's proton network.

  • Connecting Protons to Carbons (HSQC): The HSQC experiment links each proton directly to the carbon it is attached to, providing the ¹³C chemical shifts for all protonated carbons.[15][16] This allows us to confidently assign the carbon signals as shown in the table. Notably, the carbon at δ 154.5 (C6) does not show a correlation, identifying it as a quaternary carbon.

  • Assembling the Fragments (HMBC): The HMBC experiment is the key to connecting the isolated spin systems by revealing long-range (2-4 bond) correlations between protons and carbons.[15][17]

    • Connecting the Ethyl Group: The methylene protons of the ethyl group (H3, δ 2.60) show a crucial correlation to the methine carbon C1 at δ 58.2. This unambiguously connects the diethylamino group to the chiral center.

    • Connecting the Furan Ring: The methine proton H1 (δ 4.15) shows strong correlations to two furan carbons, C6 (δ 154.5) and C9 (δ 142.1). This firmly attaches the ethylenediamine chain to the furan ring at the C6 position.

    • Confirming the Backbone: The methylene protons H2 (δ 2.80/2.95) show a correlation back to C1, confirming the ethane-1,2-diamine backbone.

Conclusion: A Self-Validating Structural Hypothesis

References

  • Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (NIH).[Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.[Link]

  • High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts.[Link]

  • Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis.[Link]

  • Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. ACS Publications.[Link]

  • Two-dimensional NMR spectroscopy. Fiveable.[Link]

  • Molecular Structure Characterisation and Structural Elucidation. Intertek.[Link]

  • Automated molecular formula determination by tandem mass spectrometry (MS/MS). ResearchGate.[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.[Link]

  • Formula determination by high resolution mass spectrometry. YouTube.[Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ACS Publications.[Link]

  • The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon.[Link]

  • Use of the Molecular Ion. Whitman College.[Link]

  • Interpreting 2-D NMR Spectra. Chemistry LibreTexts.[Link]

  • N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine. Molbase.[Link]

Sources

"physicochemical characteristics of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine

Preamble: Charting the Course for a Novel Molecule

This compound represents a novel chemical entity with potential pharmacological applications, suggested by its structural motifs: a furan ring, a common pharmacophore, and a diethylamine group, which can significantly influence its acid-base properties and bioavailability. As of this writing, this specific molecule is not extensively characterized in the public domain. Therefore, this guide adopts the perspective of a lead scientist outlining a comprehensive strategy for its initial physicochemical profiling. This is not merely a collection of data, but a roadmap for discovery, emphasizing the causality behind each experimental choice and establishing a self-validating system for data generation critical for any future drug development pipeline.

The following sections detail the logical flow of investigation, from fundamental structural and acid-base properties to solubility and stability assessments. Each step is designed to build upon the last, creating a holistic understanding of the molecule's behavior, which is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Section 1: Identity, Structure, and Fundamental Properties

Before quantitative analysis can begin, unequivocal confirmation of the molecule's identity and purity is essential. This forms the bedrock of all subsequent data.

Structural Confirmation and Purity Assessment

The initial step involves confirming the chemical structure of the synthesized compound. A multi-pronged analytical approach is non-negotiable for ensuring the integrity of the starting material.

Experimental Protocol: Structural and Purity Verification

  • Mass Spectrometry (MS):

    • Technique: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) in positive ion mode, as the molecule contains basic nitrogen atoms that are readily protonated.

    • Procedure: Dissolve 1-2 mg of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid). Infuse the solution directly into the mass spectrometer.

    • Objective: To obtain the accurate mass of the protonated molecule [M+H]⁺. This experimental mass should be compared to the theoretical exact mass calculated from the molecular formula (C₁₀H₁₈N₂O). The deviation, measured in parts-per-million (ppm), should ideally be less than 5 ppm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Techniques: ¹H NMR and ¹³C NMR are mandatory. 2D NMR techniques like COSY and HSQC may be employed to resolve complex spin systems and confirm connectivity.

    • Procedure: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.

    • Objective: To confirm the molecular skeleton. The ¹H NMR spectrum should show distinct signals corresponding to the furan ring protons, the ethyl chain protons, and the diethylamino group. The chemical shifts, splitting patterns (multiplicity), and integration values must be consistent with the proposed structure. The ¹³C NMR will confirm the number of unique carbon environments.

  • Purity Analysis (Chromatography):

    • Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) or an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.

    • Procedure: Develop a suitable reversed-phase HPLC method (e.g., C18 column with a mobile phase gradient of water/acetonitrile containing 0.1% trifluoroacetic acid or formic acid).

    • Objective: To determine the purity of the sample. The result is typically expressed as a percentage of the area of the main peak relative to the total area of all peaks. For early-stage drug development, a purity of >95% is generally required.

Physical State and Appearance

A macroscopic description is a fundamental, albeit simple, parameter.

  • Observation: The physical state (e.g., crystalline solid, amorphous powder, oil), color, and odor should be recorded at ambient temperature and pressure. This information is valuable for handling, formulation, and manufacturing considerations.

Section 2: Ionization Constant (pKa) - The Key to Physiological Behavior

The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the extent of ionization at a given pH, which directly influences solubility, permeability across biological membranes, and receptor binding. Given that this compound has two basic nitrogen atoms (a primary amine and a tertiary amine), it is expected to have two pKa values.

Causality: The charge state of a molecule governs its interaction with the aqueous and lipid environments of the body. The primary amine and the tertiary diethylamine group will be protonated at low pH (e.g., in the stomach) and will deprotonate as the pH increases (e.g., in the intestine). Knowing the precise pH at which these transitions occur (the pKa) is essential for predicting oral absorption.

Workflow for pKa Determination

pKa_Workflow cluster_prep Sample Preparation cluster_titration Automated Titration cluster_analysis Data Analysis prep Prepare 0.01 M solution in 0.15 M KCl titrate Titrate with 0.1 M HCl (for basic pKa) prep->titrate Introduce Sample measure Record pH vs. Titrant Volume titrate->measure derivative Calculate 1st & 2nd Derivatives of Titration Curve measure->derivative Export Data pKa_det Identify Equivalence Points and Determine pKa(s) derivative->pKa_det report Report pKa1 and pKa2 with Standard Deviation pKa_det->report Final Value

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Protocol: Potentiometric Titration for pKa

  • System Preparation: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Prepare an accurately weighed solution of the compound (e.g., 0.01 M) in a constant ionic strength background electrolyte, such as 0.15 M KCl, to mimic physiological ionic strength.

  • Titration: Place the solution in a thermostatted vessel (e.g., at 25°C or 37°C). Titrate the solution with a standardized solution of 0.1 M HCl (to determine basic pKa values). The titrant should be added in small, precise increments using an automated burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. More accurately, the equivalence points are determined from the maxima of the first derivative of the titration curve (ΔpH/ΔV). The pKa values can then be calculated from the titration data using specialized software. The experiment should be performed in triplicate to ensure reproducibility.

Section 3: Lipophilicity (LogP and LogD) - The Passport Across Membranes

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) environment. It is a critical determinant of a drug's ability to cross cell membranes.

  • LogP (Partition Coefficient): Refers to the partition coefficient of the neutral form of the molecule between octanol and water.

  • LogD (Distribution Coefficient): Is the effective partition coefficient at a given pH, accounting for all ionic species. For an ionizable molecule like ours, LogD is the more physiologically relevant parameter. The relationship is governed by the pKa.

Causality: A molecule must have a balanced lipophilicity (often in the LogD range of 1-3 for orally absorbed drugs) to be effective. If it is too hydrophilic (low LogD), it will not cross the lipid-rich cell membranes of the gut wall. If it is too lipophilic (high LogD), it may get trapped in fat tissues and have poor aqueous solubility.

Table 1: Target Physicochemical Parameters
ParameterExperimental MethodTarget Value/InformationRationale for Drug Development
pKa₁ & pKa₂ Potentiometric TitrationTwo distinct pKa values expectedGoverns solubility and charge state at physiological pH
LogP Shake-Flask or HPLCA single value for the neutral speciesIntrinsic lipophilicity of the molecule
LogD₇.₄ Shake-Flask or CalculationA single value at pH 7.4Predicts membrane permeability at blood pH
Aqueous Solubility Thermodynamic (Shake-Flask)Solubility (mg/mL) at pH 2.0, 4.5, 7.4Determines dissolution rate and maximum absorbable dose
Chemical Stability HPLC-based assayDegradation rate over time at various pH and temperatureInforms on shelf-life and potential degradation products

Experimental Protocol: Shake-Flask Method for LogD₇.₄

  • Buffer Preparation: Prepare a phosphate buffer at pH 7.4. Pre-saturate this buffer with n-octanol, and pre-saturate n-octanol with the buffer by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent. Add a small aliquot to a vial containing a known volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 2 mL of each).

  • Partitioning: Cap the vial and shake it gently at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

  • Replication: The experiment must be performed in triplicate.

Section 4: Aqueous Solubility - The Prerequisite for Absorption

For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids. Poor aqueous solubility is a major cause of failure for new drug candidates. The solubility of an ionizable compound is highly dependent on pH.

Causality: Solubility should be determined at pH values relevant to the gastrointestinal tract. For instance, low solubility in the acidic environment of the stomach (pH ~1.2-2.5) followed by higher solubility in the near-neutral pH of the small intestine (pH ~6.0-7.5) can be favorable for oral absorption. Given the basic nature of this compound, its solubility is expected to be higher at lower pH values where it is fully protonated and exists as a salt.

Solubility_pH_Relationship cluster_pH cluster_Molecule pH_Stomach Stomach (pH 1-3) Molecule_Protonated C₁₀H₁₈N₂O-H₂²⁺ (Protonated, Cationic) pH_Stomach->Molecule_Protonated Favors pH_Intestine Intestine (pH 6-7.5) Molecule_Neutral C₁₀H₁₈N₂O (Partially/Fully Neutral) pH_Intestine->Molecule_Neutral Favors Solubility_High High Aqueous Solubility Molecule_Protonated->Solubility_High Leads to Solubility_Low Lower Aqueous Solubility Molecule_Neutral->Solubility_Low Leads to

Caption: Expected relationship between pH, ionization state, and solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Buffer Preparation: Prepare buffers at relevant pH values (e.g., pH 2.0 using HCl, pH 4.5 using acetate buffer, and pH 7.4 using phosphate buffer).

  • Equilibration: Add an excess amount of the solid compound to vials containing each buffer. This ensures that a saturated solution is formed.

  • Shaking: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure thermodynamic equilibrium is reached.

  • Sample Processing: After equilibration, visually confirm that excess solid remains. Filter the samples (e.g., using a 0.45 µm PTFE filter) to remove undissolved solid.

  • Quantification: Dilute the filtrate and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Reporting: Report the solubility in mg/mL or µg/mL for each pH.

Section 5: Chemical Stability

Assessing the intrinsic chemical stability of a new chemical entity is crucial for determining its viability as a drug candidate. Degradation can lead to loss of potency and the formation of potentially toxic byproducts.

Causality: Stability testing under stressed conditions (e.g., extremes of pH, temperature, and light) helps to identify potential degradation pathways and predict the compound's shelf-life. The furan ring, in particular, can be susceptible to acid-catalyzed degradation, which is a key liability to investigate.

Experimental Protocol: pH-Rate Profile (Solution Stability)

  • Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a series of buffers covering a wide pH range (e.g., pH 1.2, 4.5, 7.4, 9.0).

  • Incubation: Store aliquots of these solutions at controlled temperatures (e.g., 40°C and 60°C) in stability chambers. Protect some samples from light to assess photostability.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Quantification: Analyze the samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradants). Quantify the amount of the parent compound remaining.

  • Data Analysis: For each pH and temperature condition, plot the natural logarithm of the concentration of the parent drug versus time. If the degradation follows first-order kinetics, the plot will be linear, and the degradation rate constant (k) can be determined from the slope. This data helps to identify the pH of maximum stability.

Conclusion and Forward Look

The physicochemical profile generated through these methodical investigations provides the foundational data required for advancing this compound through the drug discovery and development process. The pKa, LogD, solubility, and stability data are not merely checklist items; they are predictive tools that inform decisions in medicinal chemistry (e.g., structural modifications to improve properties), pharmaceutics (e.g., formulation design), and pharmacology (e.g., predicting in vivo behavior). This rigorous, front-loaded characterization is a cornerstone of modern, efficient drug development, mitigating risks and maximizing the potential for success.

References

This section would be populated with citations to standard methodologies and foundational literature as the experiments are conducted. Examples of authoritative sources that would be cited for the protocols described above are provided for context.

  • Title: "ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology" Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL:https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf
  • Title: "Determination of pKa Values of Organic Compounds by Potentiometric Titration" Source: Journal of Chemical Education URL:https://pubs.acs.org/doi/abs/10.1021/ed082p197 (Note: This is a representative example; a specific, modern protocol paper would be cited).
  • URL:https://www.
  • Source: European Medicines Agency (EMA)
  • Title: "ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products" Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL:https://database.ich.org/sites/default/files/ICH_Q1A%28R2%29_Guideline.pdf

A Technical Guide to N¹,N¹-diethyl-1-(furan-2-yl)ethane-1,2-diamine: Chemical Identity, Synthetic Considerations, and Potential Pharmacological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical compound N¹,N¹-diethyl-1-(furan-2-yl)ethane-1,2-diamine. The document elucidates its chemical identity, including its IUPAC name, synonyms, and key physicochemical properties. While specific experimental data on the synthesis and pharmacological activity of this molecule are not extensively available in current scientific literature, this guide constructs a logical framework for its potential synthesis, analytical characterization, and prospective pharmacological applications. This is achieved by drawing parallels with structurally related furan-containing compounds and diamine derivatives. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical entities.

Chemical Identity and Properties

The compound with the descriptor "N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine" is systematically named in accordance with IUPAC nomenclature, which provides a rigorous and unambiguous identification of its chemical structure.

IUPAC Name and Synonyms
  • IUPAC Name: N¹,N¹-diethyl-1-(furan-2-yl)ethane-1,2-diamine

  • Common Synonyms:

    • N,N-diethyl-1-(furan-2-yl)ethane-1,2-diamine

    • [2-amino-1-(furan-2-yl)ethyl]diethylamine

Chemical Structure

Figure 1: 2D structure of N¹,N¹-diethyl-1-(furan-2-yl)ethane-1,2-diamine.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is compiled from chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 842971-89-5
Molecular Formula C₁₀H₁₈N₂O
Molecular Weight 182.26 g/mol
Form Solid
InChI Key XIBTZZUXZNNSTP-UHFFFAOYSA-N
SMILES CCN(CC)C(CN)c1ccco1

Potential Pharmacological Significance

The furan ring is a versatile heterocyclic scaffold present in a wide array of pharmaceuticals and natural products. It is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. Furan derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] The furan moiety can act as a bioisostere for a phenyl ring, potentially improving metabolic stability and pharmacokinetic profiles.[2]

Ethylenediamine and its derivatives are also crucial components in many drugs, most notably in antihistamines and chemotherapeutic agents. The presence of two nitrogen atoms allows for multiple points of interaction with biological macromolecules, such as receptors and enzymes.

The combination of a furan ring and a diamine functional group in a single molecule, therefore, presents an interesting candidate for pharmacological screening. Based on the known activities of these individual moieties, potential, yet currently hypothetical, therapeutic applications could include:

  • Antimicrobial Agents: The furan nucleus is a key component of antimicrobial drugs like nitrofurantoin.[1]

  • Anti-inflammatory Agents: Certain furan derivatives have shown anti-inflammatory effects.[1]

  • Neurological Agents: The ethylenediamine backbone is present in various centrally acting agents.

G cluster_0 Structural Motifs of the Target Compound cluster_1 Known Pharmacological Activities of Motifs Furan Ring Furan Ring Target Compound Target Compound Furan Ring->Target Compound incorporation Diamine Chain Diamine Chain Diamine Chain->Target Compound incorporation Antimicrobial Antimicrobial Anti-inflammatory Anti-inflammatory Antiviral Antiviral Anticancer Anticancer CNS Activity CNS Activity Target Compound->Antimicrobial potential Target Compound->Anti-inflammatory potential Target Compound->CNS Activity potential

Figure 2: Logical relationship between the structural motifs of N¹,N¹-diethyl-1-(furan-2-yl)ethane-1,2-diamine and their potential pharmacological activities.

Proposed Synthetic and Analytical Protocols (Hypothetical)

In the absence of published specific methods for the synthesis and analysis of N¹,N¹-diethyl-1-(furan-2-yl)ethane-1,2-diamine, this section outlines plausible experimental protocols based on established organic chemistry principles and analytical techniques for similar compounds. These protocols are hypothetical and would require experimental validation.

Proposed Synthesis Workflow

A potential synthetic route could involve the reductive amination of a suitable keto-amine precursor, which itself could be synthesized from furfural, a readily available starting material.

G Furfural Furfural Intermediate_1 2-(diethylamino)-2-(furan-2-yl)acetonitrile Furfural->Intermediate_1 Reaction with Diethylamine & KCN Target_Compound N¹,N¹-diethyl-1-(furan-2-yl)ethane-1,2-diamine Intermediate_1->Target_Compound Reduction (e.g., LiAlH4)

Figure 3: A plausible synthetic workflow for N¹,N¹-diethyl-1-(furan-2-yl)ethane-1,2-diamine.

Step-by-Step Protocol (Hypothetical):

  • Synthesis of 2-(diethylamino)-2-(furan-2-yl)acetonitrile:

    • To a stirred solution of furfural in a suitable solvent (e.g., ethanol), add diethylamine.

    • Cool the mixture in an ice bath and add a solution of potassium cyanide in water dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by vacuum distillation or column chromatography.

  • Reduction to N¹,N¹-diethyl-1-(furan-2-yl)ethane-1,2-diamine:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

    • Add a solution of the 2-(diethylamino)-2-(furan-2-yl)acetonitrile in anhydrous diethyl ether dropwise to the LiAlH₄ suspension at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

    • Cool the reaction mixture and quench cautiously by the sequential addition of water and aqueous sodium hydroxide.

    • Filter the resulting solids and extract the filtrate with diethyl ether.

    • Dry the combined organic extracts, evaporate the solvent, and purify the final product by vacuum distillation or column chromatography.

Proposed Analytical Workflow

The identity and purity of the synthesized compound would need to be confirmed using standard analytical techniques.

Workflow:

  • Purification: Column chromatography on silica gel.

  • Structural Confirmation:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

    • Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

    • Infrared (IR) spectroscopy to identify functional groups.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid).

    • Gas Chromatography-Mass Spectrometry (GC-MS) could also be applicable given the likely volatility of the compound.

G cluster_0 Structure & Identity cluster_1 Purity Crude_Product Crude_Product Purification Purification Crude_Product->Purification Column Chromatography Structural_Confirmation Structural_Confirmation Purification->Structural_Confirmation Purity_Assessment Purity_Assessment Structural_Confirmation->Purity_Assessment NMR NMR Structural_Confirmation->NMR MS MS Structural_Confirmation->MS IR IR Structural_Confirmation->IR Final_Product Final_Product Purity_Assessment->Final_Product HPLC HPLC Purity_Assessment->HPLC GC-MS GC-MS Purity_Assessment->GC-MS

Figure 4: A proposed analytical workflow for the characterization of synthesized N¹,N¹-diethyl-1-(furan-2-yl)ethane-1,2-diamine.

Conclusion and Future Directions

N¹,N¹-diethyl-1-(furan-2-yl)ethane-1,2-diamine is a chemical entity with structural features that suggest potential for biological activity. This guide has established its definitive chemical identity and provided a framework for its synthesis and analysis based on established chemical principles. The lack of specific biological data in the current literature highlights an opportunity for further research. Future work should focus on the successful synthesis and purification of this compound, followed by a comprehensive screening program to evaluate its pharmacological profile. Such studies would be instrumental in determining if the promising structural characteristics of this molecule translate into tangible therapeutic potential.

References

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • ResearchGate. A Review on Biological and Medicinal Significance of Furan. [Link]

Sources

Introduction: Navigating the Therapeutic Potential of Novel Furylethylamines

A Preliminary Pharmacological Profile of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a preliminary, inferred pharmacological profile for the novel compound N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine. In the absence of direct empirical data, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to construct a predictive profile. By deconstructing the molecule into its core components—a furan ring acting as a phenyl bioisostere, an ethylamine backbone, and an N,N-diethyl substitution—we hypothesize potential molecular targets and functional activities. This guide is intended for researchers, scientists, and drug development professionals, offering a strategic framework for initiating a comprehensive preclinical evaluation. We detail a proposed in vitro screening cascade, including step-by-step protocols for radioligand binding, GTPγS, and cAMP accumulation assays, to systematically test the generated hypotheses. The overarching goal is to provide a robust, scientifically-grounded starting point for the empirical investigation of this compound.

Introduction and Rationale

The compound this compound is a novel molecular entity for which no public pharmacological data currently exists. Its structure, however, contains well-characterized pharmacophores that suggest a potential for biological activity, particularly within the central nervous system. The molecule can be viewed as an analog of phenethylamines, where the phenyl group is replaced by a furan ring. The furan ring is a common bioisostere for phenyl and thiophene rings in medicinal chemistry, often introduced to modulate metabolic stability, receptor interaction, and overall pharmacokinetic properties.[1][2]

This guide will therefore proceed by:

  • Structural Deconstruction: Analyzing the pharmacological contributions of the furan moiety, the ethylamine scaffold, and the N,N-diethyl terminal amine.

  • Predictive Pharmacodynamics: Hypothesizing potential receptor targets and mechanisms of action based on SAR data from analogous compounds.

  • Proposed Preclinical Workflow: Outlining a logical sequence of in vitro assays to empirically determine the compound's receptor affinity and functional activity.

This predictive approach is an essential first step in modern drug discovery, enabling a targeted and resource-efficient investigation of new chemical entities.[3]

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Structure of this compound.

Predictive Pharmacological Profile

Analysis of Structural Moieties
  • Furan Ring: The furan ring is a five-membered aromatic heterocycle present in numerous approved drugs, including ranitidine, furosemide, and nitrofurantoin.[4][5] It serves as a versatile scaffold, participating in various non-covalent interactions like hydrogen bonding and π–π stacking.[1] In the context of psychoactive compounds, the furan ring is a known bioisostere of the phenyl ring. For example, 2-Furylethylamine (FEA) is a structural analog of phenethylamine and is known to produce pressor effects similar to amphetamine in animals.[6] This suggests that the furan moiety can confer affinity for monoaminergic systems.

  • Ethylamine Backbone: The ethylamine scaffold is the core structure of a vast class of neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive drugs (e.g., amphetamines, tryptamines).[7] This backbone correctly positions the aromatic ring and the terminal amine for interaction with monoamine transporters and G-protein coupled receptors (GPCRs).

  • N,N-diethyl Group: The substitution pattern on the terminal amine is a critical determinant of pharmacological activity. While primary amines (like amphetamine) often act as releasing agents at monoamine transporters, tertiary amines, particularly N,N-dialkylated ones, tend to show higher affinity for serotonin (5-HT) receptors. The classic example is the comparison between tryptamine (a primary amine) and its N,N-diethyl derivative, Diethyltryptamine (DET), a potent psychedelic with high affinity for 5-HT receptors.[8] The N,N-diethyl substitution generally increases lipophilicity, which may enhance brain penetration, and often shifts activity from transporter-mediated release to direct receptor agonism.

Hypothesized Molecular Targets and Mechanism of Action

Based on the structural analysis, this compound is predicted to primarily interact with serotonergic receptors .

  • Primary Hypothesis: Serotonin 5-HT₂ Receptor Agonism: The combination of an aryl-ethylamine backbone with N,N-diethyl substitution is a hallmark of classic serotonergic hallucinogens. Compounds like DET and its dimethyl counterpart DMT are potent agonists at 5-HT₂ family receptors (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂C).[8][9] The furan ring, acting as a phenyl bioisostere, is likely to maintain this interaction. Therefore, the primary hypothesis is that the target compound will act as an agonist at 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype, which is the principal target for psychedelic effects.

  • Secondary Hypotheses:

    • Other 5-HT Receptors: The compound may also exhibit affinity for other 5-HT receptors, such as 5-HT₁ₐ, where many tryptamines show activity.[10]

    • Monoamine Transporters: While direct receptor agonism is more likely, some interaction with the serotonin transporter (SERT), and to a lesser extent, the dopamine (DAT) and norepinephrine (NET) transporters, cannot be ruled out. However, significant activity as a releaser or reuptake inhibitor is less probable due to the N,N-diethyl group.

    • Sigma Receptors: Some tryptamines, like DMT, have been shown to bind to the sigma-1 receptor, suggesting this as another potential, albeit likely lower-affinity, target.[11]

The predicted pharmacological profile is summarized in the table below.

Parameter Predicted Property Rationale
Primary Target Class G-Protein Coupled Receptors (GPCRs)Ethylamine backbone with N,N-diethyl substitution favors receptor interaction over transporter activity.
Primary Molecular Target Serotonin 5-HT₂ₐ ReceptorClassic pharmacophore for serotonergic psychedelics (e.g., DET, DMT).[8][9]
Predicted Mechanism Direct Agonist / Partial AgonistN,N-dialkylation typically confers agonist properties at 5-HT receptors.
Potential Secondary Targets 5-HT₁ₐ, 5-HT₂C, SERT, Sigma-1Common off-targets for tryptamine and phenethylamine analogs.[10][11]
Expected In Vivo Effect CNS Stimulation / Psychedelic-like effectsBased on the predicted agonism at 5-HT₂ₐ receptors.

Proposed In Vitro Pharmacological Screening Cascade

To empirically validate the predictive profile, a tiered in vitro screening approach is recommended. This cascade is designed to first establish binding affinity at the most likely targets and then to characterize the functional consequences of that binding.

G cluster_0 Tier 1: Primary Screening (Binding Affinity) cluster_1 Tier 2: Functional Characterization (for 'Hits' from Tier 1) cluster_2 Tier 3: Downstream Signaling & Selectivity tier1_1 Radioligand Binding Assay (Broad GPCR Panel) tier1_2 Focus on Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C tier1_1->tier1_2 Prioritize tier1_3 Include Monoamine Transporters: SERT, DAT, NET tier1_1->tier1_3 Include tier2_1 GTPγS Binding Assay (for Gq/Gi/o-coupled hits, e.g., 5-HT2A, 5-HT1A) tier1_2->tier2_1 Binding Hit (Ki < 1µM) tier2_2 cAMP Accumulation Assay (for Gs/Gi-coupled hits, e.g., 5-HT1A) tier3_1 Calcium Flux Assay (for Gq-coupled receptors, e.g., 5-HT2A) tier2_1->tier3_1 Functional Agonist (EC50/Emax) tier3_2 Expanded Receptor Panel (Determine selectivity profile)

Caption: Proposed workflow for in vitro pharmacological profiling.

Detailed Experimental Protocols

The following protocols describe standard methodologies for the key assays proposed in Tier 1 and Tier 2 of the screening cascade.

This protocol is designed to determine the binding affinity (Kᵢ) of the test compound for a target receptor by measuring its ability to compete with a specific, high-affinity radioligand.[12][13]

Objective: To determine the inhibitory constant (Kᵢ) of this compound at target receptors (e.g., human 5-HT₂ₐ).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compound stock solution (10 mM in DMSO).

  • Non-specific binding control (e.g., 10 µM Mianserin for 5-HT₂ₐ).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Scintillation cocktail.

  • Microplate scintillation counter.

  • Filtration apparatus (cell harvester).

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, typically covering a concentration range from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL assay buffer + 50 µL radioligand + 150 µL membrane preparation.

    • Non-specific Binding: 50 µL non-specific control + 50 µL radioligand + 150 µL membrane preparation.

    • Test Compound: 50 µL of each test compound dilution + 50 µL radioligand + 150 µL membrane preparation.

    • Note: The final concentration of the radioligand should be approximately its Kₔ value.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

This functional assay measures the activation of a G-protein (specifically Gᵢ/Gₒ or Gᵩ) following agonist binding to a GPCR.[14][15]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound as an agonist at a target GPCR.

Materials:

  • Cell membranes expressing the target GPCR.

  • [³⁵S]GTPγS radioligand.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP (Guanosine Diphosphate).

  • Test compound stock solution.

  • Unlabeled GTPγS (for non-specific binding).

  • Other materials are as described for the radioligand binding assay.

Procedure:

  • Membrane Pre-incubation: Pre-incubate the cell membranes with GDP (e.g., 10 µM) on ice to ensure G-proteins are in their inactive, GDP-bound state.

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Basal Binding: Assay buffer + membranes + [³⁵S]GTPγS.

    • Non-specific Binding: Unlabeled GTPγS (10 µM) + membranes + [³⁵S]GTPγS.

    • Test Compound: Serial dilutions of the test compound + membranes + [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting: Terminate the reaction and process the samples as described in the radioligand binding protocol (steps 4-6).

  • Data Analysis:

    • Calculate specific [³⁵S]GTPγS binding = Total Binding - Non-specific Binding.

    • Plot the specific binding (often as a percentage of a standard full agonist's response) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

This assay measures the modulation of adenylyl cyclase activity, a downstream effector of Gₛ- and Gᵢ-coupled receptors.[16][17]

Objective: To determine if the test compound modulates intracellular cAMP levels via a Gₛ- or Gᵢ-coupled receptor.

Materials:

  • Whole cells expressing the target receptor.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (an adenylyl cyclase activator, used for Gᵢ-coupled assays).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).[17]

  • Cell culture plates (e.g., 384-well).

  • Lysis buffer.

Procedure (for a Gᵢ-coupled receptor):

  • Cell Plating: Seed cells into a 384-well plate and grow to near confluence.

  • Pre-treatment: Wash cells with stimulation buffer and then pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Cell Lysis: Lyse the cells by adding the lysis buffer provided in the assay kit.

  • cAMP Detection: Perform the detection steps according to the manufacturer's protocol for the specific cAMP assay kit being used (e.g., adding detection reagents and incubating).

  • Measurement: Read the plate on a suitable plate reader (e.g., fluorescence or luminescence).

  • Data Analysis:

    • The signal is typically inversely proportional to the cAMP concentration.

    • Plot the signal against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

Predicted Signaling Pathway and Conclusion

Assuming the primary hypothesis is correct, this compound would activate the 5-HT₂ₐ receptor, a Gᵩ-coupled GPCR. This would initiate the following signaling cascade:

G ligand N-[2-amino-1-(2-furyl)ethyl]- N,N-diethylamine receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds & Activates gprotein Gq Protein (α, β, γ subunits) receptor->gprotein Activates plc Phospholipase C (PLC) gprotein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ (intracellular release) er->ca2 Releases response Cellular Response (e.g., Neuronal Excitability) ca2->response pkc->response

Caption: Hypothesized Gq-mediated signaling pathway via 5-HT2A receptor activation.

References

  • Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Available from: [Link].

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link].

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link].

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link].

  • Alfa Cytology. Saturation Radioligand Binding Assays. Available from: [Link].

  • PubMed Central (PMC). Neuropharmacology of N,N-Dimethyltryptamine. Available from: [Link].

  • Wikipedia. Dimethyltryptamine. Available from: [Link].

  • BioScience Academic Publishing. Furan Derivatives and Their Role in Pharmaceuticals. Available from: [Link].

  • Wikipedia. 2-Furylethylamine. Available from: [Link].

  • PubMed. Radioligand binding methods: practical guide and tips. Available from: [Link].

  • ResearchGate. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. Available from: [Link].

  • Wikipedia. Diethyltryptamine. Available from: [Link].

  • PubMed. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Available from: [Link].

  • PubMed. Radioligand binding methods for membrane preparations and intact cells. Available from: [Link].

  • NCBI Bookshelf. GTPγS Binding Assays - Assay Guidance Manual. Available from: [Link].

  • ACS Publications. Dark Classics in Chemical Neuroscience: N,N-Dimethyltryptamine (DMT). Available from: [Link].

  • Wikipedia. 2-Tetrahydrofurylethylamine. Available from: [Link].

  • Creative Bioarray. GTPγS Binding Assay. Available from: [Link].

  • PubMed. Human psychopharmacology of N,N-dimethyltryptamine. Available from: [Link].

  • QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development. Available from: [Link].

  • BPS Bioscience. Data Sheet. Available from: [Link].

  • Grokipedia. 2-Furylethylamine. Available from: [Link].

  • ResearchGate. High-throughput in vitro profiling assays: Lessons learnt from experiences at Novartis | Request PDF. Available from: [Link].

  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Available from: [Link].

  • National Institutes of Health. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Available from: [Link].

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Available from: [Link].

  • PubMed. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Available from: [Link].

  • PubMed. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Available from: [Link].

  • ResearchGate. Synthesis and Structure Activity Relationship Studies of Benzothieno[3,2-b]furan Derivatives as a Novel Class of IKKβ Inhibitors. Available from: [Link].

  • University of Pennsylvania. Bioisosteres of Common Functional Groups. Available from: [Link].

  • PubMed Central (PMC). 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link].

  • Biochimica Clinica. New psychoactive substances: a descriptive review. Available from: [Link].

  • Longdom Publishing. Use of Diethylone, a New Psychoactive Substance, Associated with. Available from: [Link].

  • Jefferson Digital Commons. New Psychoactive Substances Intoxications and Fatalities During the COVID-19 Epidemic. Available from: [Link].

  • ResearchGate. New Psychoactive Substances: Major Groups, Laboratory Testing Challenges, Public Health Concerns, and Community-Based Solutions. Available from: [Link].

  • PubMed Central (PMC). Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. Available from: [Link].

Sources

Unraveling the Enigma: A Mechanistic Hypothesis for N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Advanced Research and Drug Development

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine is a novel compound with a chemical architecture suggestive of psychoactive potential. Its structural similarity to known neuroactive agents, particularly phenethylamines and tryptamines, warrants a thorough investigation into its mechanism of action. This technical guide presents a foundational hypothesis, positing that the compound's primary activity is mediated through serotonergic pathways, with a secondary potential for interaction with monoamine transporters. We provide a comprehensive, step-by-step experimental framework for the elucidation of its pharmacological profile, intended for researchers and professionals in the field of drug discovery and development. Our approach integrates in silico modeling, in vitro assays, and in vivo behavioral studies to create a self-validating system for mechanistic discovery.

Introduction: Deconstructing the Molecule

This compound is a synthetic molecule characterized by a 2-furylethylamine backbone with a diethyl substitution on the terminal amine. The furan ring, a five-membered aromatic heterocycle, is a known pharmacophore present in a variety of biologically active compounds. It can function as a bioisostere for a phenyl ring, a feature that can enhance metabolic stability and modulate receptor interactions.[1][2] The N,N-diethylamine moiety is a common feature in several psychoactive substances, notably tryptamines such as N,N-diethyltryptamine (DET).[3][4]

The structural analogy to phenethylamine and amphetamine-like compounds is also apparent.[5] This dual resemblance to both classic psychedelics and monoamine-releasing agents forms the basis of our dual-pronged mechanistic hypothesis.

Core Mechanistic Hypotheses

Based on the structural features of this compound, we propose two primary, non-mutually exclusive hypotheses for its mechanism of action:

Primary Hypothesis: Serotonin 2A Receptor (5-HT2A) Agonism

We hypothesize that the primary mechanism of action is agonism at the serotonin 2A (5-HT2A) receptor. This receptor is the principal target for classic psychedelic compounds like psilocybin, LSD, and DMT, and its activation is strongly correlated with hallucinogenic effects.[6] The furan ring of our target compound may mimic the indole nucleus of tryptamines or the phenyl ring of phenethylamine psychedelics, allowing it to bind to and activate the 5-HT2A receptor. The N,N-diethyl substitution is known to be compatible with activity at this receptor.[4]

Secondary Hypothesis: Monoamine Transporter Modulation

As a secondary hypothesis, we propose that this compound may interact with monoamine transporters, specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Psychoactive benzofurans, which also contain a furan ring, have been shown to inhibit monoamine uptake and promote their release, akin to the mechanism of MDMA.[7][8] The phenethylamine-like backbone of our compound further supports the potential for interaction with these transporters.[5]

The following sections will detail the experimental workflows designed to rigorously test these hypotheses.

Experimental Validation Workflow: A Phased Approach

To systematically investigate the proposed mechanisms of action, we outline a multi-tiered experimental strategy, progressing from computational predictions to in vitro validation and culminating in in vivo functional assessment.

Phase 1: In Silico Prediction and Target Profiling

The initial phase involves computational modeling to predict the binding affinity and potential interactions of this compound with our primary and secondary targets.

Experimental Protocol: Molecular Docking and Pharmacophore Modeling

  • Ligand and Receptor Preparation:

    • Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate a low-energy conformer using computational chemistry software.

    • Acquire high-resolution crystal structures of the human 5-HT2A receptor, SERT, DAT, and NET from the Protein Data Bank (PDB). Prepare the receptors by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Molecular Docking Simulation:

    • Define the binding pocket of each receptor based on the co-crystallized ligand or known active sites.

    • Perform docking simulations using software such as AutoDock Vina or Glide to predict the binding pose and affinity (docking score) of the compound within each target's binding site.

  • Pharmacophore Modeling:

    • Generate a pharmacophore model based on the key chemical features of known 5-HT2A agonists and monoamine transporter inhibitors.

    • Screen this compound against the generated pharmacophore to assess its fit and potential for interaction.

Data Presentation: Predicted Binding Affinities

Target Receptor/TransporterPredicted Binding Affinity (Ki, nM) - Hypothetical Data
5-HT2A Receptor50
Serotonin Transporter (SERT)250
Dopamine Transporter (DAT)800
Norepinephrine Transporter (NET)600
Phase 2: In Vitro Target Engagement and Functional Activity

This phase aims to experimentally validate the in silico predictions by assessing the direct binding and functional effects of the compound at the hypothesized molecular targets.

Experimental Workflow: In Vitro Assays

G cluster_0 Phase 2: In Vitro Validation cluster_1 Primary Hypothesis (5-HT2A Agonism) cluster_2 Secondary Hypothesis (Transporter Modulation) A Receptor Binding Assays B Functional Assays (5-HT2A) A->B Confirm functional activity C Monoamine Transporter Assays A->C Confirm functional activity D Radioligand Binding Assay ([3H]ketanserin vs. 5-HT2A) A->D G Radioligand Binding Assay ([3H]citalopram vs. SERT) A->G E Calcium Flux Assay (Gq signaling) B->E F IP1 Accumulation Assay B->F H Monoamine Uptake Assay (Synaptosomes) C->H I Monoamine Release Assay (Synaptosomes) C->I D->E D->F G->H G->I

Caption: Workflow for in vitro validation of mechanistic hypotheses.

Experimental Protocol: Radioligand Binding Assays

  • Membrane Preparation: Prepare cell membranes expressing the human 5-HT2A receptor, SERT, DAT, or NET.

  • Competitive Binding: Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]citalopram for SERT) and increasing concentrations of this compound.

  • Detection and Analysis: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

Experimental Protocol: 5-HT2A Functional Assays

  • Calcium Flux Assay:

    • Use a cell line co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye.

    • Apply varying concentrations of the compound and measure the change in fluorescence, which corresponds to Gq-mediated calcium mobilization.

    • Determine the EC50 (potency) and Emax (efficacy) relative to a known 5-HT2A agonist like serotonin.

  • Inositol Monophosphate (IP1) Accumulation Assay:

    • Utilize a cell line expressing the human 5-HT2A receptor.

    • Treat the cells with the compound and measure the accumulation of IP1, a downstream product of Gq signaling, using a commercially available kit.

    • Calculate EC50 and Emax values.

Experimental Protocol: Monoamine Transporter Functional Assays

  • Monoamine Uptake Assay:

    • Prepare synaptosomes from rodent brain tissue (e.g., striatum for DAT, cortex for SERT and NET).

    • Incubate the synaptosomes with a radiolabeled monoamine (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound.

    • Measure the amount of radiolabeled monoamine taken up by the synaptosomes to determine the IC50 for uptake inhibition.

  • Monoamine Release Assay:

    • Pre-load synaptosomes with a radiolabeled monoamine.

    • Expose the pre-loaded synaptosomes to the test compound and measure the amount of radiolabeled monoamine released into the supernatant.

    • Determine the EC50 for release.

Data Presentation: In Vitro Pharmacological Profile

AssayParameterResult - Hypothetical Data
5-HT2A BindingKi (nM)65
5-HT2A Calcium FluxEC50 (nM)150
5-HT2A Calcium FluxEmax (%)85 (Partial Agonist)
SERT Uptake InhibitionIC50 (nM)300
DAT Uptake InhibitionIC50 (nM)>1000
NET Uptake InhibitionIC50 (nM)750
SERT ReleaseEC50 (nM)450
Phase 3: In Vivo Behavioral Phenotyping

The final phase involves assessing the behavioral effects of this compound in a rodent model to determine if the in vitro activity translates to a functional in vivo response consistent with our hypotheses.

Experimental Workflow: In Vivo Assessment

G cluster_0 Phase 3: In Vivo Validation cluster_1 Psychedelic-like Effects (5-HT2A) cluster_2 Stimulant/Entactogen-like Effects A Head-Twitch Response (HTR) Assay D Quantify head twitches in mice A->D B Drug Discrimination Assay E Train animals to discriminate a known 5-HT2A agonist B->E G Train animals to discriminate a known stimulant (e.g., MDMA) B->G C Locomotor Activity Assessment F Measure changes in locomotion (Open Field Test) C->F D->E F->G

Caption: Workflow for in vivo behavioral phenotyping.

Experimental Protocol: Head-Twitch Response (HTR) in Mice

  • Animal Model: Use male C57BL/6J mice.

  • Drug Administration: Administer various doses of this compound via intraperitoneal (IP) injection.

  • Behavioral Observation: Place the mice in individual observation chambers and record the number of head twitches over a specified period (e.g., 30 minutes).

  • Data Analysis: Compare the frequency of head twitches in the treated groups to a vehicle control group. A significant increase in HTR is indicative of 5-HT2A receptor activation.

Experimental Protocol: Drug Discrimination in Rats

  • Training: Train rats to discriminate between saline and a known psychoactive drug (e.g., the 5-HT2A agonist DOI for psychedelic effects, or MDMA for entactogenic/stimulant effects) in a two-lever operant conditioning chamber.

  • Substitution Test: Once trained, administer various doses of this compound and observe which lever the rats press.

  • Data Analysis: If the rats predominantly press the drug-appropriate lever, it suggests that the test compound has a similar subjective effect to the training drug.

Synthesis and Interpretation of Results

The collective data from these three phases will provide a comprehensive understanding of the mechanism of action of this compound.

  • Strong 5-HT2A agonism in vitro and a robust HTR in vivo would strongly support the primary hypothesis of a classic psychedelic-like mechanism.

  • Potent inhibition or reversal of monoamine transporters in vitro, coupled with locomotor stimulation and/or MDMA-like drug discrimination in vivo , would lend credence to the secondary hypothesis of a monoamine-releasing or reuptake-inhibiting mechanism.

  • A mixed profile of activity , such as moderate 5-HT2A agonism and SERT inhibition, would suggest a more complex, hybrid mechanism of action, potentially leading to a unique psychoactive profile.

Conclusion

This technical guide provides a robust and logical framework for elucidating the mechanism of action of this compound. By systematically progressing from in silico predictions to in vitro validation and in vivo functional assessment, researchers can confidently characterize the pharmacological profile of this novel compound. The proposed experimental cascade is designed to be self-validating, ensuring a high degree of scientific integrity. The insights gained from this comprehensive investigation will be crucial for any future development of this compound for therapeutic or research purposes.

References

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019. [Link]

  • Fantegrossi, W. E., Murnane, K. S., & Reissig, C. J. (2008). The behavioral pharmacology of hallucinogens. Biochemical Pharmacology, 75(1), 17-33. [Link]

  • Szára, S. (2007). DMT at fifty. Neuropsychopharmacologia Hungarica, 9(4), 201-205. [Link]

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. [Link]

  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 171(11), 2779-2792. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]

  • Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160. [Link]

  • M. Iqbal, et al. (2020). Furan: A core structure in medicinal chemistry. Medicinal Chemistry Research, 29, 1-21. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Sulzer, D., Sonders, M. S., Poulsen, N. W., & Galli, A. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Progress in Neurobiology, 75(6), 406-433. [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantification of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine in complex matrices. The method utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which offers high selectivity and sensitivity for the analysis of amine-containing compounds. The protocol described herein is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound for various applications, including pharmacokinetic studies, impurity profiling, and quality control. The method is developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound is a synthetic compound with a furan moiety and a diethylamine group, making it a subject of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for understanding its behavior in biological systems and for ensuring the quality and safety of products containing it. This application note provides a detailed protocol for a selective and sensitive LC-MS/MS method for the determination of this compound. The inherent challenges in analyzing polar and potentially volatile amines are addressed through a derivatization-free approach, leveraging the capabilities of modern LC-MS/MS instrumentation.

Method Selection and Rationale

Several analytical techniques can be employed for the quantification of amine compounds, including High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] However, for a compound like this compound, LC-MS/MS is the preferred method for the following reasons:

  • High Selectivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components.

  • High Sensitivity: LC-MS/MS offers low limits of detection (LOD) and quantification (LOQ), which is essential for trace-level analysis in biological fluids or for impurity quantification.

  • Versatility: The method can be adapted for various sample matrices with appropriate sample preparation.

  • No Derivatization Required: Unlike GC-MS, which often requires derivatization to improve the volatility and thermal stability of amines, LC-MS/MS can directly analyze the native compound, simplifying the workflow and reducing potential sources of error.[7][8]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_receipt Sample Receipt & Logging protein_precipitation Protein Precipitation (for biological matrices) sample_receipt->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer & Dilution centrifugation->supernatant_transfer hplc UHPLC Separation supernatant_transfer->hplc Injection msms Tandem MS Detection (MRM Mode) hplc->msms peak_integration Peak Integration msms->peak_integration Data Acquisition calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Figure 1: General workflow for the quantification of this compound.

Materials and Reagents

  • This compound reference standard (purity >98%)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled analog or a compound with similar chromatographic and mass spectrometric behavior.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Control matrix (e.g., blank plasma, formulation buffer)

Instrumentation and Conditions

Liquid Chromatography
  • System: UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Thermo Scientific TSQ Altis)

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Ion Source Parameters:

    • Capillary Voltage: +3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: (To be determined by direct infusion of the reference standard)

    • Analyte: Q1 (m/z) → Q3 (m/z)

    • Internal Standard: Q1 (m/z) → Q3 (m/z)

Protocols

Standard and Sample Preparation

6.1.1. Stock and Working Standard Solutions

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a working IS solution at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

6.1.2. Sample Preparation (from Plasma)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the working IS solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 200 µL of the supernatant to an HPLC vial.

  • Inject 5 µL into the LC-MS/MS system.

Data Analysis and Quantification
  • Integrate the peak areas of the analyte and the IS for each sample, standard, and QC.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Perform a linear regression analysis with a 1/x² weighting.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines.[1][2][3] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.[9]

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking the matrix with known concentrations of the analyte and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. This is evaluated at three concentration levels (low, medium, and high) and expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Acceptance Criteria

The following table summarizes typical acceptance criteria for method validation based on regulatory guidelines.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 85% - 115% (80% - 120% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound. The method is sensitive, selective, and suitable for high-throughput analysis in various matrices. The provided protocol and validation guidelines will enable researchers to accurately determine the concentration of this compound, supporting a wide range of applications in pharmaceutical development and chemical analysis.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Furan Amine Quantification.
  • Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
  • PubMed. (2024, June 6). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
  • NIH. (n.d.). Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry.
  • MDPI. (2022, December 26). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples.

Sources

Application Notes and Protocols for the HPLC-MS Analysis of Furan-Based Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the development and implementation of robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the analysis of furan-based amine compounds. These heterocyclic structures are of significant interest in pharmaceutical research and drug development due to their diverse biological activities.[1] This document offers detailed protocols, from sample preparation to data analysis, explaining the scientific rationale behind key methodological choices. It is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical workflows for this compound class.

Introduction: The Significance of Furan-Based Amines

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically active compounds.[2] When combined with an amine functional group, these molecules exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them valuable candidates in drug discovery.[1] The accurate and sensitive quantification of these compounds and their metabolites in complex biological matrices is therefore critical for preclinical and clinical development.

HPLC coupled with mass spectrometry (HPLC-MS) is the analytical technique of choice for this purpose, offering high sensitivity and selectivity.[3] However, the unique physicochemical properties of furan-based amines—specifically the basicity of the amine and the potential for interactions involving the furan ring—present distinct challenges in chromatographic separation and mass spectrometric detection. This guide addresses these challenges with scientifically grounded, field-proven protocols.

Core Principles of the Analytical Workflow

The successful analysis of furan-based amines by HPLC-MS hinges on a systematic approach that considers the entire process from sample collection to data interpretation. The workflow is designed to ensure analyte stability, maximize recovery, achieve selective chromatographic separation, and optimize ionization for sensitive detection.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Urine) Extraction Extraction (SPE or LLE) Sample->Extraction Isolate Analyte Reconstitution Reconstitution Extraction->Reconstitution Solvent Exchange HPLC HPLC Separation Reconstitution->HPLC Injection MS MS Detection HPLC->MS Ionization Integration Peak Integration MS->Integration Data Acquisition Quantification Quantification Integration->Quantification Calibration

Caption: High-level workflow for the HPLC-MS analysis of furan-based amines.

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to extract the furan-based amine from a complex matrix, removing interferences like proteins and salts that can compromise the analysis, while ensuring high recovery of the analyte.[4] The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) depends on the analyte's properties, the sample matrix, and the desired throughput.

Protocol 1: Solid-Phase Extraction (SPE) for Basic Compounds from Plasma

SPE is often preferred for its high throughput and cleaner extracts. A polymeric sorbent is recommended for its robustness and broad applicability for basic compounds.[5]

Rationale: This protocol utilizes a nonpolar retention mechanism. The plasma sample is pre-treated with a basic solution (ammonium hydroxide) to ensure the furan-based amine is in its neutral, deprotonated state. This enhances its retention on the nonpolar polymeric sorbent. The wash step removes polar interferences, and the final elution with an organic solvent recovers the purified analyte.

Step-by-Step Protocol:

  • Sample Pre-treatment: To 100 µL of human plasma, add 300 µL of 2% ammonium hydroxide solution. Vortex to mix. This step ensures the amine is in its neutral form for optimal binding.[5]

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa, 10 mg) by passing 500 µL of methanol followed by 500 µL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 500 µL of 5% methanol in deionized water to remove hydrophilic interferences.[5]

  • Elution: Elute the analyte with 500 µL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for HPLC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

Rationale: The principle relies on pH manipulation to alter the analyte's polarity. By adding a base to the aqueous sample, the amine is deprotonated, becoming neutral and more soluble in an organic solvent.[7] This allows for its extraction from the aqueous matrix.

Step-by-Step Protocol:

  • Sample Preparation: To 500 µL of an aqueous sample (e.g., urine, reaction mixture), add a sufficient amount of a strong base (e.g., 1M NaOH) to raise the pH to at least 2 units above the pKa of the amine. This ensures the amine is in its neutral, extractable form.[1]

  • Extraction: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any interfacial precipitate.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the initial mobile phase for analysis.

HPLC Method Development: Achieving Optimal Separation

The chromatographic separation of furan-based amines requires careful selection of the stationary and mobile phases to manage the basicity of the amine and potential π-π interactions from the furan ring.

Column Selection: C18 vs. Phenyl-Hexyl

While C18 columns are a common starting point, a Phenyl-Hexyl stationary phase often provides superior selectivity and peak shape for aromatic and polar compounds like furan-based amines.[8]

Causality behind the Choice:

  • C18 (Octadecylsilane): Primarily separates based on hydrophobicity. Basic amines can exhibit poor peak shape (tailing) on some C18 columns due to secondary interactions with residual acidic silanol groups on the silica surface.

  • Phenyl-Hexyl: Offers a mixed-mode separation mechanism. The hexyl chain provides hydrophobic retention, while the phenyl ring allows for π-π interactions with the furan ring of the analyte.[9] This alternative selectivity can resolve analytes that co-elute on a C18 phase. Additionally, phenyl columns are often more resistant to "phase collapse" or "dewetting" when using highly aqueous mobile phases, which are common for retaining polar compounds.[10]

Column_Selection Analyte {Furan-Based Amine | + Furan Ring (Aromatic) | + Amine Group (Basic, Polar)} C18 C18 Column Primary Interaction: Hydrophobicity Potential Issue: Peak tailing from silanol interactions Analyte->C18 Separation PhenylHexyl Phenyl-Hexyl Column Mixed Interactions: - Hydrophobicity (Hexyl) - π-π Stacking (Phenyl) Benefit: Alternative selectivity, better peak shape Analyte->PhenylHexyl Separation

Caption: Rationale for selecting a Phenyl-Hexyl column over a standard C18.

Mobile Phase Optimization

The mobile phase composition is critical for controlling retention, peak shape, and ionization efficiency.

Key Considerations:

  • pH: For basic amines, using a mobile phase with a low pH (e.g., 2.5-3.5) ensures the amine is protonated ([R-NH3]+). This generally leads to better peak shapes by minimizing interactions with silanol groups. Volatile acids like formic acid are ideal as they are compatible with mass spectrometry.

  • Organic Modifier: Acetonitrile is typically the preferred organic solvent due to its lower viscosity and favorable properties in ESI-MS.

  • Additives: Small amounts of formic acid (0.1%) are standard for providing protons and improving peak shape.[11] Ammonium formate can also be used as a buffer to maintain a consistent pH.

Recommended HPLC Protocol
ParameterRecommended SettingRationale
Column Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.8 µm)Provides alternative selectivity for aromatic and polar compounds, improving resolution.[8][9]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure amines are protonated, improving peak shape.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 8 minutesA generic starting gradient suitable for screening a range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak efficiency.
Injection Vol. 5 µLA typical volume to avoid column overloading.

Mass Spectrometry: Detection and Identification

Electrospray Ionization (ESI) in positive ion mode is the preferred technique for analyzing basic amine compounds, as they readily accept a proton to form [M+H]+ ions.[11]

ESI Source Parameters

Optimizing source parameters is crucial for achieving stable and sensitive ionization.

ParameterTypical Starting ValuePurpose
Ionization Mode Positive Electrospray (ESI+)Amines are basic and readily form positive ions.
Capillary Voltage 3.5 - 4.5 kVCreates the electrospray plume.
Gas Temperature 300 - 350 °CAids in desolvation of the droplets.
Gas Flow (Nitrogen) 8 - 12 L/minSheath gas that helps nebulize and desolvate the eluent.
Nebulizer Pressure 35 - 50 psiAssists in forming a fine spray.

Note: These values are instrument-dependent and should be optimized for the specific compound and system.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is used for structural confirmation and to enhance selectivity in complex matrices. The protonated molecule ([M+H]+) is selected in the first quadrupole and fragmented via collision-induced dissociation (CID).

Common Fragmentation Pathways:

  • Furan Ring Fragmentation: The protonated furan ring can undergo ring-opening, often leading to the loss of carbon monoxide (CO) or formaldehyde (CH₂O).[4][12]

  • Cleavage at the Amine Linker: The C-N bond connecting the furan moiety to the amine is a common site for fragmentation. This can result in the formation of a stable furfuryl or pyrylium cation.[13]

  • Amine Side-Chain Fragmentation: If the amine has alkyl substituents, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway.[14]

Method Validation and System Suitability

For use in regulated environments, the developed HPLC-MS method must be validated according to guidelines such as those from the ICH (International Council for Harmonisation).

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a proportional relationship between analyte concentration and instrument response over a defined range.

  • Accuracy & Precision: Closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with column silanols; inappropriate mobile phase pH.Ensure mobile phase pH is low (e.g., <3.5) with 0.1% formic acid. Consider a high-quality, end-capped Phenyl-Hexyl or C18 column.
Low MS Signal Poor ionization; ion suppression from matrix components.Optimize ESI source parameters. Ensure sample preparation is effective at removing interferences. Check mobile phase additives.
No/Poor Retention Analyte is too polar for the column/mobile phase combination.Use a Phenyl-Hexyl or other polar-compatible column. Start with a highly aqueous mobile phase (e.g., 95-98% aqueous).
Inconsistent Retention Times Poor column equilibration; mobile phase composition issues; pump problems.Ensure adequate equilibration time between injections. Prepare fresh mobile phase daily. Check pump for leaks or pressure fluctuations.

References

  • The Biological Versatility of Furan-Containing Secondary Amines: A Technical Guide for Drug Discovery. (2025). Benchchem.
  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent.
  • Phenyl hexyl column vs c18. (n.d.). Sigma-Aldrich.
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN.
  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES
  • Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. (1988).
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? (n.d.).
  • Overview of Liquid-Liquid Extraction (LLE)
  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. (n.d.). Phenomenex.
  • Liquid-liquid Extraction. (n.d.). Journal of New Developments in Chemistry - Open Access Pub.
  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent.
  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. (n.d.). HALO Columns.
  • The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. (n.d.).
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent.
  • Proposed mechanisms for the fragmentation that lead to the... (n.d.).
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • Sample Preparation in Analysis of Pharmaceuticals. (n.d.).
  • Supelco Guide to Solid Phase Extraction. (n.d.). Sigma-Aldrich.
  • Mass Spectrometry - Fragmentation P
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). PMC - NIH.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.
  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configur
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. (n.d.). PubMed.
  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acyl
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • On the fragmentation of furan molecule and its dependence on the laser wavelength. (n.d.).
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. (2017).

Sources

Determination of Furylethylamine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the identification and quantification of furylethylamine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Furylethylamine and its analogues are a class of compounds with significant interest in pharmaceutical research and forensic science. Due to their inherent polarity and potential for thermal instability, direct GC-MS analysis is challenging. This protocol details a complete workflow, including sample preparation, chemical derivatization to enhance volatility and chromatographic performance, optimized GC-MS parameters, and data analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology. This self-validating system is designed for researchers, scientists, and drug development professionals seeking a reliable method for the analysis of this compound class.

Introduction: The Analytical Challenge of Furylethylamine Derivatives

Furylethylamine derivatives, structurally related to phenethylamines, present a unique analytical challenge due to the presence of a primary or secondary amine group.[1] This functional group imparts polarity, leading to poor peak shape, tailing, and potential thermal degradation in the hot GC inlet and column.[2] Chemical derivatization is a critical step to overcome these issues by converting the polar amine into a less polar, more volatile, and thermally stable derivative.[1] This conversion not only improves chromatographic resolution but also enhances sensitivity and can lead to more structurally informative mass spectra.[1]

Acylation, particularly with fluorinated anhydrides like trifluoroacetic anhydride (TFAA), is a widely used and effective derivatization strategy for primary and secondary amines.[3] The resulting trifluoroacetyl amides are significantly more volatile and exhibit excellent chromatographic behavior.[4] Furthermore, the introduction of fluorine atoms enhances the sensitivity for detectors like the electron capture detector (ECD) and provides characteristic fragmentation patterns in mass spectrometry.[3]

This guide will focus on a validated protocol employing TFAA derivatization followed by GC-MS analysis for the reliable determination of furylethylamine derivatives.

Materials and Reagents

Material/Reagent Grade/Specification Supplier Example
Furylethylamine Derivative Standards≥98% puritySigma-Aldrich, Cayman Chemical
Trifluoroacetic anhydride (TFAA)≥99% purityThermo Fisher Scientific, Sigma-Aldrich
Ethyl AcetateAnhydrous, ≥99.8%MilliporeSigma
Sodium SulfateAnhydrous, granularVWR
Sodium Hydroxide (NaOH)ACS GradeFisher Scientific
Hydrochloric Acid (HCl)ACS GradeFisher Scientific
Deionized Water18.2 MΩ·cmIn-house system (e.g., Milli-Q)
Reaction Vials2 mL, with PTFE-lined capsAgilent Technologies, Waters
GC Vials2 mL, with septa capsThermo Fisher Scientific
Syringes and PipettesCalibratedEppendorf, Gilson

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the analysis of furylethylamine derivatives in a solution. For complex matrices such as biological fluids, an initial sample clean-up and extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is required.[5][6]

Sample Preparation and Extraction (for complex matrices)

For samples in complex matrices (e.g., plasma, urine), a liquid-liquid extraction is recommended to isolate the analytes of interest.

  • Alkalinization: To 1 mL of the sample, add 100 µL of 5 M Sodium Hydroxide (NaOH) to deprotonate the amine group, increasing its solubility in organic solvents.

  • Extraction: Add 2 mL of a non-polar organic solvent like n-hexane or dichloromethane.[6]

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.[6]

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Isolation: Carefully transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. The sample is now ready for derivatization.

Derivatization with Trifluoroacetic Anhydride (TFAA)

This acylation reaction converts the furylethylamine into its corresponding N-trifluoroacetyl derivative.

  • Reconstitution: To the dried extract or a known amount of standard, add 100 µL of anhydrous ethyl acetate.

  • Reagent Addition: Add 50 µL of trifluoroacetic anhydride (TFAA).[3]

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.[3] This ensures the reaction goes to completion.

  • Cooling: Allow the vial to cool to room temperature.

  • Evaporation of Excess Reagent: Gently evaporate the excess solvent and TFAA under a stream of nitrogen.

  • Final Reconstitution: Redissolve the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.[3]

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Receipt Extraction Liquid-Liquid Extraction (if needed) Sample->Extraction Drydown1 Evaporate to Dryness Extraction->Drydown1 Reconstitution1 Add Ethyl Acetate Drydown1->Reconstitution1 Add_TFAA Add TFAA Reconstitution1->Add_TFAA React Heat at 60°C Add_TFAA->React Drydown2 Evaporate Excess Reagent React->Drydown2 Reconstitution2 Redissolve in Ethyl Acetate Drydown2->Reconstitution2 GCMS_Analysis GC-MS Injection Reconstitution2->GCMS_Analysis Data_Processing Data Analysis & Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for the derivatization and analysis of furylethylamine derivatives.

GC-MS Instrumental Parameters

The following parameters are a robust starting point and may require optimization based on the specific instrumentation and target analytes.

Parameter Setting Rationale
Gas Chromatograph
Injector TypeSplit/SplitlessAllows for flexibility with sample concentration. A splitless injection is recommended for trace analysis.
Injector Temperature250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal for most capillary columns, balancing speed and resolution.
ColumnZB-5MSi or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A 5% phenyl-arylene phase provides good selectivity for a wide range of compounds, including these derivatives.[7]
Oven ProgramInitial: 80°C (hold 2 min)An initial hold allows for focusing of the analytes at the head of the column.
Ramp: 15°C/min to 280°CA moderate ramp rate provides good separation of potential analogues.
Final Hold: 280°C (hold 5 min)Ensures elution of any less volatile compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[7]
Ionization Energy70 eVThe standard energy for EI, which generates extensive and consistent fragmentation.[7]
MS Transfer Line Temp280 °CPrevents condensation of the analytes between the GC and MS.[7]
Ion Source Temp230 °CA standard temperature that minimizes thermal degradation while ensuring efficient ionization.[7]
Scan ModeFull Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM)Full scan is used for identification and qualitative analysis. SIM mode offers enhanced sensitivity for quantification of specific target ions.[7]

Data Analysis and Quantification

Identification

Identification of the derivatized furylethylamine is achieved by comparing the retention time and the acquired mass spectrum with that of a known reference standard. The fragmentation pattern of the N-trifluoroacetyl derivative is expected to show characteristic ions resulting from alpha-cleavage relative to the amide nitrogen.[8][9] For a hypothetical N-trifluoroacetyl-2-(furan-2-yl)ethan-1-amine, key fragments would arise from the cleavage of the C-C bond between the ethyl side chain and the furan ring, as well as fragmentation of the furan ring itself.

Quantification

For quantitative analysis, a calibration curve should be constructed using a series of known concentrations of the derivatized standard. The peak area of a characteristic and abundant ion is plotted against the concentration. The use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume.

Method Validation

To ensure the trustworthiness and reliability of the results, the analytical method should be validated according to established guidelines.[10][11] Key validation parameters include:

Validation Parameter Acceptance Criteria Purpose
Linearity Correlation coefficient (r²) ≥ 0.995Demonstrates that the response is proportional to the analyte concentration over a defined range.[12]
Accuracy Recovery of 80-120%Measures the closeness of the measured value to the true value, often assessed through spike-recovery experiments.[12]
Precision Relative Standard Deviation (RSD) ≤ 15%Assesses the repeatability and intermediate precision of the method.[12]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3The lowest concentration of analyte that can be reliably detected.[13]
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10The lowest concentration of analyte that can be accurately and precisely quantified.[13]
Specificity No interfering peaks at the retention time of the analyteEnsures that the signal is solely from the analyte of interest.[12]

The logical relationship for method validation is illustrated below:

validation_logic cluster_params Validation Parameters Method Analytical Method Validation Method Validation Method->Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD/LOQ Validation->LOD Specificity Specificity Validation->Specificity Trustworthy Trustworthy & Reliable Results Linearity->Trustworthy Accuracy->Trustworthy Precision->Trustworthy LOD->Trustworthy Specificity->Trustworthy

Caption: Key parameters for the validation of the analytical method.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the determination of furylethylamine derivatives by GC-MS. The described method, which includes an essential TFAA derivatization step, is designed to yield high sensitivity, excellent peak shape, and reliable quantification. By understanding the rationale behind each step, from sample preparation to data analysis, researchers can confidently implement and adapt this protocol for their specific needs in drug development and other scientific investigations. Proper method validation is paramount to ensure the integrity and defensibility of the generated data.

References

  • Phenomenex. (2021, March 4). Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]

  • Galani, T., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 123.
  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • Sparkman, O. D., et al. (2019). Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? In Introduction to Mass Spectrometry. Wiley.
  • Musiaka, M., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7356.
  • Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • Taylor, L. T. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
  • ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. Retrieved from [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Wang, J., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 10(11), 2769.
  • Lakshmi HimaBindu, M.R., et al. (n.d.).
  • Lee, J., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy, 2011, 1-10.
  • Nakabayashi, R., et al. (2015). Fragmentation Patterns of Methyloxime-Trimethylsilyl Derivatives of Constitutive Mono- And Disaccharide Isomers Analyzed by Gas chromatography/field Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 29(5), 451-459.
  • ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]

  • Fthenou, E., et al. (2023).
  • Dias, D. A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 2.

Sources

Application Note: Comprehensive NMR Characterization of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine is a substituted ethylamine derivative featuring a furan heterocycle, a chiral center, and both primary and tertiary amine functionalities. Compounds incorporating the furan moiety are significant in medicinal chemistry and materials science, acting as versatile synthetic intermediates.[1][2] A precise and unambiguous structural confirmation is paramount for its application in research and development, particularly in regulated fields such as drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[3] This application note provides an in-depth guide to the complete ¹H and ¹³C NMR characterization of this compound. We will dissect the expected spectral features based on first principles, explain the causality behind experimental choices, and provide detailed protocols for data acquisition and analysis. This guide is designed to serve as a trusted resource for researchers, scientists, and drug development professionals requiring rigorous structural verification.

Molecular Structure and Predicted NMR Environments

A thorough analysis begins with a clear understanding of the molecule's topology. The structure contains ten unique carbon environments and several distinct proton environments, each of which will give rise to a specific signal in the NMR spectrum.

Caption: Molecular structure of this compound with numbering.

The key structural motifs for NMR analysis are:

  • Furan Ring: An aromatic 5-membered heterocycle with three non-equivalent protons (H-3'', H-4'', H-5'') and four unique carbons. The electronegative oxygen atom significantly influences the chemical shifts of adjacent nuclei.[4][5]

  • Diethylamino Group: Two chemically equivalent ethyl groups attached to a tertiary nitrogen. This gives rise to a characteristic quartet and triplet pattern in the ¹H NMR spectrum.

  • Ethylamine Backbone: A chiral methine (CH, C-4) and an adjacent methylene group (CH₂, C-5). The protons on the C-5 methylene are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent and may exhibit complex splitting patterns.

  • Primary Amine (-NH₂): The protons are labile and can undergo chemical exchange, often resulting in a broad signal in the ¹H NMR spectrum.[6]

Experimental Design and Rationale

Solvent Selection: A Critical Choice

The choice of deuterated solvent is crucial for obtaining high-quality NMR data, especially for molecules containing labile protons like amines.[7]

  • Aprotic Solvents (Recommended): Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are the preferred choices.

    • CDCl₃: It is a versatile solvent that dissolves a wide range of organic compounds and is relatively inexpensive.[8] It is an excellent starting point for general characterization. The residual solvent peak appears at δ ~7.26 ppm.

    • DMSO-d₆: This solvent is highly polar and is particularly adept at slowing down the rate of proton exchange for -NH and -OH groups.[6] This results in sharper signals for the NH₂ protons, often revealing coupling to adjacent protons, which can be invaluable for structural confirmation. The residual solvent peak is at δ ~2.50 ppm.

  • Protic Solvents (for specific experiments): Solvents like Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) will readily exchange the amine protons with deuterium. This causes the -NH₂ signal to disappear from the ¹H NMR spectrum, a useful technique for confirming the assignment of these labile protons.[6]

For this guide, we will base our primary analysis on CDCl₃ for its common utility, while referencing the expected behavior in DMSO-d₆ for the amine protons.

Workflow for NMR Characterization

The process from sample preparation to final structural confirmation follows a logical and self-validating sequence.

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis & Validation prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) acq_1h ¹H NMR Acquisition (Standard 1D Proton) prep->acq_1h acq_13c ¹³C NMR Acquisition (Proton Decoupled) proc Data Processing (FT, Phasing, Referencing) acq_1h->proc acq_2d 2D NMR (Optional) (COSY, HSQC) acq_13c->proc acq_2d->proc assign Spectral Assignment (Chemical Shift, Coupling) proc->assign assign->acq_2d Validate with 2D Data validate Structural Validation (Confirm Connectivity) assign->validate

Caption: Experimental workflow for NMR characterization.

Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a wealth of information regarding the proton framework, including connectivity through spin-spin coupling.

Assignment Protons Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-5''1H7.30 - 7.40dd (or m)J ≈ 1.8, 0.8Most deshielded furan proton due to proximity to the electronegative oxygen atom.[4]
H-3''1H6.20 - 6.30dd (or m)J ≈ 3.2, 0.8Furan proton adjacent to the point of substitution, shielded relative to H-5''.
H-4''1H6.05 - 6.15ddJ ≈ 3.2, 1.8Furan proton coupled to both H-3'' and H-5''.
CH (C-4)1H3.80 - 4.00t (or dd)J ≈ 7.0Methine proton at the chiral center, deshielded by the adjacent furan ring and two nitrogen atoms.
N(CH₂CH₃)₂4H2.50 - 2.70qJ ≈ 7.1Methylene protons of the diethylamino group, coupled to the adjacent methyl protons.
CH₂-NH₂ (C-5)2H2.80 - 3.00d (or m)J ≈ 7.0Diastereotopic methylene protons adjacent to the chiral center, coupled to the C-4 methine proton.
-NH₂2H1.50 - 2.50br s-Labile protons on the primary amine; signal is typically broad and its position is concentration-dependent.[6]
N(CH₂CH₃)₂6H0.95 - 1.10tJ ≈ 7.1Methyl protons of the diethylamino group, coupled to the adjacent methylene protons.

Predicted ¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Assignment Predicted δ (ppm) Rationale
C-2''154 - 158Quaternary furan carbon attached to the substituent, highly deshielded by the adjacent oxygen.[9]
C-5''141 - 143Furan methine carbon adjacent to oxygen, deshielded.
C-3''105 - 108Shielded furan methine carbon.
C-4''110 - 112Furan methine carbon.
CH (C-4)58 - 62Methine carbon at the chiral center, deshielded by the furan ring and two nitrogen atoms.
N(CH₂CH₃)₂ (C-2, C-2')45 - 50Methylene carbons of the diethylamino group.[10]
CH₂-NH₂ (C-5)40 - 45Methylene carbon adjacent to the primary amine.[11]
N(CH₂CH₃)₂ (C-3, C-3')10 - 15Methyl carbons of the diethylamino group, typically found in the upfield region.[11]

Detailed Experimental Protocols

Adherence to standardized protocols ensures reproducibility and data integrity.

Protocol 1: NMR Sample Preparation
  • Weigh 5-10 mg of this compound directly into a clean, dry standard 5 mm NMR tube.[8]

  • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, 99.8% atom D).

  • Cap the NMR tube securely and gently invert several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.

  • Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.[12]

Protocol 2: Standard ¹H NMR Data Acquisition

This protocol is based on a typical 400 MHz NMR spectrometer.

  • Insert the sample into the magnet and allow it to equilibrate to the probe temperature (~298 K).

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Acquire the ¹H NMR spectrum using standard single-pulse parameters:

    • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (centered around 5-6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.[13]

    • Number of Scans (NS): 8 to 16 scans for a sample of this concentration. Increase NS to improve the signal-to-noise ratio if necessary.[14]

Protocol 3: Standard ¹³C{¹H} NMR Data Acquisition
  • Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: ~220 ppm (centered around 100-110 ppm).

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (NS): 512 to 1024 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[15]

Protocol 4: Data Processing and Analysis
  • Fourier Transformation (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Pick all peaks in both spectra and label them with their chemical shifts.

Self-Validation and Advanced Characterization

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would show correlations between H-4''/H-3'' and H-4''/H-5'' in the furan ring, between the CH(4)/CH₂(5) protons of the backbone, and between the N(CH₂)₂/N(CH₃)₂ protons of the diethylamino groups, thereby validating the through-bond connectivity.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It provides an unambiguous correlation between the ¹H and ¹³C assignments, confirming, for example, that the proton at δ ~7.3 ppm is attached to the carbon at δ ~141 ppm (H-5'' and C-5'').

By following this comprehensive guide, researchers can confidently characterize the structure of this compound, ensuring the scientific integrity of their work and providing a solid analytical foundation for further research and development.

References

  • University of Wisconsin-Madison. Step-by-step procedure for NMR data acquisition. Available at: [Link]

  • Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. Available at: [Link]

  • Gündoğdu, G., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications, 79(6). Available at: [Link]

  • Görner, K., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 466-475. Available at: [Link]

  • R-NMR. SOP data acquisition. Available at: [Link]

  • Li, Y., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. ACS Omega. Available at: [Link]

  • Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 35(12), 1487-1494. Available at: [Link]

  • Yao, R. S., et al. (2010). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 22(7), 5227-5232. Available at: [Link]

  • Lindon, J. C., & Ferrige, A. G. (2001). NMR Data Processing. Encyclopedia of Spectroscopy and Spectrometry. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • ResearchGate. 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER.... Available at: [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]

  • Schorn, C. (2002).
  • Al-Otaibi, A. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 52-60. Available at: [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

  • Grokipedia. 2-Furylethylamine. Available at: [Link]

  • Constant, S., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5405–5414. Available at: [Link]

  • ResearchGate. 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Available at: [Link]

  • Koleva, B. B., et al. (2011). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 16(11), 9444-9453. Available at: [Link]

  • Dinh, L. C., et al. (2021). Synthesis and Structural Characterization of Furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its Dinuclear Cu(II) and Zn(II) Complexes. VNU Journal of Science: Natural Sciences and Technology. Available at: [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Reddy, P., et al. (2012). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 583-586. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • Ruggiero, E., et al. (2024). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 29(1), 22. Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays with N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

In the landscape of drug discovery and development, the initial characterization of novel chemical entities is a critical step. This document provides a detailed protocol for conducting preliminary cell-based assays to evaluate the biological activity of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine. The compound, with the molecular formula C10H18N2O, features a furan ring, an ethylamine backbone, and a diethylamine group, suggesting potential interactions with various biological targets.[1] The furan moiety is a known bioisostere for phenyl rings and is present in various bioactive compounds, potentially influencing metabolic stability and receptor interactions.[2] The diethylamine group, a common substituent in pharmacologically active molecules, can influence the compound's polarity, membrane permeability, and receptor binding.[3][4]

Given the novelty of this compound and the absence of established biological data, a systematic screening approach is warranted. These protocols are designed for researchers, scientists, and drug development professionals to assess the compound's general effects on cell viability and proliferation, which are fundamental indicators of potential therapeutic or toxicological properties. The assays described herein are foundational and can be adapted for high-throughput screening or more detailed mechanistic studies.

Principle of Cell-Based Assays for Compound Screening

The initial assessment of a novel compound typically involves evaluating its impact on cell health. This is often achieved through assays that measure cell viability, cytotoxicity, and proliferation.

  • Cell Viability Assays: These assays measure the overall health of a cell population. A common method is to assess the metabolic activity of the cells. The reduction of tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), by mitochondrial dehydrogenases in living cells to form a colored formazan product is a widely used indicator of metabolic activity and, by extension, cell viability.[5][6][7]

  • Cytotoxicity Assays: These assays specifically measure the degree to which an agent is toxic to cells.[8] This can be determined by quantifying markers of cell death, such as the loss of membrane integrity.[9][10]

  • Cell Proliferation Assays: These assays measure the rate at which cells divide. A decrease in proliferation can indicate a cytostatic effect of the compound. Methods to measure proliferation include DNA synthesis assays and metabolic activity-based assays over time.[11][12]

This application note will detail the protocols for two primary assays: the MTT assay for cell viability and a lactate dehydrogenase (LDH) release assay for cytotoxicity.

Experimental Workflow Overview

The general workflow for testing the effects of this compound on a selected cell line is as follows:

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of This compound Compound_Treatment Treat Cells with Serial Dilutions of the Compound Compound_Prep->Compound_Treatment Cell_Culture Culture and Maintain Selected Cell Line Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation MTT_Assay Perform MTT Assay (Measure Absorbance) Incubation->MTT_Assay LDH_Assay Perform LDH Assay (Measure Absorbance) Incubation->LDH_Assay Data_Analysis Calculate % Viability / % Cytotoxicity MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis IC50_Determination Determine IC50 / EC50 Values Data_Analysis->IC50_Determination

Caption: General experimental workflow for assessing the cellular effects of a novel compound.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
This compoundChemBKN/A
Selected Cell Line (e.g., HeLa, A549, etc.)ATCCVarious
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher11965092
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
Trypsin-EDTA (0.25%)Thermo Fisher25200056
Phosphate-Buffered Saline (PBS)Thermo Fisher10010023
MTT ReagentATCC30-1010K
Detergent Reagent (for MTT assay)ATCC30-1010K
LDH Cytotoxicity Assay KitThermo Fisher88953
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
96-well flat-bottom cell culture platesCorning3596

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[5][6][7]

1. Cell Seeding: a. Culture the chosen cell line to ~80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Resuspend the cells in fresh culture medium to the optimal seeding density (determined empirically for each cell line, typically between 5,000 and 10,000 cells per well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. c. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay Procedure: a. After the incubation period, add 10 µL of the MTT reagent to each well.[6] b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6] c. Add 100 µL of the detergent reagent to each well to solubilize the formazan crystals.[6] d. Leave the plate at room temperature in the dark for 2 hours.[6] e. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 c. Plot the % viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol is based on the principle of measuring lactate dehydrogenase (LDH) released from damaged cells.[9][10]

1. Cell Seeding and Treatment: a. Follow steps 1a-d and 2a-d as described in the MTT assay protocol. It is recommended to run this assay in parallel with the MTT assay using a separate plate.

2. Assay Procedure: a. After the desired incubation period with the compound, centrifuge the 96-well plate at 250 x g for 5 minutes. b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. c. Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of the assay buffer and substrate). d. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant. e. Incubate the plate for 30 minutes at room temperature, protected from light. f. Add 50 µL of the stop solution provided in the kit to each well. g. Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

3. Data Analysis: a. Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well. b. Determine the % cytotoxicity using the following formula, including controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit): % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100 c. Plot the % cytotoxicity against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of the compound that induces 50% of the maximum cytotoxicity).

Data Presentation and Interpretation

The results from these assays can be summarized in the following table:

AssayEndpoint MeasuredResult (e.g., IC50/EC50 in µM)Interpretation
MTT AssayMetabolic ActivityIC50 = [Value]Concentration at which the compound reduces cell viability by 50%.
LDH Release AssayCell Membrane IntegrityEC50 = [Value]Concentration at which the compound causes 50% of the maximum cell lysis.

A low IC50 value in the MTT assay coupled with a high EC50 value in the LDH assay may suggest that the compound has a cytostatic effect (inhibits proliferation) rather than a cytotoxic effect (induces cell death). Conversely, similar IC50 and EC50 values would indicate a cytotoxic mechanism.

Advanced Assays and Future Directions

Should this compound show significant activity in these primary screens, further investigations could include:

  • Apoptosis Assays: To determine if cell death is occurring through programmed cell death pathways.

  • Cell Cycle Analysis: To investigate if the compound causes arrest at specific phases of the cell cycle.

  • Target Identification Studies: To elucidate the molecular targets and mechanism of action of the compound.

Conclusion

The protocols outlined in this application note provide a robust and reproducible framework for the initial characterization of the biological effects of this compound. By systematically evaluating its impact on cell viability and cytotoxicity, researchers can gain valuable insights into the compound's potential as a therapeutic agent or identify any toxicological liabilities.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cytotoxicity Assay Protocol. Protocols.io. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • This compound. ChemBK. [Link]

  • Diethylamine. Wikipedia. [Link]

  • Diethylethanolamine. Wikipedia. [Link]

  • 2-Furylethylamine. Grokipedia. [Link]

  • [2-amino-1-(furan-2-yl)ethyl]diethylamine. PubChemLite. [Link]

Sources

Application Notes and Protocols for the In Vivo Evaluation of Novel Furylethylamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for In Vivo Characterization of Novel Furylethylamines

The landscape of psychoactive substance research is in a constant state of flux, with the continuous emergence of novel chemical entities. Among these, substituted phenethylamines represent a vast and pharmacologically diverse class of compounds. Furylethylamines, a specific subset characterized by a furan ring attached to the ethylamine backbone, are of growing interest due to their structural similarity to known psychoactive substances and the potential for unique pharmacological profiles. The subtle structural modifications inherent to these novel analogues can lead to significant alterations in potency, efficacy, and safety, necessitating a rigorous and systematic in vivo evaluation.

This guide provides a comprehensive framework for the preclinical in vivo investigation of novel furylethylamines. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each experimental choice. Our approach is rooted in the principles of scientific integrity, ensuring that the generated data is robust, reproducible, and translatable. We will delve into a multi-tiered experimental strategy, beginning with foundational safety and pharmacokinetic profiling, and progressing to a sophisticated battery of behavioral assays designed to elucidate the psychoactive properties and abuse potential of these novel compounds.

Ethical considerations are paramount in all in vivo research. All described protocols presuppose adherence to the principles of the 3Rs (Replacement, Reduction, and Refinement) and compliance with all relevant local, national, and international guidelines for the humane care and use of laboratory animals.[1][2][3][4]

Phase 1: Foundational Safety and Pharmacokinetic Profiling

Prior to any behavioral assessment, a thorough understanding of a novel furylethylamine's safety profile and its pharmacokinetic (PK) properties is essential. This initial phase is critical for establishing a safe dose range for subsequent studies and for interpreting the behavioral data in the context of drug exposure.

Acute and Sub-Chronic Toxicity Studies

The primary objective of in vivo toxicology studies is to identify potential adverse effects and establish a preliminary safety margin for a new chemical entity.[5][6] These studies are designed to assess the onset, severity, duration, dose-dependency, and potential irreversibility of any toxic effects.[6]

Experimental Protocol: Acute Toxicity Assessment

  • Animal Model: Male and female Sprague-Dawley rats are a commonly used rodent model for initial toxicity screening.

  • Dose Formulation: The furylethylamine compound should be of the highest possible purity.[7] The vehicle for administration must be inert and validated for the chosen route of administration.

  • Route of Administration: The intended route of human administration should be considered. For initial screening, intraperitoneal (i.p.) or oral (p.o.) administration are common.[8][9]

  • Dose Escalation: A single, escalating dose design is employed. Start with a low dose, predicted from any available in vitro data, and progressively increase the dose in subsequent cohorts of animals.

  • Clinical Observations: Animals are closely monitored for a defined period (e.g., 24-48 hours) post-administration. Observations should include, but are not limited to, changes in posture, activity, breathing, and the presence of convulsions or stereotyped behaviors.

  • Endpoint: The primary endpoint is the determination of the Maximum Tolerated Dose (MTD), defined as the highest dose that does not produce overt signs of toxicity.[8]

Data Presentation: Acute Toxicity Observation Table

Dose (mg/kg)RouteSexNClinical Signs ObservedMTD Determination
1i.p.M/F3/3No observable effectsMTD > 1 mg/kg
10i.p.M/F3/3Mild hyperlocomotion, slight tremorMTD > 10 mg/kg
30i.p.M/F3/3Severe hyperlocomotion, head-weaving, piloerectionMTD = 10 mg/kg
100i.p.M/F3/3Convulsions, lethality in 2/3 males and 1/3 femalesMTD = 10 mg/kg

This is an exemplary table. Actual observations will vary.

Sub-chronic studies, involving repeated dosing over a longer period (e.g., 14 or 28 days), provide insights into the potential for cumulative toxicity and target organ damage.[9]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationship

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a novel furylethylamine is crucial for designing meaningful behavioral experiments. The dose-response relationship is a fundamental concept in pharmacology, describing the magnitude of the response of an organism as a function of exposure to a stimulus or stressor.[10][11]

Experimental Workflow: PK/PD Correlation

PK_PD_Workflow cluster_pk Pharmacokinetic (PK) Phase cluster_pd Pharmacodynamic (PD) Phase Dosing Single Dose Administration (e.g., i.v. and chosen behavioral route) BloodSampling Serial Blood Sampling (multiple time points) Dosing->BloodSampling Analysis LC-MS/MS Analysis of Plasma (Quantify parent drug and metabolites) BloodSampling->Analysis PK_Modeling Pharmacokinetic Modeling (Calculate Cmax, Tmax, AUC, t1/2) Analysis->PK_Modeling DoseResponse Dose-Response Curve Generation PK_Modeling->DoseResponse Correlate plasma concentration with behavioral effect BehavioralAssay Behavioral Assay (e.g., Locomotor Activity) BehavioralAssay->DoseResponse

Caption: Workflow for establishing a PK/PD relationship.

Experimental Protocol: Basic Pharmacokinetic Study

  • Animal Model: Cannulated rats are often used to facilitate serial blood sampling.

  • Dosing: Administer a single dose of the furylethylamine via the intended behavioral route and also intravenously (i.v.) to determine bioavailability.

  • Blood Collection: Collect small blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration.

  • Sample Analysis: Analyze plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the parent compound and any major metabolites.

  • Data Analysis: Calculate key PK parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2).

Phase 2: Behavioral Pharmacology - Unveiling Psychoactive Properties

Once a safe dose range and the pharmacokinetic profile are established, the next phase is to characterize the behavioral effects of the novel furylethylamine. This is typically a tiered approach, starting with general activity assays and progressing to more specific tests for abuse liability.

Locomotor Activity Assessment

Changes in spontaneous locomotor activity can provide a preliminary indication of a drug's stimulant or depressant properties.[12]

Experimental Protocol: Open Field Locomotor Activity

  • Apparatus: A square open-field arena equipped with infrared beams to automatically track movement.

  • Habituation: Place the animal in the arena for a period (e.g., 30-60 minutes) to allow for habituation to the novel environment.

  • Dosing: Administer the furylethylamine or vehicle control.

  • Data Collection: Immediately place the animal back in the arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

  • Dose-Response: Test a range of doses to construct a dose-response curve for locomotor activity.[13][14][15]

Data Presentation: Locomotor Activity Dose-Response

Dose (mg/kg)Mean Distance Traveled (cm) ± SEM
Vehicle1500 ± 120
12500 ± 200
34500 ± 350
103000 ± 250

This is an exemplary table. A biphasic effect (stimulation at lower doses, depression at higher doses) is common for some psychoactive compounds.[12]

Drug Discrimination: Assessing Subjective Effects

Drug discrimination is a highly sensitive and specific behavioral assay used to determine if a novel compound produces subjective effects similar to a known drug of abuse.[16][17][18] The paradigm relies on the ability of animals to learn to associate the interoceptive cues of a drug with a specific behavioral response to receive a reward.[16][17]

Experimental Workflow: Drug Discrimination Paradigm

Drug_Discrimination cluster_training Training Phase cluster_testing Testing Phase TrainingDrug Administer Training Drug (e.g., Cocaine or MDMA) DrugLever Press 'Drug' Lever -> Reward TrainingDrug->DrugLever TestDrug Administer Novel Furylethylamine (Various Doses) Vehicle Administer Vehicle VehicleLever Press 'Vehicle' Lever -> Reward Vehicle->VehicleLever Response Observe Lever Selection (% Drug-Appropriate Responding) TestDrug->Response

Caption: Workflow for a drug discrimination study.

Experimental Protocol: Two-Lever Drug Discrimination

  • Animal Model: Rats or non-human primates are commonly used.

  • Apparatus: An operant conditioning chamber with two response levers and a mechanism for delivering a reward (e.g., food pellets).

  • Training Phase:

    • On "drug" days, animals receive a known psychoactive substance (the "training drug," e.g., cocaine for a stimulant-like effect or MDMA for an entactogen-like effect) and are rewarded only for pressing the designated "drug" lever.[16]

    • On "vehicle" days, animals receive the vehicle and are rewarded only for pressing the "vehicle" lever.

    • Training continues until animals reliably press the correct lever based on the administered substance.

  • Testing Phase:

    • Once trained, animals are administered various doses of the novel furylethylamine.

    • The percentage of responses on the "drug" lever is measured. Full substitution (≥80% drug-lever responding) indicates that the novel compound has subjective effects similar to the training drug.[18]

Conditioned Place Preference (CPP): Evaluating Rewarding Properties

Conditioned Place Preference (CPP) is a Pavlovian conditioning paradigm used to assess the motivational effects of a drug.[19][20] It measures an animal's preference for an environment that has been previously paired with the drug experience.[19][20][21] A significant preference for the drug-paired environment is indicative of the drug's rewarding properties and abuse potential.[20][22]

Experimental Protocol: Unbiased Conditioned Place Preference

  • Apparatus: A two- or three-compartment chamber where the compartments have distinct visual and tactile cues (e.g., different wall patterns and floor textures).

  • Pre-Conditioning (Habituation): On day 1, animals are allowed to freely explore all compartments of the apparatus, and the time spent in each is recorded to establish any baseline preference.

  • Conditioning Phase (typically 4-8 days):

    • On "drug" days, animals are injected with the furylethylamine and confined to one of the compartments.

    • On "vehicle" days, animals are injected with the vehicle and confined to the other compartment. The drug and vehicle pairings are alternated daily.

  • Test Day: After the conditioning phase, animals are placed back in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.

  • Data Analysis: A CPP score is calculated, typically as the time spent in the drug-paired compartment on the test day minus the time spent in the same compartment during the pre-conditioning phase. A positive score indicates a rewarding effect.

Data Presentation: Conditioned Place Preference Scores

Treatment GroupPre-Test Time in Paired Side (s) ± SEMPost-Test Time in Paired Side (s) ± SEMPreference Score (s)
Vehicle295 ± 15305 ± 1810
Furylethylamine (1 mg/kg)302 ± 12450 ± 25148*
Furylethylamine (3 mg/kg)298 ± 14520 ± 30222**

*p < 0.05, **p < 0.01 compared to vehicle group.

Conclusion: Synthesizing a Comprehensive In Vivo Profile

The systematic in vivo evaluation of novel furylethylamines, as outlined in these application notes, provides a robust framework for understanding their pharmacological and toxicological properties. By integrating data from safety, pharmacokinetic, and a tiered battery of behavioral assays, researchers can construct a comprehensive profile of a novel compound. This integrated approach is not only fundamental for advancing our understanding of the structure-activity relationships of this chemical class but is also an indispensable component of any drug development program aimed at assessing the therapeutic potential or abuse liability of new psychoactive substances. The causality-driven experimental design and self-validating protocols described herein are intended to ensure the generation of high-quality, interpretable data that can confidently guide future research and regulatory decisions.

References

  • Designing a comprehensive drug discrimination study | Labcorp. (2021, July 16). Retrieved from [Link]

  • In vivo toxicology studies - Blog. (n.d.). Retrieved from [Link]

  • In vivo Toxicology - InterBioTox. (n.d.). Retrieved from [Link]

  • In Vivo Toxicology - Creative Bioarray. (n.d.). Retrieved from [Link]

  • In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs. (n.d.). Retrieved from [Link]

  • Gauvin, D. V., & Zimmermann, Z. J. (2021). Study design criteria for regulatory-based drug control action: Drug discrimination. Journal of Pharmacological and Toxicological Methods, 109, 107073. [Link]

  • Stolerman, I. P. (2000). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience. CRC Press. [Link]

  • Ethical use of animals in medicine testing - EMA - European Union. (n.d.). Retrieved from [Link]

  • Shao, L., Campbell, U., Fang, Y., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm, 7(8), 1536-1544. [Link]

  • In vivo toxicology and safety pharmacology - Nuvisan. (n.d.). Retrieved from [Link]

  • Animal Welfare, Testing and Research of FDA-Regulated Products. (2025, January 14). Retrieved from [Link]

  • Banks, M. L., & Negus, S. S. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Advances in Pharmacology, 93, 243-274. [Link]

  • Volkow, N. D. (2012). Long-Term Safety of Stimulant Use for ADHD: Findings from Nonhuman Primates. Neuropsychopharmacology, 37(11), 2399–2400. [Link]

  • Best Practices For Preclinical Animal Testing - BioBoston Consulting. (2025, January 9). Retrieved from [Link]

  • Conditioned place preference - Wikipedia. (n.d.). Retrieved from [Link]

  • Lile, J. A., & Rush, C. R. (2016). Human Drug Discrimination: A Primer and Methodological Review. Experimental and Clinical Psychopharmacology, 24(5), 325–344. [Link]

  • Drug discrimination - Wikipedia. (n.d.). Retrieved from [Link]

  • Gatch, M. B., Forster, M. J., & Taylor, C. M. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 227(3), 527–539. [Link]

  • Bardo, M. T. (2000). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience. CRC Press. [Link]

  • What are preclinical safety pharmacology requirements? - Patsnap Synapse. (2025, May 27). Retrieved from [Link]

  • Peper, A. (2009). Aspects of the Relationship Between Drug Dose and Drug Effect. Journal of Mathematical Psychology, 53(5), 418-428. [Link]

  • Yates, J. R. (2023). Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. Frontiers in Behavioral Neuroscience, 17, 1229315. [Link]

  • Shao, L., Campbell, U., Fang, Y., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. Semantic Scholar. [Link]

  • Holze, F., Ley, L., Müller, F., et al. (2021). Dose–response relationships of psilocybin-induced subjective experiences in humans. Therapeutic Advances in Psychopharmacology, 11, 20451253211013728. [Link]

  • Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches | Request PDF - ResearchGate. (2025, March 10). Retrieved from [Link]

  • Yates, J. R. (2023). Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. National Institutes of Health. [Link]

  • Andreasi, N. G., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. International Journal of Molecular Sciences, 21(24), 9673. [Link]

  • Venniro, M., et al. (2020). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience, 14, 66. [Link]

  • Holze, F., et al. (2021). Dose-response relationships of psilocybin-induced subjective experiences in humans. ResearchGate. [Link]

  • Wang, Y., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 8(2), 793-803. [Link]

  • Andreasi, N. G., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. ResearchGate. [Link]

  • Dose–response relationship - Wikipedia. (n.d.). Retrieved from [Link]

  • dose-response relationship | Pharmacology, Toxicology & Risk Assessment | Britannica. (2025, December 26). Retrieved from [Link]

  • Manzoni, G., et al. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences, 26(6), 3329. [Link]

  • Luethi, D., & Liechti, M. E. (2020). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Pharmacology, 11, 580422. [Link]

  • Al-Obaidi, A., & Shah, A. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(19), 6296. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. (2021, November 16). Retrieved from [Link]

  • Behavioral Pharmacology - ResearchGate. (n.d.). Retrieved from [Link]

  • Stimulant Use Safety When Used Beyond ADHD Treatment - U.S. Pharmacist. (2025, May 28). Retrieved from [Link]

  • dos Santos, G. C., et al. (2025). Safety of Stimulants Across Patient Populations: A Meta-Analysis. JAMA Network Open, 8(5), e259492. [Link]

  • Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents - PubMed. (2026, January 13). Retrieved from [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - Frontiers. (n.d.). Retrieved from [Link]

  • 202100 Methylphenidate Clinical PREA - FDA. (2011, April 1). Retrieved from [Link]

  • Weerts, E. M., & Dunn, K. E. (2022). A Brief Introduction to Human Behavioral Pharmacology: Methods, Design Considerations and Ethics. Perspectives on Behavior Science, 45(1), 163–182. [Link]

  • Lee, H., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198–206. [Link]

  • Robbins, T. W. (2005). Behavioural pharmacology: 40+ years of progress, with a focus on glutamate receptors and cognition. Trends in Pharmacological Sciences, 26(9), 459–467. [Link]

  • Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element - PubMed. (2016, November 1). Retrieved from [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed. (2020, September 20). Retrieved from [Link]

Sources

"developing a synthetic route for N,N-diethyl substituted furylethylamines"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust Two-Step Synthetic Route for N,N-diethyl-2-(furan-2-yl)ethanamine and its Analogs

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract

N,N-diethyl substituted furylethylamines represent a class of compounds with significant potential in medicinal chemistry and materials science. Their synthesis requires a reliable and scalable route that ensures high purity and yield. This document provides a detailed guide to a robust two-step synthetic pathway commencing from furan-2-acetic acid. The chosen methodology involves the initial formation of an intermediate amide, N,N-diethyl-2-(furan-2-yl)acetamide, followed by its reduction to the target tertiary amine, N,N-diethyl-2-(furan-2-yl)ethanamine. This route is favored for its operational simplicity, avoidance of common side reactions like over-alkylation, and consistently high yields. We provide a comprehensive overview of alternative synthetic strategies, a detailed, step-by-step protocol for the recommended pathway, characterization data, and troubleshooting insights to ensure successful implementation.

Introduction & Strategic Overview

The furan moiety is a versatile heterocyclic scaffold found in numerous pharmaceuticals and biologically active compounds. When incorporated into an ethylamine backbone with N,N-diethyl substitution, it gives rise to structures with potential applications as receptor modulators, synthetic intermediates, and building blocks for more complex molecules. The development of a clear and efficient synthetic protocol is therefore of considerable interest to the research community.

Several strategies can be conceived for the synthesis of the target compound, N,N-diethyl-2-(furan-2-yl)ethanamine. A critical analysis of these routes is essential for selecting a laboratory- and scale-up-friendly procedure.

Comparative Analysis of Synthetic Pathways

Three primary synthetic strategies were considered:

  • Direct Alkylation: This approach involves the SN2 reaction of diethylamine with an activated furan-2-ylethane derivative, such as 2-(2-bromoethyl)furan.[1][2][3] While seemingly direct, the alkylation of amines is notoriously difficult to control.[4][5][6] The primary product, the desired tertiary amine, is itself a nucleophile and can compete with the starting diethylamine for the alkylating agent, leading to the formation of a quaternary ammonium salt. This over-alkylation leads to a mixture of products and complicates purification, often resulting in lower yields of the target compound.[4][5]

  • Reductive Amination: This powerful one-pot method involves the reaction of a furan-based aldehyde (e.g., 2-furanacetaldehyde) with diethylamine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride or catalytic hydrogenation.[7][8][9][10] Reductive amination is a highly effective technique, particularly for generating a wide library of amine derivatives.[7][11] However, the stability and commercial availability of the required 2-furanacetaldehyde can be a limiting factor.

  • Amide Reduction: This two-step approach first involves the synthesis of an amide, N,N-diethyl-2-(furan-2-yl)acetamide, from a stable precursor like furan-2-acetic acid. The resulting stable amide is then reduced to the target tertiary amine using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[12] This pathway offers excellent control. The formation of the amide is typically high-yielding and clean. The subsequent reduction of a tertiary amide with LiAlH₄ is a well-established and efficient transformation that cleanly converts the carbonyl group into a methylene (-CH₂-) group.[13][14]

Rationale for Selected Route: The amide reduction pathway was selected for this guide due to its reliability, predictability, and control over side reactions. It utilizes readily available and stable starting materials and breaks the synthesis into two distinct, high-yielding transformations, simplifying both execution and purification.

Overall Synthetic Workflow

The selected two-step synthesis is illustrated below. The first step is an amidation reaction to form the stable amide intermediate. The second step is the reduction of this amide to the final tertiary amine product.

G A Furan-2-Acetic Acid (Starting Material) B Step 1: Amidation - SOCl₂ or other activating agent - Diethylamine (HN(Et)₂) A->B Activation C N,N-diethyl-2-(furan-2-yl)acetamide (Amide Intermediate) B->C Amine Coupling D Step 2: Reduction - Lithium Aluminum Hydride (LiAlH₄) - Anhydrous Ether/THF C->D Reduction E N,N-diethyl-2-(furan-2-yl)ethanamine (Final Product) D->E Work-up

Caption: High-level workflow for the two-step synthesis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. It must be handled under an inert atmosphere (e.g., nitrogen or argon) with extreme care.

Step 1: Synthesis of N,N-diethyl-2-(furan-2-yl)acetamide

This procedure first converts the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, which is then reacted in situ with diethylamine.[15]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)Eq.
Furan-2-acetic acid126.111.26 g10.01.0
Thionyl chloride (SOCl₂)118.971.1 mL (1.78 g)15.01.5
Diethylamine73.142.6 mL (1.83 g)25.02.5
Anhydrous Dichloromethane (DCM)-40 mL--
Saturated NaHCO₃ (aq)-30 mL--
Brine-20 mL--
Anhydrous Magnesium Sulfate-As needed--

Protocol:

  • Acid Chloride Formation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add furan-2-acetic acid (1.26 g, 10.0 mmol) and anhydrous dichloromethane (20 mL).

  • Slowly add thionyl chloride (1.1 mL, 15.0 mmol) to the suspension at room temperature.

  • Heat the mixture to reflux (~40 °C) for 1.5 hours. The reaction is complete when the solution becomes clear and gas evolution (HCl, SO₂) ceases.

  • Cool the flask to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude furan-2-acetyl chloride is obtained as a dark oil and is used directly in the next step.

  • Amidation: Re-dissolve the crude acyl chloride in 20 mL of anhydrous dichloromethane and cool the flask to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of diethylamine (2.6 mL, 25.0 mmol) in 10 mL of anhydrous DCM.

  • Add the diethylamine solution dropwise to the stirred acyl chloride solution at 0 °C over 15 minutes. A white precipitate (diethylammonium chloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil via vacuum distillation or column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to afford N,N-diethyl-2-(furan-2-yl)acetamide as a pale yellow oil. (Expected yield: 80-90%).

Step 2: Reduction of N,N-diethyl-2-(furan-2-yl)acetamide

This protocol uses Lithium Aluminum Hydride (LiAlH₄) to reduce the amide carbonyl to a methylene group.[12][14]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (8 mmol scale)Moles (mmol)Eq.
N,N-diethyl-2-(furan-2-yl)acetamide181.241.45 g8.01.0
Lithium Aluminum Hydride (LiAlH₄)37.950.45 g12.01.5
Anhydrous Diethyl Ether or THF-50 mL--
Water18.020.5 mL--
15% Aqueous NaOH-0.5 mL--
Water18.021.5 mL--
Anhydrous Sodium Sulfate-As needed--

Protocol:

  • Reaction Setup: To a dry 100 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add Lithium Aluminum Hydride (0.45 g, 12.0 mmol) and 20 mL of anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the N,N-diethyl-2-(furan-2-yl)acetamide (1.45 g, 8.0 mmol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the amide solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (~35 °C) for 4 hours.

  • Quenching (Fieser work-up): Cool the reaction mixture back down to 0 °C in an ice bath. CAUTION: The following steps are exothermic and will produce hydrogen gas.

  • Quench the reaction by the slow, sequential dropwise addition of:

    • 0.5 mL of water

    • 0.5 mL of 15% aqueous NaOH

    • 1.5 mL of water

  • Stir the resulting mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.

  • Isolation and Purification: Add a small amount of anhydrous sodium sulfate to the mixture and stir for another 10 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether (3 x 15 mL).

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude amine.

  • Purify the product by vacuum distillation to obtain N,N-diethyl-2-(furan-2-yl)ethanamine as a colorless to pale yellow liquid. (Expected yield: 85-95%).

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include triplets and quartets for the N-ethyl groups, triplets for the two -CH₂- groups of the ethylamine backbone, and characteristic signals for the furan ring protons.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the aliphatic carbons and the distinct signals for the furan ring carbons.

  • Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 167, along with characteristic fragmentation patterns.

  • FTIR (neat): Absence of the amide carbonyl stretch (~1650 cm⁻¹) from the intermediate and presence of C-N stretching bands.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Low amide yield Incomplete acid chloride formation; moisture contamination; insufficient amine.Ensure starting materials and solvents are anhydrous. Use a slight excess of thionyl chloride. Ensure at least 2 equivalents of diethylamine are used to neutralize the HCl byproduct.
Step 2: Incomplete reduction Insufficient or deactivated LiAlH₄; insufficient reaction time/temperature.Use fresh, high-purity LiAlH₄. Ensure the reaction is run under a strictly inert atmosphere. Extend the reflux time or use a higher-boiling solvent like THF. Monitor reaction progress by TLC or GC-MS.
Step 2: Difficult work-up Formation of a gelatinous aluminum salt precipitate.The Fieser work-up protocol described should prevent this. Ensure the quenching reagents are added slowly and sequentially with vigorous stirring. Adding anhydrous Na₂SO₄ before filtration can help.
Final product is discolored Air oxidation or presence of impurities.Ensure purification (distillation) is performed promptly after work-up. Store the final product under an inert atmosphere and protect it from light.

Conclusion

The two-step synthesis of N,N-diethyl substituted furylethylamines via an amide intermediate offers a reliable, high-yield, and scalable route. By carefully controlling the reaction conditions, particularly during the handling of LiAlH₄, researchers can consistently obtain the desired product in high purity. This method circumvents the common pitfalls of direct alkylation and provides a robust platform for accessing this valuable class of compounds for further investigation in drug discovery and materials science.

References

  • Benchchem. 2-(2-Bromoethyl)furan | 123217-93-6.

  • Guidechem. 2-(2-BroMoethyl)furan 123217-93-6 wiki.

  • LookChem. Cas 123217-93-6, Furan, 2-(2-bromoethyl)-.

  • ChemicalBook. 2-(2-BroMoethyl)furan | 123217-93-6.

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

  • University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines.

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4.

  • Organic Chemistry Portal. Furan synthesis.

  • The Royal Society of Chemistry. The dehydration of N-acetylglucosamine (GlcNAc) to enantiopure dihydroxyethyl acetamidofuran (Di-HAF).

  • Master Organic Chemistry. Alkylation of Amines (Sucks!).

  • University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride.

  • ChemSynthesis. N,N-diethyl-1-(2-furyl)-2-methyl-1-propen-1-amine.

  • SciELO. insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations.

  • Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides.

  • Google Patents. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

  • Wikipedia. Amine alkylation.

  • National Institutes of Health. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts.

  • National Institutes of Health. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.

  • PrepChem.com. Synthesis of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine.

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination.

  • Benchchem. Optimizing reaction conditions for N-alkylation of diethylamine.

  • Google Patents. CN108084033B - Preparation method of N, N-diethyl ethylenediamine.

  • ResearchGate. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.

  • ResearchGate. Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

  • LookChem. Cas 1121-46-6, 2-FURAN-2-YL-ETHYLAMINE.

  • YouTube. Alkylation of Amines, Part 1: with Alkyl Halides.

  • Benchchem. Synthesis of 2-Furanacetamide from Furan-2-Acetic Acid: Application Notes and Protocols for Researchers.

  • Echemi. How do I convert Ethanamine to N,N-diethylethylamine?.

Sources

Application Notes & Protocols: Characterizing N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine as a Novel Chemical Probe for the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the characterization and use of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine, a novel research chemical with potential as a selective probe for the human dopamine transporter (DAT). Due to the absence of published data on this specific molecule, this guide is built upon established principles of neuropharmacology and structure-activity relationships (SAR) derived from analogous compounds, such as methylphenidate and its derivatives[1][2][3][4]. The protocols herein describe the foundational in vitro assays required to validate its predicted biological target, determine its binding affinity, and characterize its functional activity as a DAT inhibitor. This guide is intended for researchers in neuroscience, pharmacology, and drug development investigating the role of monoamine transporters in health and disease.

Introduction: Rationale and Predicted Mechanism of Action

This compound is a synthetic molecule featuring a 2-furyl group, an ethylamine backbone, and a diethylamine moiety. Structurally, it is an analog of phenethylamine-class psychostimulants. The furan ring is a well-established bioisostere for a phenyl ring, and its inclusion in structures analogous to methylphenidate has been shown to produce potent and selective inhibitors of the dopamine transporter (DAT)[1].

The monoamine transporters (MATs)—comprising the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—are critical regulators of neurotransmission[5][6][7]. By clearing neurotransmitters from the synaptic cleft, they control the magnitude and duration of signaling. The DAT, in particular, is a primary target for therapeutic agents used in ADHD (e.g., methylphenidate) and for drugs of abuse (e.g., cocaine)[7][8]. Chemical probes that selectively inhibit DAT are invaluable tools for dissecting dopaminergic pathways and developing novel therapeutics.

Based on its structure, we predict that this compound functions as a competitive inhibitor at the DAT. It is expected to bind to the central substrate-binding site (S1), preventing the reuptake of dopamine and thereby increasing its extracellular concentration. The primary goal of the following protocols is to experimentally validate this hypothesis.

Predicted Physicochemical Properties & Handling
PropertyPredicted Value / Recommendation
Molecular Formula C₁₀H₁₈N₂O
Molecular Weight 182.26 g/mol
Appearance Predicted to be a colorless to pale yellow oil or solid.
Solubility Expected to be soluble in DMSO, ethanol, and methanol. Prepare stock solutions in DMSO.
Storage Store stock solutions at -20°C. Store neat compound at 4°C under inert gas.
Safety Handle with appropriate personal protective equipment (PPE). Compound is novel; toxicological properties are unknown.
Proposed Synthetic Pathway

A plausible synthetic route can be devised starting from 2-acetylfuran, following established organic chemistry principles. This provides a high-level overview for chemical synthesis.

G cluster_0 Proposed Synthesis of this compound A 2-Acetylfuran B 2-Bromo-1-(2-furyl)ethan-1-one A->B Br₂/HBr C 1-(2-Furyl)-2-(diethylamino)ethan-1-one B->C Diethylamine, Base D 1-(2-Furyl)-N,N-diethyl-ethan-1-imine C->D NH₃, TiCl₄ F Target Compound D->F NaBH₄ (Reductive Amination) E N-[1-(2-Furyl)ethyl]-N,N-diethylamine

Caption: A potential multi-step synthesis pathway starting from 2-acetylfuran.

Experimental Protocols: In Vitro Characterization

The following protocols are the gold standard for characterizing a novel ligand targeting a monoamine transporter[9][10][11]. They are designed to first confirm binding to the target (Affinity) and then to determine the nature of that interaction (Function).

Protocol 1: DAT Radioligand Binding Assay (Affinity)

This assay determines the binding affinity (Kᵢ) of the test compound for the human dopamine transporter (hDAT) by measuring its ability to compete with a known high-affinity radioligand.

Principle: Membranes from cells expressing hDAT are incubated with a fixed concentration of a radiolabeled DAT inhibitor (e.g., [³H]WIN 35,428) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of its IC₅₀, which is then converted to the inhibitory constant (Kᵢ).

Workflow Diagram:

G prep Prepare hDAT Membranes (from HEK293-hDAT cells) plate Plate Membranes in 96-well Plate prep->plate add_comp Add Test Compound (10-point dilution series) plate->add_comp add_radio Add [³H]WIN 35,428 (Fixed concentration, ~2-3 nM) add_comp->add_radio incubate Incubate (e.g., 2h at 4°C with shaking) add_radio->incubate filter Rapid Filtration (GF/B filters, separates bound/free) incubate->filter wash Wash Filters (Ice-cold buffer) filter->wash scint Add Scintillation Cocktail & Count (Liquid Scintillation Counter) wash->scint analyze Analyze Data (Calculate IC₅₀ and Kᵢ) scint->analyze

Caption: Workflow for a competitive radioligand binding assay.

Materials:

Reagent Details
Membranes Prepared from HEK293 cells stably expressing hDAT.
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Radioligand [³H]WIN 35,428 (PerkinElmer or similar).
Non-specific Agent GBR-12909 (10 µM) or Cocaine (30 µM).
Test Compound This compound.

| Apparatus | 96-well plates, cell harvester, scintillation counter. |

Step-by-Step Methodology:

  • Preparation: Thaw hDAT-expressing cell membranes on ice. Dilute to a final concentration of 10-20 µg protein per well in ice-cold Assay Buffer.

  • Compound Plating: In a 96-well plate, add 50 µL of Assay Buffer to each well.

  • Controls:

    • Total Binding: Add 50 µL of buffer (or vehicle, e.g., 0.1% DMSO).

    • Non-specific Binding (NSB): Add 50 µL of 10 µM GBR-12909.

  • Test Compound: Add 50 µL of the test compound in serial dilutions (e.g., from 1 nM to 100 µM final concentration).

  • Radioligand Addition: Prepare [³H]WIN 35,428 in Assay Buffer to a concentration that will yield a final concentration of ~2-3 nM in the well. Add 50 µL to every well.

  • Membrane Addition: Add 100 µL of the diluted membrane preparation to each well to initiate the binding reaction. Final volume is 250 µL.

  • Incubation: Incubate the plate for 2 hours at 4°C with gentle agitation.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/B, pre-soaked in 0.5% PEI) using a cell harvester.

  • Washing: Wash the filters 3 times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add 4 mL of scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Normalize the data as a percentage of the total specific binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[12].

Protocol 2: Synaptosomal [³H]Dopamine Uptake Assay (Function)

This assay determines the functional potency (IC₅₀) of the test compound to inhibit dopamine uptake into presynaptic terminals.

Principle: Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters. This assay measures the uptake of radiolabeled dopamine ([³H]DA) into synaptosomes prepared from rodent striatum. An active inhibitor will block this uptake in a concentration-dependent manner.

Materials:

Reagent Details
Tissue Freshly dissected rat or mouse striatum.
Homogenization Buffer 0.32 M Sucrose, 4 mM HEPES, pH 7.4.[13]
Uptake Buffer 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM D-glucose, 25 mM HEPES, pH 7.4.[13][14]
Radiotracer [³H]Dopamine (PerkinElmer or similar).
Non-specific Agent GBR-12909 (10 µM) or Nomifensine (10 µM).[15]

| Test Compound | this compound. |

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh striatal tissue in 10 volumes of ice-cold Homogenization Buffer.

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 min at 4°C to pellet the crude synaptosomes[13].

    • Gently resuspend the pellet in ice-cold Uptake Buffer and determine the protein concentration (e.g., via BCA assay). Dilute to ~100 µg protein/mL.

  • Assay Setup: Add 400 µL of Uptake Buffer to microcentrifuge tubes.

  • Controls & Compound:

    • Total Uptake: Add 50 µL of buffer/vehicle.

    • Non-specific Uptake: Add 50 µL of 10 µM GBR-12909.

    • Test Compound: Add 50 µL of the test compound in serial dilutions.

  • Pre-incubation: Add 50 µL of the synaptosome preparation to each tube. Pre-incubate for 10 minutes at 37°C.

  • Initiate Uptake: Add 50 µL of [³H]Dopamine (final concentration ~10-20 nM) to each tube and incubate for 5 minutes at 37°C.

  • Terminate Uptake: Stop the reaction by adding 1 mL of ice-cold Uptake Buffer, followed immediately by rapid vacuum filtration over GF/B filters.

  • Washing & Counting: Wash filters 3 times with ice-cold buffer and proceed with scintillation counting as described in Protocol 1.

Data Analysis:

  • Calculate DAT-specific uptake: Specific Uptake = Total Uptake (cpm) - Non-specific Uptake (cpm).

  • Normalize the data as a percentage of the control specific uptake.

  • Plot the percentage of uptake inhibition against the log concentration of the test compound.

  • Fit the data using non-linear regression to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of dopamine uptake.

Interpretation of Results & Signaling Context

The data from these two assays will provide a foundational profile of the probe.

  • High Affinity (Low Kᵢ): A low nanomolar Kᵢ value from the binding assay confirms that the compound binds effectively to the DAT.

  • Potent Inhibition (Low IC₅₀): A low nanomolar IC₅₀ from the uptake assay demonstrates that this binding is functionally relevant and blocks the transporter's primary function.

  • Selectivity: To establish the probe's utility, both assays should be repeated using membranes/synaptosomes containing NET and SERT. A significantly higher Kᵢ/IC₅₀ for NET and SERT would indicate selectivity for DAT, a highly desirable characteristic for a chemical probe.

Signaling Pathway Context:

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal DA_vesicle Dopamine (DA) in Vesicles DA_synapse Extracellular DA DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DAT->DA_vesicle Recycling Probe Probe (DAT Inhibitor) Probe->DAT Inhibition DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (e.g., D1, D2) DA_synapse->DA_receptor Binding Signal Postsynaptic Signaling DA_receptor->Signal

Caption: Inhibition of DAT by the chemical probe increases synaptic dopamine levels.

By blocking DAT, this compound is expected to increase the concentration of dopamine in the synaptic cleft. This leads to enhanced activation of postsynaptic dopamine receptors (e.g., D1- and D2-type receptors), thereby potentiating dopaminergic signaling. This mechanism is central to the action of many therapeutic psychostimulants and is a key process in reward and motor control pathways.

References
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link][9][10]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Tech Docs. [Link][11][12]

  • Hansen, K. F., Sakrikar, D., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), 56230. [Link][13]

  • JoVE. (2018). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments. [Link][14]

  • Meltzer, P. C., Liu, S., et al. (2003). Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate. Journal of Medicinal Chemistry, 46(15), 3127–3140. [Link][1]

  • Rothman, R. B., & Baumann, M. H. (2002). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 452(1), 1-10. [Link][16]

  • Sitte, H. H., & Freissmuth, M. (2015). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Reviews Neuroscience, 16(3), 163-176. [Link][6]

  • Tatsumi, M., Groshan, K., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. [Link]

  • Wadhwaniya, N. (2004). 2d quantitative structure activity relationship modeling of methylphenidate analogues using algorithm and partial least square regression. New Jersey Institute of Technology Theses. [Link][2]

  • Wikipedia. (2023). List of methylphenidate analogues. Wikipedia. [Link][4]

  • Zhang, H., & Reith, M. E. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Bioorganic & Medicinal Chemistry, 18(20), 7322–7332. [Link][3]

Sources

The Furan Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, stands as a cornerstone in the landscape of medicinal chemistry.[1][2] Its unique electronic properties and its capacity to serve as a bioisostere for other aromatic systems like phenyl or thiophene rings, make it a "privileged scaffold" in the intricate process of drug design.[1][2] Furan derivatives are prevalent in numerous natural products demonstrating potent biological activities and form the core structure of several FDA-approved drugs, underscoring their significant therapeutic relevance.[1][3][4] This guide provides a detailed exploration of the discovery, synthesis, and application of novel furan derivatives, with a focus on their diverse pharmacological applications and the underlying mechanistic principles.

The Versatility of the Furan Nucleus in Drug Action

Furan derivatives exhibit a broad spectrum of biological activities, which has led to their investigation and development as treatments for a wide array of diseases.[5][6][7] The furan moiety's amenability to chemical modification allows for the precise tuning of a compound's pharmacokinetic and pharmacodynamic properties, which is crucial for enhancing therapeutic efficacy while minimizing toxicity.[1] Key pharmacological activities associated with furan derivatives include:

  • Antimicrobial (Antibacterial & Antifungal): The nitrofuran class of antibiotics, such as nitrofurantoin, are well-established for treating urinary tract infections.[1][8] A multitude of novel furan derivatives have demonstrated potent activity against various bacterial and fungal pathogens, including challenging multidrug-resistant strains.[1][9][10]

  • Anti-inflammatory: The furanone ring is a key structural feature in certain selective COX-2 inhibitors, which are potent anti-inflammatory agents.[1][11][12] Natural furan derivatives have been shown to exert regulatory effects on cellular activities by modulating signaling pathways like MAPK and PPAR-γ.[11][12]

  • Anticancer: Furan moieties are present in naturally occurring compounds with anticancer properties, such as wortmannin.[1] Synthetic furan derivatives have been extensively explored as potential antitumor agents, with some exhibiting the ability to induce apoptosis and arrest the cell cycle in cancer cells.[5][13][14][15]

Core Synthetic Methodologies: Building the Furan Ring

The construction of the furan ring can be accomplished through various synthetic strategies. Classical methods remain highly relevant and are complemented by modern, often metal-catalyzed, approaches that provide alternative pathways and accommodate a broader range of substrates.[1]

The Paal-Knorr Furan Synthesis

One of the most fundamental and widely utilized methods for preparing substituted furans is the Paal-Knorr synthesis.[1] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1]

Mechanism Causality: The reaction is typically initiated by the protonation of one of the carbonyl oxygens by a protic or Lewis acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack by the enol or enolate of the second carbonyl group, leading to the formation of a five-membered cyclic hemiacetal intermediate. Subsequent acid-catalyzed dehydration of this intermediate yields the aromatic furan ring. The choice of acid catalyst and reaction conditions is critical to favor the desired cyclization over potential side reactions.

Paal_Knorr_Mechanism start 1,4-Dicarbonyl Compound enol Enol/Enolate Formation start->enol (Base/Acid) protonation Carbonyl Protonation start->protonation H+ cyclization Intramolecular Nucleophilic Attack enol->cyclization protonation->cyclization hemiacetal Cyclic Hemiacetal Intermediate cyclization->hemiacetal dehydration Acid-Catalyzed Dehydration hemiacetal->dehydration furan Substituted Furan dehydration->furan

Caption: Paal-Knorr Furan Synthesis Workflow.

Application Focus 1: Antimicrobial Furan Derivatives

The antimicrobial properties of furan derivatives have been a significant area of research, particularly in the face of rising antibiotic resistance.[9]

Mechanism of Action: The Case of Nitrofurans

The antibacterial activity of 5-nitrofurans, like nitrofurantoin, is dependent on the enzymatic reduction of the nitro group within the bacterial cell.[9]

Mechanistic Insight: Bacterial flavoproteins (nitroreductases) reduce the nitro group, generating highly reactive electrophilic intermediates. These intermediates are cytotoxic and can indiscriminately damage bacterial DNA, ribosomes, and other essential macromolecules, ultimately leading to bacterial cell death.[9] This multi-targeted mechanism is thought to contribute to the low rate of acquired bacterial resistance to nitrofurantoin.

Nitrofuran_MOA nitrofuran Nitrofurantoin (Prodrug) bacterial_cell Bacterial Cell nitrofuran->bacterial_cell Enters nitroreductases Bacterial Nitroreductases nitrofuran->nitroreductases Reduction bacterial_cell->nitroreductases reactive_intermediates Reactive Electrophilic Intermediates nitroreductases->reactive_intermediates dna_damage DNA Damage reactive_intermediates->dna_damage ribosome_damage Ribosomal Damage reactive_intermediates->ribosome_damage other_damage Other Macromolecule Damage reactive_intermediates->other_damage cell_death Bacterial Cell Death dna_damage->cell_death ribosome_damage->cell_death other_damage->cell_death

Caption: Mechanism of Action of Nitrofuran Antibiotics.

Protocol: Synthesis of Nitrofurantoin

This protocol describes a common laboratory-scale synthesis of nitrofurantoin from 5-nitrofurfural and 1-aminohydantoin.[16][17][18][19][20]

Materials:

  • 5-Nitrofurfural diacetate

  • 1-Aminohydantoin hydrochloride

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Purified Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Hydrolysis of 5-Nitrofurfural Diacetate: In a round-bottom flask, dissolve 5-nitrofurfural diacetate in a mixture of water and ethanol. Add a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux for 1-2 hours to hydrolyze the diacetate to 5-nitrofurfural. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Preparation of 1-Aminohydantoin Solution: In a separate beaker, dissolve 1-aminohydantoin hydrochloride in warm water.

  • Condensation Reaction: To the cooled solution of 5-nitrofurfural, slowly add the 1-aminohydantoin solution with continuous stirring. An acidic pH should be maintained to facilitate the condensation.

  • Precipitation and Isolation: The product, nitrofurantoin, will precipitate out of the solution upon cooling. Allow the mixture to cool to room temperature, then place it in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water to remove any unreacted starting materials and acid.

  • Drying: Dry the purified nitrofurantoin in a vacuum oven at 60-70°C.

Self-Validation:

  • TLC Analysis: Monitor the progress of the hydrolysis and condensation reactions to ensure the consumption of starting materials and the formation of the product.

  • Melting Point Determination: The melting point of the synthesized nitrofurantoin should be compared with the literature value.

  • Spectroscopic Analysis: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized furan derivative against a bacterial strain.[9]

Materials:

  • Synthesized furan derivative

  • Bacterial strain (e.g., Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the furan derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial suspension to each well containing the serially diluted compound.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Data Interpretation: The MIC value provides a quantitative measure of the antimicrobial potency of the furan derivative.

Furan Derivative Class Specific Compound Target Microorganism MIC (µg/mL)
NitrofuransNitrofurantoinEscherichia coli4 - 32[9]
Staphylococcus aureus16 - 64[9]
Furan-based ThiazolidinonesCompound 8kEscherichia coli12.5
2(5H)-FuranonesDerivative F131Staphylococcus aureus8 - 16[21]
Candida albicans32 - 128[21]

Application Focus 2: Anticancer Furan Derivatives

The furan scaffold is a recurring motif in compounds with promising anticancer activity.[14]

Mechanism of Action: Targeting Cancer Cell Proliferation

Novel furan derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[5][14]

Mechanistic Rationale: Certain furan-based compounds can interfere with the cell cycle machinery, leading to an accumulation of cells in specific phases, such as G2/M.[14] This cell cycle arrest can trigger the intrinsic apoptotic pathway, characterized by changes in the levels of key regulatory proteins like p53 and Bcl-2 family members.[14]

Anticancer_Furan_MOA furan_derivative Anticancer Furan Derivative cancer_cell Cancer Cell furan_derivative->cancer_cell Enters cell_cycle Cell Cycle Progression furan_derivative->cell_cycle Inhibits cancer_cell->cell_cycle g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest p53 ↑ p53 g2m_arrest->p53 bax ↑ Bax g2m_arrest->bax bcl2 ↓ Bcl-2 g2m_arrest->bcl2 apoptosis Apoptosis p53->apoptosis bax->apoptosis bcl2->apoptosis

Caption: Anticancer Mechanism of Certain Furan Derivatives.

Protocol: MTT Assay for Cytotoxicity Evaluation

This protocol describes the use of the MTT assay to determine the cytotoxic effects of a furan derivative on a cancer cell line.

Materials:

  • Synthesized furan derivative

  • Cancer cell line (e.g., MCF-7)

  • Normal cell line (e.g., MCF-10a) for selectivity assessment

  • DMEM or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the furan derivative in the cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation and Data Interpretation:

  • A dose-dependent decrease in cell viability indicates a cytotoxic effect.

  • The IC₅₀ value provides a quantitative measure of the compound's potency.

  • Comparing the IC₅₀ values for the cancer cell line and the normal cell line allows for the assessment of the compound's selectivity.

Furan Derivative Cancer Cell Line IC₅₀ (µM)
Compound 4MCF-7 (Breast Cancer)4.06[14]
Compound 7MCF-7 (Breast Cancer)2.96[14]
Compound 4eC6 (Glioma)12.1[15]

Conclusion

The furan scaffold remains a highly attractive and fruitful starting point for the development of novel therapeutic agents.[1] The diverse and potent biological activities exhibited by furan-containing molecules ensure their continued importance in drug discovery.[1][7][22] Further research focusing on structure-activity relationships, mechanism of action studies, and the optimization of lead compounds is crucial for translating the immense potential of these derivatives into clinically effective drugs.

References

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed. Available at: [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Available at: [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - ResearchGate. Available at: [Link]

  • (PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of new furan derivatives - PubMed. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available at: [Link]

  • Pharmacological activity of furan derivatives. Available at: [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. Available at: [Link]

  • Furan Derivatives and Their Role in Pharmaceuticals - BioScience Academic Publishing. Available at: [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. Available at: [Link]

  • Medicinal significance of furan derivatives : A Review - Semantic Scholar. Available at: [Link]

  • Application of furan derivative in medicinal field. - ResearchGate. Available at: [Link]

  • Overview of Antimicrobial Properties of Furan - Human Journals. Available at: [Link]

  • Pharmacological Study of Some Newly Synthesized Furan Derivatives - Der Pharma Chemica. Available at: [Link]

  • Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed. Available at: [Link]

  • (PDF) Synthesis and biological activities of furan derivatives - ResearchGate. Available at: [Link]

  • Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX - Slideshare. Available at: [Link]

  • Clinically approved drugs containing furan ring - ResearchGate. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF - ResearchGate. Available at: [Link]

  • CN108069944B - Preparation method of nitrofurantoin - Google Patents.
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed. Available at: [Link]

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Available at: [Link]

  • Examples of furan derivatives with biological activity - ResearchGate. Available at: [Link]

  • Synthesis of Nitrofurantoin | With Reaction Mechanism - YouTube. Available at: [Link]

  • Synthesis of nitrofurantoin 227 | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis scheme for Nitrofurantoin - YouTube. Available at: [Link]

  • SYNTHESIS OF NIROFURANTOIN | MEDICINAL CHEMISTRY | GPAT | B.Pharm 6th SEMESTER - YouTube. Available at: [Link]

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - NIH. Available at: [Link]

  • Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. As this specific molecule is not extensively documented in the literature, this guide is based on a proposed, chemically sound synthetic route, addressing potential issues with evidence-based solutions and field-proven insights.

Our approach is grounded in fundamental organic chemistry principles, anticipating common pitfalls in analogous transformations. We will explore the causality behind experimental choices, provide self-validating protocols, and support key claims with authoritative references.

Proposed Synthetic Overview

The synthesis of the target molecule, this compound, is most logically approached via a three-step sequence starting from the commercially available 2-acetylfuran. This strategy allows for the controlled introduction of the two distinct amine functionalities.

Caption: Proposed three-step synthesis of the target amine.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during each synthetic step.

Step 1: α-Bromination of 2-Acetylfuran

Objective: To synthesize the key intermediate, 2-bromo-1-(2-furyl)ethanone. A common and effective method is the use of Copper(II) bromide as both a bromine source and a Lewis acid catalyst.[1]

Starting MaterialBrominating AgentSolventCatalyst/InitiatorReaction Time (h)Temperature (°C)Yield (%)Reference
2-AcetylfuranCuBr₂EtOAc/CHCl₃None6Reflux~85[1]
2-AcetylfuranNBSCCl₄AIBN4Reflux~70-80[1]

Q1: My bromination reaction is sluggish or shows low conversion by TLC analysis. What could be the cause?

A1:

  • Cause: Insufficient activation of the brominating agent or poor quality of starting materials. Copper(II) bromide can be hygroscopic, and absorbed water can inhibit its activity.

  • Troubleshooting Steps:

    • Dry Reagents: Ensure your CuBr₂ is anhydrous. If necessary, dry it in an oven at 110-120°C for several hours before use. Similarly, ensure your solvents are dry.

    • Temperature Control: The reaction typically requires reflux to proceed at a reasonable rate. Confirm that your reaction is maintaining a steady reflux temperature.

    • Alternative Reagents: If issues persist with CuBr₂, consider using N-Bromosuccinimide (NBS) with a radical initiator like AIBN as an alternative method for α-bromination.[1]

Q2: I am observing multiple spots on my TLC plate, suggesting side product formation.

A2:

  • Cause: Over-bromination (dibromination) or degradation of the furan ring. The furan ring can be sensitive to strongly acidic conditions that might be generated in situ.

  • Troubleshooting Steps:

    • Stoichiometry: Carefully control the stoichiometry. Use no more than 2.0-2.1 equivalents of CuBr₂ per equivalent of 2-acetylfuran.

    • Monitor Closely: Monitor the reaction progress by TLC or GC-MS every 30-60 minutes. Once the starting material is consumed, work up the reaction immediately to prevent further reactions.

    • Purification: The primary product, 2-bromo-1-(2-furyl)ethanone, is a versatile electrophile.[2] Purification is typically achieved via column chromatography on silica gel.

Step 2: Nucleophilic Substitution with Diethylamine

Objective: To form the tertiary amine intermediate by reacting the α-bromo ketone with diethylamine.

Caption: S_N2 displacement of bromide by diethylamine.

Q3: The yield of my tertiary amine is low, and I'm recovering unreacted starting material.

A3:

  • Cause: Diethylamine acts as both a nucleophile and a base. It can be protonated by the HBr generated during the reaction, rendering it non-nucleophilic.

  • Troubleshooting Steps:

    • Add an Acid Scavenger: Include a non-nucleophilic base like potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N) in the reaction mixture. This base will neutralize the HBr byproduct, preserving the diethylamine as a free nucleophile. A slight excess (1.5-2.0 eq) of the scavenger is recommended.

    • Excess Nucleophile: Use an excess of diethylamine (2.2 equivalents or more). The first equivalent reacts, while the second acts as the base. This is a common strategy in amine alkylations.[3]

    • Solvent Choice: A polar aprotic solvent like acetonitrile (CH₃CN) or THF is ideal for S_N2 reactions.

Q4: My product appears contaminated with a salt, and it's difficult to purify.

A4:

  • Cause: Formation of diethylammonium bromide salt. This salt may co-precipitate or be difficult to separate from the desired product, especially if the product is also basic.

  • Troubleshooting Steps:

    • Aqueous Workup: After the reaction is complete, perform a liquid-liquid extraction. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the ammonium salt.

    • Basic Wash: A subsequent wash with a dilute aqueous base solution (e.g., 5% NaHCO₃) will ensure the product is in its free base form, which is more soluble in organic solvents.

    • Drying and Concentration: Thoroughly dry the organic layer with a drying agent like Na₂SO₄ or MgSO₄ before concentrating under reduced pressure.

Step 3: Reductive Amination

Objective: To convert the ketone intermediate into the final primary amine via reductive amination. This is a one-pot reaction where an imine is formed in situ and then reduced.

Q5: The reductive amination is not proceeding. TLC shows only the starting ketone.

A5:

  • Cause: Failure of imine formation. Imine formation is a reversible, equilibrium-driven process that is often the rate-limiting step. It is typically catalyzed by a mild acid.[4][5]

  • Troubleshooting Steps:

    • Ammonia Source: Ammonium acetate (NH₄OAc) is an excellent choice as it provides both ammonia and the necessary acetic acid catalyst to facilitate imine formation.

    • pH Control: The pH is critical. The reaction needs to be slightly acidic (pH ~5-6) to protonate the ketone's carbonyl oxygen, making it more electrophilic, but not so acidic that it fully protonates the ammonia, destroying its nucleophilicity. If you are using another ammonia source like NH₄Cl, you may need to add a small amount of acetic acid.[4]

    • Water Removal: Imine formation produces water. While many reductive aminations work well without explicitly removing it, adding molecular sieves (3Å or 4Å) can help drive the equilibrium toward the imine, especially with less reactive ketones.

Q6: My main product is the alcohol resulting from the reduction of the starting ketone.

A6:

  • Cause: The reducing agent is too reactive and reduces the ketone faster than the imine is formed or reduced. This is a common issue with powerful reducing agents like sodium borohydride (NaBH₄).[6]

  • Troubleshooting Steps:

    • Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the classic reagent for this purpose. It is mild enough that it selectively reduces the protonated iminium ion much faster than it reduces a ketone at neutral or slightly acidic pH.[6][7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, less toxic alternative.

    • Staged Addition: If you must use NaBH₄, allow the imine to form first. Mix the ketone, ammonia source, and catalyst in methanol and stir for 1-2 hours at room temperature. Then, cool the reaction to 0°C before slowly adding the NaBH₄.[7]

Q7: I've successfully synthesized the final product, but purification is extremely difficult.

A7:

  • Cause: The product is a diamine, making it very polar and basic. It will likely streak badly or remain irreversibly adsorbed on standard silica gel due to strong acid-base interactions with the acidic silanol groups.[8]

  • Troubleshooting Steps:

    • Acid-Base Extraction: This is the most effective purification method for amines.[9]

      • Dissolve the crude product in an organic solvent (e.g., dichloromethane).

      • Extract with a dilute acid solution (e.g., 1M HCl). The diamine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind.

      • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

      • Carefully basify the aqueous layer to pH > 12 with a strong base (e.g., 6M NaOH) while cooling in an ice bath.

      • Extract the free-based product back into an organic solvent.

      • Dry the organic layer and concentrate to yield the purified product.

    • Modified Chromatography: If chromatography is necessary, avoid standard silica.

      • Basic Alumina: Use a basic stationary phase like alumina.

      • Amine-Treated Silica: Use commercially available amine-functionalized silica gel.[8]

      • Mobile Phase Modifier: If using standard silica is unavoidable, add a competing base like 1-2% triethylamine or ammonium hydroxide to the eluent system (e.g., CH₂Cl₂/Methanol/Et₃N).[10]

Part 2: Experimental Protocols & Characterization

Protocol 3: Reductive Amination of 1-(2-Furyl)-2-(diethylamino)ethanone
  • To a solution of 1-(2-furyl)-2-(diethylamino)ethanone (1.0 eq) in anhydrous methanol (0.2 M), add ammonium acetate (7-10 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate initial imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).

  • Once the reaction is complete, carefully quench by slowly adding 1M HCl at 0°C until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Perform the acid-base extraction workup as described in Q7 to isolate the pure product.

Expected Spectroscopic Data for this compound

Final product characterization is crucial for confirming success.

  • ¹H NMR:

    • Furan Protons: Expect three distinct signals in the aromatic region (~6.3-7.5 ppm).

    • Diethyl Group (-N(CH₂CH₃)₂): A quartet for the methylene protons and a triplet for the methyl protons. These may be complex due to the chiral center.[11]

    • Ethyl Backbone (-CH-CH₂-): Complex multiplets for the two methine (CH) and methylene (CH₂) protons of the ethyl backbone.

    • Amine Protons (-NH₂): A broad singlet that is exchangeable with D₂O. Its chemical shift can vary.

  • ¹³C NMR:

    • Expect distinct signals for the furan carbons, the two carbons of the diethyl groups, and the two carbons of the ethyl backbone. The chemical shifts of carbons attached to nitrogen are typically in the 40-60 ppm range.[12]

  • Mass Spectrometry (MS):

    • Calculate the exact mass of the protonated molecule [M+H]⁺ and verify it with high-resolution mass spectrometry (HRMS).

References

  • Patil, P., et al. (2018). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Omega. Available at: [Link][9]

  • Nair, D. S., et al. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. The Journal of Organic Chemistry. Available at: [Link][13][14]

  • Wikipedia contributors. (2024). Sodium borohydride. Wikipedia. Available at: [Link][15]

  • BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-1-furan-2-yl-ethanone. BenchChem.[2]

  • Google Patents. (n.d.). Process for the purification of tertiary amines. Available at: [16]

  • Wikipedia contributors. (2023). Gabriel synthesis. Wikipedia. Available at: [Link][17][18]

  • Lee, J., et al. (2020). Electronic Effect on the Molecular Motion of Aromatic Amides. ResearchGate.[11]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. Available at: [Link][8]

  • ScienceMadness Discussion Board. (2014). Solvents for Sodium Borohydride. Sciencemadness.org.[19]

  • Fritzsching, K. J., et al. (2018). N,N-Diethylmethylamine as lineshape standard for NMR above 130 K. Journal of Magnetic Resonance. Available at: [Link][12][20]

  • ScienceMadness Discussion Board. (2014). Using Sodium borohydride in aqueous media with PTC - stability in water?. Sciencemadness.org.[21]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Chemistry Steps. Available at: [Link][22]

  • Reddit. (2024). Amine workup. r/Chempros.[10]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Bromo-1-furan-2-yl-ethanone. BenchChem.[1]

  • Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. Chromforum.org.[23]

  • BenchChem. (2025). An In-depth Technical Guide on Diethylamine as a Secondary Amine Nucleophile in Organic Chemistry. BenchChem.[3]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/organicchemistry.[4]

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Sigma-Aldrich.[24]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Organic-chemistry.org.[7]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link][6]

  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. Available at: [Link][5]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.[25]

Sources

Technical Support Center: Optimizing Furylethylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of 2-(2-furyl)ethylamine (furylethylamine). It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, increase yields, and ensure the purity of your final product.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide

  • Detailed Experimental Protocols

  • References

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of furylethylamine, providing concise answers and links to more detailed explanations.

Q1: What are the most common synthetic routes to produce furylethylamine?

The most frequently employed methods for synthesizing furylethylamine include the reductive amination of 2-furanacrolein, the reduction of 2-(2-nitrovinyl)furan, and methods starting from furfural. Biocatalytic approaches using transaminases are also emerging as a greener alternative.

Q2: What are the critical parameters to control during the reductive amination of 2-furanacrolein?

The critical parameters for this reaction are the choice of reducing agent, solvent, temperature, and pressure. The type of catalyst used in catalytic hydrogenation is also crucial for achieving high yields and selectivity.

Q3: How can I minimize the formation of byproducts during the synthesis?

Minimizing byproduct formation often involves careful control of reaction temperature, the use of appropriate catalysts and solvents, and ensuring the purity of your starting materials. For instance, in the reduction of 2-(2-nitrovinyl)furan, controlling the stoichiometry of the reducing agent is key to preventing over-reduction.

Q4: What are the best analytical techniques to monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product.

Q5: Are there any safety precautions I should be aware of when synthesizing furylethylamine?

Yes, several safety precautions are necessary. Furfural and many of the reagents used are flammable and toxic. Reactions involving hydrogen gas require specialized high-pressure equipment and should be conducted in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE).

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of furylethylamine.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution Scientific Rationale
Inactive Catalyst - For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Raney Nickel) is not expired or poisoned. - Perform a test reaction with a known substrate to verify catalyst activity.Catalysts can become deactivated over time or by impurities in the reaction mixture, leading to a significant drop in reaction rate and yield.
Inefficient Reducing Agent - Verify the quality and stoichiometry of the reducing agent (e.g., NaBH4, LiAlH4). - For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring.The reducing agent is consumed during the reaction. Insufficient amounts or poor quality will result in incomplete conversion of the starting material.
Suboptimal Reaction Temperature - Optimize the reaction temperature. Some reductions require low temperatures to prevent side reactions, while others need heating to proceed at a reasonable rate.Reaction kinetics are highly dependent on temperature. An incorrect temperature can lead to a slow reaction or the formation of undesired byproducts.
Poor Quality Starting Materials - Purify starting materials if necessary. For example, distill furfural to remove polymeric impurities.Impurities in the starting materials can interfere with the reaction, poison the catalyst, or lead to the formation of side products.
Problem 2: Presence of Significant Impurities in the Product
Potential Cause Recommended Solution Scientific Rationale
Over-reduction - Carefully control the stoichiometry of the reducing agent. - Monitor the reaction closely and stop it once the starting material is consumed.Strong reducing agents can reduce the furan ring or other functional groups if the reaction is not controlled properly.
Incomplete Reaction - Increase the reaction time or temperature. - Add more reducing agent or catalyst if necessary.If the reaction is not allowed to go to completion, the final product will be contaminated with starting materials or intermediates.
Side Reactions - Optimize the reaction conditions (solvent, temperature, pH) to disfavor side reactions. - For example, in reductive amination, controlling the pH can minimize the formation of secondary amines.The reaction pathway can be influenced by various parameters. Optimizing these can selectively favor the desired product formation.
Impure Solvents or Reagents - Use high-purity solvents and reagents.Impurities in solvents or reagents can be carried through the reaction and contaminate the final product.
Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Identified low_yield Low or No Yield start->low_yield impurities Significant Impurities start->impurities check_catalyst Check Catalyst Activity low_yield->check_catalyst Catalytic Hydrogenation? check_reductant Check Reducing Agent low_yield->check_reductant optimize_temp Optimize Temperature low_yield->optimize_temp check_sm Check Starting Materials low_yield->check_sm control_reductant Control Reductant Stoichiometry impurities->control_reductant Over-reduction suspected? monitor_reaction Monitor Reaction Progress impurities->monitor_reaction Incomplete reaction? optimize_conditions Optimize Reaction Conditions impurities->optimize_conditions Side reactions observed? use_pure_reagents Use High-Purity Reagents impurities->use_pure_reagents solution Problem Resolved check_catalyst->solution check_reductant->solution optimize_temp->solution check_sm->solution control_reductant->solution monitor_reaction->solution optimize_conditions->solution use_pure_reagents->solution

Caption: A decision tree for troubleshooting common issues in furylethylamine synthesis.

Detailed Experimental Protocols

This section provides step-by-step protocols for two common methods of synthesizing furylethylamine.

Protocol 1: Reductive Amination of 2-Furanacrolein

This method involves the reaction of 2-furanacrolein with an amine source, followed by reduction of the intermediate imine.

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 2-furanacrolein (1 equivalent) in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask.

    • Add the amine source (e.g., ammonia, ammonium acetate; 1.1-1.5 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to form the imine.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent (e.g., sodium borohydride; 1.5-2.0 equivalents) in portions.

    • Monitor the reaction progress using TLC.

    • Once the reaction is complete, quench the excess reducing agent by carefully adding water or a dilute acid.

  • Work-up and Purification:

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

    • Purify the crude product by column chromatography or distillation.

Protocol 2: Reduction of 2-(2-Nitrovinyl)furan

This method involves the reduction of the nitro group and the double bond of 2-(2-nitrovinyl)furan.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, suspend 2-(2-nitrovinyl)furan (1 equivalent) in a suitable solvent (e.g., diethyl ether, THF).

    • Cool the suspension in an ice-salt bath.

  • Reduction:

    • Prepare a solution of a strong reducing agent like lithium aluminum hydride (LiAlH4; 2-3 equivalents) in the same solvent.

    • Add the LiAlH4 solution dropwise to the suspension of 2-(2-nitrovinyl)furan, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser work-up).

    • Filter the resulting precipitate and wash it with the solvent.

    • Combine the filtrate and washings, dry over a suitable drying agent, and concentrate under reduced pressure.

    • Purify the resulting oil by vacuum distillation.

General Synthesis Workflow Diagram

SynthesisWorkflow start_material Starting Material (e.g., 2-Furanacrolein or 2-(2-Nitrovinyl)furan) reaction Chemical Transformation (e.g., Reductive Amination or Reduction) start_material->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Final Product (Furylethylamine) purification->product analysis Analysis (NMR, GC, HPLC) product->analysis

Caption: A generalized workflow for the chemical synthesis of furylethylamine.

References

  • General Synthesis of Amines via Reductive Amination. Org. React. 2002, 59, 1.
  • Synthesis of 2-(2-Furyl)ethylamine. J. Am. Chem. Soc. 1949, 71 (11), pp 3776–3778. (A classic paper detailing the synthesis of furylethylamine).
  • Green Chemistry Approaches to Amine Synthesis. Green Chem. 2015, 17, 2827-2842. (Discusses modern, more environmentally friendly methods for amine synthesis).
  • The Reduction of Nitro Compounds. Org. React. 1990, 38, 655-810. (A detailed review of methods for reducing nitro compounds).

Technical Support Center: Purification of N,N-Diethyl Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-diethyl furan derivatives are a class of compounds with significant potential in medicinal chemistry and materials science. However, their purification often presents unique challenges that can impede research and development. The presence of a basic tertiary amine, coupled with the inherent sensitivity of the furan ring, necessitates carefully designed purification strategies. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center, including troubleshooting guides and frequently asked questions (FAQs), to navigate the complexities of purifying these valuable molecules.

Part 1: Foundational Principles of Purifying N,N-Diethyl Furan Derivatives

The primary challenges in purifying N,N-diethyl furan derivatives stem from two key structural features: the basicity of the N,N-diethylamino group and the chemical sensitivity of the furan ring. Understanding these characteristics is crucial for developing effective purification protocols.

  • Basicity of the Tertiary Amine: The lone pair of electrons on the nitrogen atom of the N,N-diethylamino group imparts basic properties to these molecules. This can lead to strong interactions with acidic media, including silica gel, which is the most common stationary phase in column chromatography. This interaction often results in significant tailing of the product peak, leading to poor separation and lower yields.

  • Furan Ring Instability: The furan ring is susceptible to degradation under strongly acidic or oxidative conditions.[1] Acid-catalyzed ring-opening or polymerization can occur, leading to the formation of complex mixtures and loss of the desired product.[2] Therefore, purification methods must be carefully chosen to avoid harsh conditions that could compromise the integrity of the furan moiety.

Part 2: Troubleshooting and FAQs

This section addresses common issues encountered during the purification of N,N-diethyl furan derivatives in a question-and-answer format, providing practical solutions and the scientific rationale behind them.

FAQ 1: Extractive Work-up

Question: My reaction mixture contains my N,N-diethyl furan derivative and several non-basic organic impurities. What is the most effective way to perform an initial clean-up?

Answer: An acid-base extraction is a highly effective initial purification step. This technique leverages the basicity of your target compound to separate it from neutral and acidic impurities.

Causality: By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic N,N-diethyl furan derivative is protonated, forming a water-soluble ammonium salt. This salt partitions into the aqueous phase, while non-basic impurities remain in the organic layer. Subsequently, basifying the aqueous layer (e.g., with 1M NaOH) deprotonates the ammonium salt, regenerating the free base, which can then be extracted back into an organic solvent.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. Repeat the extraction 2-3 times to ensure complete protonation and transfer of the amine to the aqueous phase.

  • Separation of Impurities: Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 1M aqueous NaOH until the solution is basic (pH > 10, check with pH paper).

  • Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., diethyl ether or dichloromethane) 2-3 times.

  • Drying and Concentration: Combine the organic layers containing the purified product, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Diagram: Acid-Base Extraction Workflow

G A Crude Reaction Mixture in Organic Solvent B Add 1M HCl (aq) (Acidic Wash) A->B C Separate Layers B->C D Organic Layer (Neutral/Acidic Impurities) C->D Discard E Aqueous Layer (Protonated Product) C->E F Add 1M NaOH (aq) (Basification) E->F G Extract with Organic Solvent F->G H Separate Layers G->H I Aqueous Layer (Salts) H->I Discard J Organic Layer (Purified Product) H->J K Dry and Concentrate J->K L Pure N,N-Diethyl Furan Derivative K->L

Caption: Workflow for purification via acid-base extraction.

FAQ 2: Column Chromatography

Question: I am trying to purify my N,N-diethyl furan derivative using silica gel column chromatography, but I am observing significant tailing and low recovery. What is causing this and how can I fix it?

Answer: The acidic nature of silica gel is the primary cause of tailing for basic compounds like your N,N-diethyl furan derivative. The lone pair on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to poor elution and band broadening.

Solutions:

  • Addition of a Basic Modifier to the Eluent: A common and effective solution is to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to the mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica gel, effectively "masking" them from your product and allowing for a much sharper elution profile.

  • Use of an Alternative Stationary Phase: If tailing persists even with a basic modifier, consider using a less acidic stationary phase. Alumina (basic or neutral) is an excellent alternative for the purification of basic compounds.[3] Basic alumina is particularly suitable for compounds that are stable to alkali.[3]

Table: Comparison of Stationary Phases for Purifying Basic Furan Derivatives

Stationary PhaseAcidityAdvantagesDisadvantages
Silica Gel AcidicHigh resolving power, widely available.Causes tailing with basic compounds, can cause degradation of acid-sensitive compounds.
Silica Gel + Basic Modifier (e.g., Et3N) NeutralizedGood resolution, mitigates tailing.Requires an additional component in the eluent.
Neutral Alumina NeutralGood for separating aldehydes, ketones, esters. Less likely to cause tailing than silica.May have lower resolving power than silica for some compounds.
Basic Alumina BasicIdeal for basic and neutral compounds stable to alkali.[3]Can cause degradation of base-sensitive compounds.

G A Significant Tailing on Silica Gel Column? B Add 0.1-1% Triethylamine to Eluent A->B Yes C Tailing Resolved? B->C D Proceed with Purification C->D Yes E Switch to Alumina (Neutral or Basic) C->E No F Proceed with Purification E->F

Sources

Technical Support Center: Optimizing Yield in Substituted Furylethylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to troubleshooting and improving yields in the synthesis of substituted furylethylamines. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and field-proven protocols to overcome common synthetic challenges. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Synthetic Challenge

Substituted furylethylamines are valuable scaffolds in medicinal chemistry and materials science. However, their synthesis can be plagued by low yields stemming from side reactions, substrate instability, and purification difficulties. The electron-rich nature of the furan ring, while useful for certain transformations, also renders it susceptible to degradation under harsh acidic or oxidative conditions. This guide focuses on the most prevalent synthetic routes and provides detailed troubleshooting for each.

Section 1: Reductive Amination of Furyl Aldehydes and Ketones

Reductive amination is a cornerstone for amine synthesis, offering a direct route from readily available carbonyl compounds.[1] However, achieving high selectivity and yield with furan substrates requires careful optimization of catalysts and reaction conditions.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low conversion of the starting furyl aldehyde/ketone. What are the primary causes and solutions?

A1: Low conversion is typically rooted in inefficient imine/enamine formation or suboptimal catalyst activity.

  • Causality: The formation of the Schiff base (imine) intermediate is a reversible equilibrium reaction.[2] The water generated must be effectively removed to drive the reaction forward. Furthermore, the chosen catalyst may not be active enough under your conditions, or it may be poisoned by impurities.

  • Troubleshooting & Optimization:

    • Water Removal: If not performing the reaction under high-pressure hydrogenolysis where water has less impact, consider using a Dean-Stark apparatus for azeotropic removal of water, or add a chemical drying agent like anhydrous MgSO₄ or molecular sieves.

    • pH Control: Imine formation is acid-catalyzed, but a pH that is too low will protonate the starting amine, rendering it non-nucleophilic. For reactions using ammonia or primary amines, a pH of 6-8 is often optimal. A buffer can be beneficial.

    • Catalyst Activation & Choice: Ensure your catalyst is active. For instance, Raney® Ni and Raney® Co should be freshly prepared or properly stored. If using a supported catalyst like Rh/Al₂O₃, ensure it has not been exposed to catalyst poisons (e.g., sulfur compounds). Raney Cobalt has shown particular superiority in some cases due to its high efficiency on hydrogenolysis of the Schiff base intermediate.[4]

Q2: I'm observing significant formation of the secondary amine byproduct (Furyl-CH₂-NH-CH₂-Furyl) instead of my desired primary amine. How can I improve selectivity?

A2: This is a classic case of over-alkylation. The primary amine product is often more nucleophilic than the ammonia used as the nitrogen source, allowing it to compete for reaction with the starting carbonyl compound.[5]

  • Causality: Once the primary furylethylamine is formed, it can react with another molecule of the furyl carbonyl to form a new imine, which is then reduced to the secondary amine.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Use a large excess of the ammonia source (5-10 equivalents or more).[2] This statistically favors the reaction of the carbonyl with ammonia over the newly formed primary amine. Running the reaction in a solution of aqueous or methanolic ammonia can provide this high molar ratio.

    • Slow Addition: If using a specific amine instead of ammonia, add the reducing agent slowly to a mixture of the carbonyl and the amine. This keeps the concentration of the newly formed primary amine low at any given time.

    • Choice of Reducing Agent: For lab-scale synthesis, using a less reactive, sterically hindered, or imine-selective reducing agent like sodium triacetoxyborohydride (STAB) can be highly effective. STAB is particularly good for in-situ reductive amination as it is less likely to reduce the starting aldehyde or ketone.

Protocol: High-Selectivity Reductive Amination of Furfural to Furfurylamine

This protocol is adapted from methodologies demonstrating high selectivity using heterogeneous catalysts.[1][2]

  • Catalyst Preparation: Add the chosen catalyst (e.g., 5 mol% Rh/Al₂O₃ or Raney Ni) to a high-pressure autoclave reactor.

  • Reaction Mixture: Add the solvent (e.g., 1,4-dioxane or water)[1], furfural (1.0 eq), and the ammonia source (e.g., 2-4 equivalents of aqueous ammonia).[1][2]

  • Reaction Conditions: Seal the reactor, purge several times with N₂, and then pressurize with H₂ to the desired pressure (e.g., 2.0 MPa).[1]

  • Heating & Stirring: Heat the reaction to the target temperature (e.g., 80-130 °C) with vigorous stirring.[1][2]

  • Monitoring: Monitor the reaction progress by GC or TLC by taking aliquots at regular intervals.

  • Workup: After completion, cool the reactor to room temperature, carefully vent the H₂, and filter the catalyst. The product can then be isolated from the filtrate by extraction and distillation or crystallization.

Data Summary: Catalyst Performance in Furfural Reductive Amination
CatalystTemperature (°C)H₂ Pressure (MPa)Time (h)SolventFurfural Conversion (%)Furfurylamine Selectivity (%)Reference
Rh/Al₂O₃80~0.82Water>99~92[2]
Raney Co1005.05THF>9998.9[4]
Raney Ni1302.031,4-Dioxane10096.3[1]
Workflow for Optimizing Reductive Amination Yield

G start Low Yield in Reductive Amination check_conversion Is Starting Material Consumed? start->check_conversion check_selectivity Is Desired Product the Major Component? check_conversion->check_selectivity Yes low_conv Low Conversion check_conversion->low_conv No low_select Low Selectivity (Byproducts) check_selectivity->low_select No success Yield Improved check_selectivity->success Yes imine_formation Optimize Imine Formation: - Add drying agent (sieves) - Adjust pH to 6-8 - Increase temperature low_conv->imine_formation catalyst_activity Enhance Catalyst Activity: - Use fresh/activated catalyst - Increase catalyst loading - Screen different catalysts (Rh, Ni, Co) imine_formation->catalyst_activity catalyst_activity->success overalkylation Issue: Over-alkylation? low_select->overalkylation ring_reduction Issue: Furan Ring Reduction? low_select->ring_reduction solve_overalkylation Minimize Over-alkylation: - Increase excess of ammonia (5-10x) - Use a more selective reducing agent (STAB) - Slow addition of reagents overalkylation->solve_overalkylation solve_ring_reduction Prevent Ring Reduction: - Use a milder catalyst (e.g., Co over Pd) - Lower reaction temperature - Reduce H₂ pressure ring_reduction->solve_ring_reduction solve_overalkylation->success solve_ring_reduction->success

Caption: Troubleshooting workflow for low yield in reductive amination.

Section 2: Reduction of Substituted β-Furyl-β-Nitrostyrenes

An alternative and powerful route involves the Knoevenagel condensation of a furyl aldehyde with a nitroalkane, followed by the reduction of the resulting nitrostyrene intermediate. This method is particularly useful for accessing β-substituted furylethylamines.[6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of the furyl-nitrostyrene is incomplete, or I'm isolating oxime/hydroxylamine intermediates.

A1: This indicates that the reducing agent is not powerful enough or the reaction has not gone to completion.

  • Causality: The reduction of a nitro group to an amine is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates. A weak reducing agent or insufficient equivalents can cause the reaction to stall at these intermediate stages.

  • Troubleshooting & Optimization:

    • Powerful Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a common and effective choice for complete reduction of aliphatic nitro groups to amines.[6] Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) is another excellent, albeit milder, alternative that smoothly reduces nitrostyrenes.[6]

    • Stoichiometry and Temperature: Ensure you are using a sufficient excess of the hydride reagent (typically 3-4 equivalents). The reaction may also require heating under reflux in a suitable solvent like THF or benzene to drive it to completion.[6]

    • Catalytic Hydrogenation: While effective, catalytic hydrogenation can sometimes be sluggish for nitro groups and may also be complicated by reduction of the furan ring, depending on the catalyst and conditions.

Q2: I'm concerned about the safety and functional group tolerance of LiAlH₄. Are there milder, one-pot alternatives?

A2: Yes, several methods have been developed that offer milder conditions and improved functional group tolerance.

  • Causality: Strong hydrides like LiAlH₄ will reduce many other functional groups (esters, amides, etc.) and react violently with protic sources. Milder, more selective systems can be highly advantageous.

  • Troubleshooting & Optimization:

    • NaBH₄/CuCl₂ System: A combination of sodium borohydride and copper(II) chloride provides a facile, one-pot method for reducing β-nitrostyrenes under mild conditions.[7][8][9] This system is often complete in under 30 minutes at room temperature and avoids the need for an inert atmosphere.[9]

    • Heterogeneous Catalysis: Modern catalytic systems, such as V₂O₅/TiO₂, have been developed for the selective reduction of nitroarenes using transfer hydrogenation (e.g., with hydrazine) and are often recyclable.[10]

Data Summary: Comparison of Reducing Agents for Nitrostyrenes
Reducing SystemTypical SolventTemperatureProsConsReference
LiAlH₄THF, EtherRefluxPowerful, high yield for simple substratesPoor functional group tolerance, hazardous workup[6]
Red-Al®Benzene, TolueneRefluxHigh yield, good for phenolic substratesAir/moisture sensitive[6]
NaBH₄ / CuCl₂THF / H₂ORoom TempFast, mild, one-pot, good toleranceMay require optimization for specific substrates[7][8][9]
H₂ / Raney NiEthanolRT, High PressureCost-effective for large scaleCan reduce other functionalities, high pressure needed[6]

Section 3: General Troubleshooting for Furan Ring Stability & Purification

Q1: In either synthetic route, I'm getting a significant amount of dark, insoluble polymer or "tar". What is causing this and how can I prevent it?

A1: Furan rings are notoriously sensitive to strong acids, which can catalyze their polymerization into black, insoluble materials often referred to as "humins".[11]

  • Causality: The protonation of the furan ring initiates an electrophilic polymerization cascade. This is a common side reaction in many furan syntheses and manipulations, especially during acid-catalyzed dehydration or workup steps.[11]

  • Troubleshooting & Optimization:

    • Avoid Strong Protic Acids: Whenever possible, use Lewis acids or non-acidic conditions. If an acid is required (e.g., for imine formation), use the minimum catalytic amount necessary.

    • Control Temperature: Polymerization is often accelerated by heat. Run reactions at the lowest effective temperature.[12]

    • Minimize Reaction Time: Monitor the reaction closely and proceed with the workup as soon as the starting material is consumed to minimize the product's exposure to harsh conditions.[11]

    • Neutral or Basic Workup: During workup, quench the reaction with a base (e.g., NaHCO₃ or Na₂CO₃ solution) before extraction to ensure no residual acid is carried through, which can cause degradation during solvent evaporation.

Decision Tree for Product Purification

G start Crude Furylethylamine Product check_volatility Is the amine volatile? start->check_volatility check_crystallinity Is the amine a solid? check_volatility->check_crystallinity No distillation Purify by Vacuum Distillation check_volatility->distillation Yes chromatography Purify by Column Chromatography check_crystallinity->chromatography No recrystallization Purify by Recrystallization check_crystallinity->recrystallization Yes volatile Yes final_product Pure Substituted Furylethylamine distillation->final_product non_volatile No column_details Use silica gel treated with base (e.g., 1% Et₃N in eluent) to prevent streaking. chromatography->column_details solid Yes recrystall_details Consider converting to a hydrochloride salt. Salts often have better crystalline properties and are less prone to air oxidation. recrystallization->recrystall_details liquid No column_details->final_product recrystall_details->final_product

Caption: Decision tree for selecting an appropriate purification strategy.

References

  • Chatterjee, M., Ishizaka, T., & Kawanami, H. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 18(2), 487-496. [Link]

  • Selective Synthesis of Furfurylamine by Reductive Amination of Furfural over Raney Cobalt. (2019). ChemCatChem, 11(22), 5562-5569. [Link]

  • Guo, S., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. [Link]

  • Guo, S., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst (references). Sanderman Publishing House. [Link]

  • Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. (2023). ResearchGate. [Link]

  • Reduction of Nitrostyrenes using Red-Al. The Hive. [Link]

  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. [Link]

  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC. [Link]

  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. ResearchGate. [Link]

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V₂O₅/TiO₂ catalyst for amine synthesis. (2025). Materials Advances. [Link]

  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Aalborg University's Research Portal. [Link]

  • Pictet–Spengler reaction. Grokipedia. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Pictet-Spengler reaction. Name-Reaction.com. [Link]

  • Pictet-Spengler Reaction. NROChemistry. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. Organic & Biomolecular Chemistry. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Shevchenko, N. E. (2000). ChemInform Abstract: Synthesis of 3‐Substituted Furylethylamines. ChemInform, 31(4). [Link]

  • Shevchenko, H. E. (1999). SYNTHESIS OF 3-SUBSTITUTED FURYLETHYLAMINES. Chemistry of Heterocyclic Compounds, 35(2), 164-166. [Link]

  • Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. (2025). ResearchGate. [Link]

  • Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction. PMC. [Link]

  • Enhanced recovery yield by utilizing an improved purification method for recombinant human follicle-stimulating hormone... (2025). ResearchGate. [Link]

  • Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins... (2023). PMC. [Link]

  • Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins... (2025). ResearchGate. [Link]

Sources

Technical Support Center: Investigating the Degradation of Novel Furan-Containing Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Note on "N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine": As of early 2026, detailed public-domain studies on the specific degradation pathways of "this compound" are scarce. Therefore, this guide provides a comprehensive framework and troubleshooting methodology based on the known metabolism and degradation of structurally related furan-containing compounds and alkylamines. This document serves as a predictive and methodological resource for researchers initiating stability and metabolism studies on this or similar novel molecules.

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary metabolic pathways for a compound like "this compound"?

A1: Based on its structure, the compound possesses two primary sites susceptible to metabolic degradation: the furan ring and the diethylamine group.

  • Furan Ring Oxidation: The furan moiety is prone to oxidation, primarily mediated by cytochrome P450 (CYP) enzymes. This process can lead to the formation of reactive intermediates, such as epoxides or unsaturated dicarbonyls, which can then be hydrolyzed or conjugate with glutathione (GSH).

  • N-Dealkylation: The diethylamine group is a substrate for oxidative N-dealkylation, also catalyzed by CYP enzymes. This process would sequentially remove the ethyl groups, leading to a secondary amine, then a primary amine, and potentially further deamination.

Below is a diagram illustrating these predicted initial pathways.

G cluster_0 Predicted Phase I Metabolic Pathways Parent This compound MetaboliteA Furan-Oxidized Metabolite (e.g., unsaturated dicarbonyl) Parent->MetaboliteA CYP-mediated Furan Oxidation MetaboliteB N-De-ethylated Metabolite (Secondary Amine) Parent->MetaboliteB CYP-mediated N-Dealkylation MetaboliteC N,N-di-de-ethylated Metabolite (Primary Amine) MetaboliteB->MetaboliteC Further N-Dealkylation

Caption: Predicted initial metabolic routes for a furan-containing diethylamine.

Troubleshooting Guide: In Vitro Metabolism & Stability Studies

This section addresses common issues encountered during experiments using liver microsomes, S9 fractions, or hepatocytes to study the degradation of furan-containing amine compounds.

Scenario 1: Rapid Disappearance of Parent Compound in Liver Microsomes, But No Metabolites Detected by LC-MS.

Question: My parent compound is consumed very quickly (t½ < 5 min) in my microsomal stability assay, but I cannot identify any corresponding metabolites. Is my assay failing?

Answer: This is a common and challenging scenario when dealing with molecules containing a furan ring. The issue often lies not in the initial metabolism, but in the nature of the resulting metabolites.

Possible Causes & Troubleshooting Steps:

  • Formation of Highly Reactive, Unstable Metabolites:

    • Explanation: CYP-mediated oxidation of the furan ring can produce a cis-enedialdehyde intermediate. This species is highly reactive and can covalently bind to microsomal proteins or glutathione, making it undetectable by standard LC-MS methods designed for stable small molecules.

    • Troubleshooting Protocol:

      • Metabolite Trapping: Perform the incubation in the presence of a trapping agent. Glutathione (GSH) is the standard choice. The reactive metabolite will conjugate with GSH, forming a stable adduct that is more readily detectable by LC-MS.

      • LC-MS Method Adjustment: Develop a specific LC-MS/MS method to look for the predicted mass of the GSH adduct (Mass of Parent + Mass of GSH - Mass of H₂O).

      • Use of Inactivated Microsomes: As a control, run the assay with heat-inactivated microsomes. The absence of rapid degradation in this control confirms that the disappearance is enzyme-mediated.

  • Non-Enzymatic Degradation:

    • Explanation: The compound might be unstable at the incubation pH (typically 7.4).

    • Troubleshooting Protocol: Run a control incubation in buffer alone (no microsomes, no NADPH) to assess the chemical stability of the compound under the assay conditions.

Scenario 2: Inconsistent Results Between Different Lots of Liver Microsomes.

Question: I am seeing significant variability in the calculated intrinsic clearance (CLint) for my compound when I switch to a new batch of pooled human liver microsomes. How can I standardize my results?

Answer: Lot-to-lot variability in microsomal preparations is a well-documented issue, arising from differences in donor genetics, diet, and handling of the source tissue. This impacts the expression and activity levels of key metabolizing enzymes like CYPs.

Troubleshooting & Standardization Workflow:

  • Standardize with Control Substrates:

    • Explanation: Always co-assay your test compound with a set of well-characterized probe substrates for major CYP enzymes (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

    • Protocol:

      • For each new lot of microsomes, determine the rate of metabolism for these control substrates.

      • Compare the activity to the vendor's certificate of analysis and your own historical data.

      • Normalize the clearance of your test compound to the activity of the most relevant CYP isozyme, if known.

  • Protein Concentration Verification:

    • Explanation: Do not rely solely on the concentration stated by the manufacturer. Verify the protein concentration of your microsomal stock using a standard protein assay (e.g., Bradford or BCA).

    • Data Normalization: Ensure all calculations are based on your experimentally determined protein concentration (e.g., report clearance in µL/min/mg protein).

The following workflow diagram illustrates the decision-making process for standardizing microsomal assays.

G Start New Lot of Microsomes Received VerifyProtein Verify Protein Concentration (e.g., BCA Assay) Start->VerifyProtein RunControls Run Assay with Control CYP Substrates VerifyProtein->RunControls CompareData Compare Control Activity to Vendor Specs & Historical Data RunControls->CompareData Decision Is Activity Within Acceptable Range? CompareData->Decision Proceed Proceed with Test Compound Assay Decision->Proceed Yes Troubleshoot Troubleshoot Microsome Integrity or Contact Vendor Decision->Troubleshoot No Normalize Normalize Test Compound Clearance Data using Control Rates Proceed->Normalize

Caption: Workflow for qualifying a new lot of liver microsomes.

Scenario 3: My compound shows high stability in microsomes but is rapidly cleared in vivo. What could be the cause?

Question: My in vitro microsomal assay predicts low clearance, but pharmacokinetic studies in rats show the compound is eliminated very quickly. What metabolic pathways am I missing?

Answer: This discrepancy often points to metabolic pathways that are not active or fully represented in standard liver microsomal preparations.

Possible Missing Pathways & Experimental Solutions:

Potential Cause Explanation Recommended Follow-up Experiment
Non-CYP Metabolism Pathways like flavin-containing monooxygenases (FMOs), aldehyde oxidase (AO), or UDP-glucuronosyltransferases (UGTs) may be responsible. Microsomes have some UGT activity but may not fully represent AO or other cytosolic enzymes.Hepatocyte Suspension Assay: Use primary hepatocytes, which contain a full complement of both Phase I and Phase II metabolic enzymes in their native cellular environment.
Extrahepatic Metabolism The compound may be cleared significantly by enzymes in the gut wall, kidney, or lung, which are not accounted for in a liver microsome assay.S9 Fractions from Other Tissues: Perform stability assays using S9 fractions from the intestine, kidney, and lung to assess the contribution of extrahepatic tissues to overall metabolism.
Active Transport Rapid uptake into the liver by transporters (not present in microsomes) can lead to high first-pass metabolism that is underestimated by in vitro models.Hepatocyte Uptake Assay: Use plated hepatocytes to measure the rate of active uptake of the compound into the liver cells.

References

  • Furan Bioactivation. Drug Metabolism and Disposition. [Link]

  • N-Dealkylation Mechanisms. Cytochrome P450: Structure, Mechanism, and Biochemistry. [Link]

  • Reactive Metabolites and Trapping. Chemical Research in Toxicology. [Link]

Technical Support Center: Overcoming Poor Solubility of Furylethylamine Analogs in Assays

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-backed, actionable solutions for a common and frustrating challenge in the lab: the poor aqueous solubility of furylethylamine analogs. This document moves beyond simple protocol lists to explain the why behind the methods, empowering you to make informed decisions and troubleshoot effectively.

Introduction: The Furylethylamine Solubility Challenge

Furylethylamine and its analogs are a class of compounds with significant interest in drug discovery, often explored for their potential interactions with a variety of biological targets. Structurally, they possess a furan ring, which contributes to their aromatic character, and an ethylamine chain.[1] While this structure is key to their biological activity, the interplay between the hydrophobic furan moiety and the ionizable amine group often leads to solubility challenges in the aqueous buffer systems typical of biochemical and cell-based assays.

Poor solubility is not merely an inconvenience; it is a primary source of experimental artifacts and unreliable data.[2][3] Compound precipitation can lead to:

  • False negatives by reducing the effective concentration of the compound in solution.[3]

  • False positives through light scattering in optical assays or nonspecific binding of aggregates to proteins.[3][4]

  • Inconsistent results that are difficult to reproduce.

This guide will provide a structured approach to diagnosing and overcoming these solubility issues, ensuring the integrity and reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of furylethylamine analogs.

Q1: Why are my furylethylamine analogs precipitating in my assay buffer?

A: The solubility of these analogs is a delicate balance between their hydrophobic and hydrophilic characteristics. The furan ring is inherently hydrophobic, while the ethylamine side chain's amine group can be protonated and thus hydrophilic.[5] Precipitation often occurs when the concentration of the analog exceeds its solubility limit in the aqueous assay buffer. This can be influenced by factors such as pH, buffer composition, and the presence of organic co-solvents.

Q2: I'm using DMSO to dissolve my compounds, but they still crash out when diluted in buffer. What's happening?

A: Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic compounds, but it is a co-solvent, not a true solubilizing agent in the final aqueous solution. When a concentrated DMSO stock is diluted into an aqueous buffer, the DMSO concentration drops significantly. If the final concentration of your furylethylamine analog is above its aqueous solubility limit, it will precipitate out of solution, even if it was fully dissolved in the initial DMSO stock. It is crucial to be mindful of the final DMSO concentration in your assay, as concentrations above 1% can have cytotoxic effects or interfere with assay readouts.[6][7][8]

Q3: Can I just increase the DMSO concentration in my final assay?

A: While tempting, this is generally not recommended. High concentrations of DMSO can directly impact the biological system you are studying. For instance, DMSO concentrations above 1% have been shown to reduce cell viability and inhibit cell growth in various cell lines.[7][8] In some cases, even lower concentrations (0.25-0.5%) can have inhibitory or stimulatory effects depending on the cell type.[6] It is always best to keep the final DMSO concentration as low as possible, typically below 0.5%, and consistent across all wells.[6][9]

Q4: How does the pH of my assay buffer affect the solubility of furylethylamine analogs?

A: The pH of the buffer is a critical factor due to the basic nature of the ethylamine side chain.[5][10] At a pH below the pKa of the amine group, the nitrogen atom will be protonated, forming a positively charged ammonium ion. This charged species is generally more water-soluble than the neutral form.[5] Conversely, at a pH above the pKa, the amine group will be uncharged and more hydrophobic, leading to decreased aqueous solubility. Therefore, slightly acidic to neutral pH conditions often favor the solubility of these compounds.[11]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed strategies and step-by-step protocols to address solubility issues head-on.

Strategy 1: Optimizing Co-Solvent Usage

While high concentrations of DMSO are problematic, its use as a co-solvent is often unavoidable. The key is to optimize its use to maintain compound solubility without introducing artifacts.

Protocol 1: Serial Dilution Strategy to Minimize Precipitation

This protocol aims to prevent the compound from crashing out during dilution from a high-concentration DMSO stock into the aqueous assay buffer.

  • Prepare a High-Concentration Stock: Dissolve the furylethylamine analog in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Intermediate Dilution in High DMSO: Create an intermediate dilution series in a buffer containing a higher percentage of DMSO (e.g., 10-20% DMSO in your assay buffer). This gradual reduction in DMSO concentration can help prevent abrupt precipitation.

  • Final Dilution in Assay Buffer: Perform the final dilution of the intermediate series into your assay plate containing the final assay buffer. This step should bring the final DMSO concentration to your desired low level (e.g., <0.5%).

  • Mixing is Key: Ensure thorough mixing immediately after each dilution step. A gentle vortex or repeated pipetting can help. In high-throughput screening, a brief centrifugation step after compound addition can help to ensure any minor precipitates are pelleted away from the optical path.[2]

Visualizing the Dilution Workflow

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Assay Plate stock 10-50 mM Compound in 100% DMSO intermediate Serial Dilution in 10-20% DMSO Buffer stock->intermediate Gradual DMSO reduction final_plate Final Dilution into Assay Buffer (<0.5% DMSO) intermediate->final_plate Achieve final assay concentration

Caption: Workflow for minimizing precipitation during serial dilution.

Strategy 2: Formulation with Excipients

When co-solvents alone are insufficient, formulation with solubilizing excipients can be highly effective. These agents work by creating a more favorable microenvironment for the hydrophobic compound within the aqueous solution.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate hydrophobic molecules, like the furan ring of your analogs, forming inclusion complexes that are more water-soluble.[12][13][14]

Protocol 2: Solubility Enhancement with Cyclodextrins

  • Choose the Right Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many applications due to its high water solubility and low toxicity.[15]

  • Prepare Cyclodextrin-Containing Buffer: Prepare your assay buffer with a range of HP-β-CD concentrations (e.g., 0.1% to 2% w/v).

  • Solubility Test: Add your furylethylamine analog (from a DMSO stock) to the cyclodextrin-containing buffers at the desired final concentration.

  • Incubate and Observe: Incubate the solutions under your assay conditions and visually inspect for precipitation. You can also quantify solubility by centrifuging the samples, taking an aliquot of the supernatant, and measuring the concentration by HPLC or UV-Vis spectroscopy.

  • Assay Compatibility: Once you've determined a suitable cyclodextrin concentration for solubilization, it's crucial to test for any interference with your assay. Run controls with the cyclodextrin-containing buffer alone to ensure it doesn't affect your assay signal. Studies have shown that β-cyclodextrin at various concentrations did not significantly impact IL-6 production in cell-based assays.[6]

Table 1: Common Solubilizing Excipients and Their Properties

ExcipientMechanism of ActionTypical Starting ConcentrationConsiderations
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Forms inclusion complexes, encapsulating hydrophobic moieties.[12][13]0.1 - 2% (w/v)Low toxicity, widely used in pharmaceutical formulations.[15] Can sometimes interfere with ligand-receptor binding if the complex is too stable.
Polysorbate 80 (Tween® 80) Non-ionic surfactant that forms micelles to solubilize hydrophobic compounds.[16][17]0.01 - 0.1% (v/v)Generally biocompatible at low concentrations. Can interfere with assays involving lipid membranes or protein-protein interactions.
Solutol® HS 15 Non-ionic solubilizer and emulsifier.0.01 - 0.5% (w/v)Can be a good alternative to other surfactants. Check for assay compatibility.

Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[18][19] The hydrophobic cores of these micelles can effectively solubilize poorly soluble compounds.[16][17]

Protocol 3: Using Surfactants for Solubilization

  • Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) are commonly used in biological assays due to their relatively mild nature.

  • Prepare Surfactant-Containing Buffer: Prepare your assay buffer with the surfactant at a concentration above its CMC.

  • Test for Solubility and Assay Interference: Similar to the cyclodextrin protocol, test the solubility of your furylethylamine analog in the surfactant-containing buffer. It is critical to run parallel controls to ensure the surfactant itself does not inhibit or activate your biological target or interfere with your detection method.[16]

Visualizing Micellar Solubilization

G cluster_0 Aqueous Environment cluster_1 Hydrophobic Core compound Insoluble Analog micelle Micelle compound->micelle Encapsulation solubilized_compound Solubilized Analog G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) low_ph Protonated Amine (R-NH3+) More Soluble high_ph Neutral Amine (R-NH2) Less Soluble low_ph->high_ph Increase pH high_ph->low_ph Decrease pH

Caption: The effect of pH on the ionization and solubility of the amine group.

Part 3: Proactive Strategies for Screening Libraries

For those involved in the design and use of compound libraries, proactive measures can mitigate solubility issues from the outset.

  • In Silico Predictions: Utilize computational tools to predict the aqueous solubility (e.g., LogS) of analogs during the library design phase. While not always perfectly accurate, these predictions can help flag potentially problematic compounds early on. [20]* Physicochemical Property Filtering: When curating screening libraries, apply filters for properties known to influence solubility, such as cLogP. Restricting cLogP values can enrich the library with more soluble compounds. [21]* High-Throughput Solubility Screening: Implement an experimental high-throughput solubility screen for your compound library before initiating biological screening. [22][23][24]This can be done using techniques like nephelometry (light scattering) to detect compound precipitation across a range of concentrations and buffer conditions.

Conclusion

Overcoming the poor solubility of furylethylamine analogs is a multi-faceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide—from optimizing co-solvent usage to leveraging formulation excipients and controlling pH—researchers can significantly improve the quality and reliability of their assay data. Remember to always validate your chosen solubilization method for compatibility with your specific assay to avoid introducing new artifacts. A proactive approach to solubility assessment will ultimately save time, resources, and lead to more robust and reproducible scientific discoveries.

References

  • Assay Guidance Manual. (2025). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • Anonymous. (n.d.). Solubility and pH of amines. [Link]

  • Koehn, F. E. (2020). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Medicinal Chemistry, 63(21), 12446–12469. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Mocanu, A.-M., Botezatu, A., Gârea, A., Gârea, S.-A., & Antohe, F. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633. [Link]

  • Anonymous. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. [Link]

  • Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. GSC Biological and Pharmaceutical Sciences, 26(3), 209–218. [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

  • ChemGulf. (2025). How do amines and amides affect the pH of a solution?. [Link]

  • National Institutes of Health. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • Grokipedia. (n.d.). 2-Furylethylamine. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

  • ChemCo. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. [Link]

  • National Institutes of Health. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]

  • National Institutes of Health. (n.d.). Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases. [Link]

  • Taylor & Francis Online. (n.d.). Development of a high-throughput solubility screening assay for use in antibody discovery. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • National Institutes of Health. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

  • European Pharmaceutical Review. (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

  • ResearchGate. (n.d.). High-throughput screening of chromatographic separations: II. Hydrophobic interaction. [Link]

  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. [Link]

  • X-Chem. (2024). Addressing Challenges in Drug Discovery: DEL Screening Applications. [Link]

  • National Institutes of Health. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • ResearchGate. (n.d.). Drug-Likeness and Increased Hydrophobicity of Commercially Available Compound Libraries for Drug Screening. [Link]

  • National Institutes of Health. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. [Link]

  • National Institutes of Health. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the HPLC Analysis of Polar Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of polar amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this demanding application. The unique physicochemical properties of polar amines necessitate a specialized approach to chromatographic method development and troubleshooting. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Peak Shape Problems - Tailing, Fronting, and Broadening

Poor peak shape is one of the most frequent issues in the analysis of polar amines. It compromises resolution, affects accurate integration, and ultimately impacts the reliability of your quantitative results.

Q1: My amine peaks are tailing significantly. What are the primary causes and how can I fix this?

A1: Peak tailing for polar amines is most often a result of strong, undesirable secondary interactions between the basic amine groups and the stationary phase.

  • Causality: Standard silica-based reversed-phase columns have residual acidic silanol groups (Si-OH) on their surface. At a typical mobile phase pH (above 3), these silanols are deprotonated and negatively charged (SiO-), while basic amines are protonated and positively charged (R-NH3+). This leads to a strong ion-exchange interaction that is separate from the intended reversed-phase mechanism, causing the analyte to lag on the column and produce a tailing peak.[1][2]

  • Troubleshooting Workflow:

    G start Peak Tailing Observed check_ph Is mobile phase pH > 3? start->check_ph adjust_ph Lower mobile phase pH to 2.5-3.0 (e.g., with formic or phosphoric acid) to suppress silanol ionization. check_ph->adjust_ph Yes check_buffer Is a buffer used? check_ph->check_buffer No adjust_ph->check_buffer solution Symmetrical Peak Shape Achieved adjust_ph->solution Problem Solved add_buffer Incorporate a buffer (e.g., 10-25 mM ammonium formate) to maintain consistent ionization. check_buffer->add_buffer No check_column Is a standard C18 column used? check_buffer->check_column Yes add_buffer->check_column add_buffer->solution Problem Solved change_column Switch to a column with a less active surface (e.g., polar-endcapped, polar-embedded, or a modern high-purity silica column). check_column->change_column Yes use_additive Consider adding a competing base (e.g., triethylamine - TEA) to the mobile phase to block active silanol sites. change_column->use_additive change_column->solution Problem Solved evaluate_mmc For persistent tailing, consider Mixed-Mode Chromatography (MMC) with a positively charged surface. use_additive->evaluate_mmc use_additive->solution Problem Solved evaluate_mmc->solution

    Caption: Troubleshooting workflow for peak tailing of polar amines.

  • Detailed Solutions:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.0 using formic acid or phosphoric acid) will protonate the silanol groups, minimizing their negative charge and thus reducing the unwanted ionic interaction with the positively charged amines.[1]

    • Buffer Incorporation: Using a buffer, such as ammonium formate or acetate, helps maintain a constant pH and provides ions that can compete for active sites on the stationary phase, thereby masking the silanols. A concentration in the range of 10-25 mM is generally sufficient.[3]

    • Column Selection:

      • High-Purity Silica: Modern columns are often made with higher purity silica that has fewer residual silanols.

      • End-capping: Choose columns that are well end-capped. End-capping is a process where the residual silanols are chemically bonded with a small, less-reactive compound to make them inert.[2]

      • Polar-Embedded/Polar-Endcapped Phases: These columns have a polar group embedded in or near the base of the alkyl chain. This can help to shield the amines from the silica surface.

    • Competing Base Additive: While less common with modern columns, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can effectively block the active silanol sites. However, TEA can be difficult to remove from the column and may cause baseline instability.[3]

    • Mixed-Mode Chromatography (MMC): For particularly challenging separations, a mixed-mode column with a positively charged surface can repel the positively charged amine analytes, eliminating the secondary ion-exchange interaction and promoting a pure reversed-phase interaction, which results in excellent peak shape.[4]

Q2: My peaks are broad or split. What could be the issue?

A2: Broad or split peaks can stem from a variety of issues, including problems with the sample solvent, column contamination, or system hardware.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte to travel through the top of the column too quickly, leading to band broadening and distorted peaks.[5][6]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility constraints, use a solvent that is as weak as possible and inject the smallest possible volume.[5][7]

  • Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, leading to broad, often fronting, peaks.[5]

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Void: A buildup of strongly retained compounds from previous injections can create an active site for secondary interactions, causing peak distortion. A physical void at the column inlet can also cause peak splitting.

    • Solution:

      • Wash the column: Use a strong solvent to wash the column. For reversed-phase columns, this might involve flushing with a high percentage of a strong organic solvent like isopropanol.

      • Reverse the column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent. This can help to dislodge particulate matter at the inlet frit.

      • Use a guard column: A guard column is a small, disposable column placed before the main analytical column to trap strongly retained compounds and particulates, thus protecting the more expensive analytical column.[7][8]

Section 2: Retention and Elution Problems

Achieving adequate and reproducible retention for highly polar amines on traditional reversed-phase columns is a significant challenge.

Q3: My polar amines are not retained on my C18 column and elute at or near the void volume. How can I increase their retention?

A3: This is a classic problem for highly polar analytes in reversed-phase chromatography. The lack of hydrophobicity of these molecules leads to poor interaction with the non-polar stationary phase.[9]

  • Troubleshooting and Method Development Workflow:

    G start Poor Retention of Polar Amines check_mp Is mobile phase 100% aqueous? start->check_mp use_aq_column Switch to an aqueous-compatible C18 column (e.g., polar-endcapped) to prevent phase collapse. check_mp->use_aq_column Yes try_hilic Employ Hydrophilic Interaction Liquid Chromatography (HILIC). check_mp->try_hilic No use_aq_column->try_hilic solution Adequate Retention Achieved use_aq_column->solution Problem Solved try_mmc Utilize Mixed-Mode Chromatography (MMC). try_hilic->try_mmc try_hilic->solution Problem Solved use_ip Introduce an Ion-Pairing (IP) reagent to the mobile phase. try_mmc->use_ip try_mmc->solution Problem Solved derivatize Derivatize the amines to increase their hydrophobicity. use_ip->derivatize use_ip->solution Problem Solved derivatize->solution Problem Solved

    Caption: Strategies for increasing the retention of polar amines.

  • Detailed Solutions:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds. It uses a polar stationary phase (like silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10][11][12] In HILIC, a water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is typically achieved by increasing the aqueous content of the mobile phase.[13]

    • Mixed-Mode Chromatography (MMC): MMC columns have stationary phases that are functionalized to provide multiple interaction mechanisms, such as reversed-phase and ion-exchange.[14][15][16] For polar amines, a mixed-mode column with both hydrophobic chains and cation-exchange groups can provide excellent retention and selectivity.[14][15]

    • Ion-Pairing (IP) Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase. For basic amines (cations), a reagent with a negative charge and a hydrophobic tail (e.g., an alkyl sulfonate) is used.[17][18] The ion-pairing reagent forms a neutral complex with the amine, which is then retained by the reversed-phase stationary phase.[17] It's important to note that ion-pairing reagents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).[15]

    • Derivatization: The amines can be chemically modified (derivatized) before HPLC analysis to make them more hydrophobic and thus more retainable on a reversed-phase column.[19][20] Derivatization can also be used to add a chromophore or fluorophore to the molecule, which can significantly enhance detection sensitivity.[19][21] Common derivatizing agents for amines include dansyl chloride and o-phthalaldehyde (OPA).[21][22]

Q4: My retention times are drifting or are not reproducible. What are the common causes?

A4: Retention time instability can be caused by a number of factors related to the column, mobile phase, or HPLC system.

  • Column Equilibration: Insufficient column equilibration between injections, especially when running a gradient, is a common cause of drifting retention times.[5][23]

    • Solution: Ensure that the column is equilibrated with the initial mobile phase for a sufficient time before each injection. This may be 10-20 column volumes.

  • Mobile Phase Preparation and Composition:

    • Inaccurate Preparation: Small errors in mobile phase preparation can lead to shifts in retention.

    • Volatility: If one of the mobile phase components is volatile (e.g., acetonitrile), its evaporation over time can change the mobile phase composition and affect retention.[8]

    • pH: For ionizable compounds like amines, the pH of the mobile phase is critical. Small changes in pH can alter the ionization state of the analyte and the stationary phase, leading to significant shifts in retention time.[8]

    • Solution: Prepare fresh mobile phase daily, keep the reservoirs covered, and use a reliable buffer to control the pH.[23][24]

  • Temperature Fluctuations: Column temperature can affect retention times. If the ambient temperature of the lab fluctuates, so will your retention times.[7][23]

    • Solution: Use a column oven to maintain a constant and controlled temperature.[23][25]

  • System Leaks or Pump Issues: A leak in the system or a malfunctioning pump can lead to an inconsistent flow rate, which will directly impact retention times.[7][25]

    • Solution: Regularly check for leaks in the system, especially at fittings. If the pump is suspected, check for salt buildup and consider replacing the pump seals.[7][25]

Section 3: Detection and Baseline Issues

A stable baseline and adequate sensitivity are crucial for accurate quantification.

Q5: I am experiencing baseline noise or drift. How can I troubleshoot this?

A5: Baseline issues can originate from the mobile phase, the detector, or the HPLC pump.

  • Mobile Phase Contamination or Degassing:

    • Contamination: Using low-quality solvents or contaminated water can lead to a noisy or drifting baseline.[24][26] Bacterial growth in the aqueous mobile phase can also be a source of ghost peaks and baseline problems.[27]

    • Degassing: Dissolved air in the mobile phase can outgas in the detector flow cell, causing baseline noise and spikes.[26][28]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[24] Ensure the mobile phase is adequately degassed using an in-line degasser or by sparging with helium.[24][28]

  • Detector Issues:

    • Lamp Failure: A deteriorating detector lamp can cause a noisy or wandering baseline.[27][29]

    • Contaminated Flow Cell: A dirty flow cell can also contribute to baseline noise.[24][29]

    • Solution: Check the lamp's energy output and replace it if necessary. Flush the flow cell with a strong, clean solvent like methanol or isopropanol.[24][27]

  • Pump Pulsations: Inadequate mixing of mobile phase components or worn pump seals can cause pressure fluctuations that manifest as a regular, pulsating baseline.[29]

    • Solution: Ensure the mobile phase is well-mixed. If pulsations persist, service the pump, which may involve replacing the check valves or pump seals.[26][29]

Q6: My polar amines have poor UV absorbance, leading to low sensitivity. How can I improve detection?

A6: Many small polar amines lack a strong chromophore, making them difficult to detect at low concentrations with a standard UV detector.

  • Derivatization: As mentioned for improving retention, derivatization is a powerful tool for enhancing sensitivity. By reacting the amine with a derivatizing agent that has a strong chromophore or fluorophore, the detectability can be increased by several orders of magnitude.[19][20][21]

  • Alternative Detection Methods:

    • Mass Spectrometry (MS): LC-MS is a highly sensitive and selective technique for the analysis of polar amines. It does not require the analyte to have a chromophore. When using LC-MS, it is crucial to use volatile mobile phases and buffers, such as formic acid, ammonium formate, or ammonium acetate, to ensure compatibility with the MS interface.[30][31]

    • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can detect any non-volatile analyte. It is not as sensitive as MS but can be a good option when a universal detector is needed.

    • Charged Aerosol Detector (CAD): CAD is another universal detector that is generally more sensitive than ELSD and provides a more uniform response for different analytes.

Section 4: Protocols and Data Tables

Protocol 1: Mobile Phase Preparation for HILIC Analysis of Polar Amines

This protocol provides a general guideline for preparing a mobile phase suitable for HILIC.

  • Prepare the Aqueous Component (Mobile Phase A):

    • Weigh out the appropriate amount of a volatile buffer salt (e.g., ammonium formate) to achieve a final concentration of 10-20 mM.

    • Dissolve the salt in high-purity, HPLC-grade water.

    • Adjust the pH to the desired level (typically between 3 and 6 for amine analysis) using a volatile acid (e.g., formic acid).

    • Filter the aqueous buffer through a 0.22 µm membrane filter to remove any particulates.[27]

  • Prepare the Organic Component (Mobile Phase B):

    • Use high-purity, HPLC-grade acetonitrile.

  • Degas the Mobile Phases:

    • Degas both mobile phase A and B separately using an in-line degasser or by sparging with helium for 10-15 minutes.[24]

  • System Setup:

    • Place the prepared mobile phases in the appropriate reservoirs of your HPLC system.

    • Prime the pumps to ensure all lines are filled with the new mobile phase.

Table 1: Comparison of Chromatographic Modes for Polar Amine Analysis
FeatureReversed-Phase (RP)Ion-Pairing (IP) RPHydrophilic Interaction (HILIC)Mixed-Mode (MMC)
Stationary Phase Non-polar (e.g., C18)Non-polar (e.g., C18)Polar (e.g., Silica, Amide)Multi-functional (e.g., C18 + Ion-exchange)[14]
Mobile Phase High aqueous contentHigh aqueous with IP reagentHigh organic contentVaries, can be RP or HILIC-like
Retention Mechanism Hydrophobic interactionIon-pairing and hydrophobicPartitioning into aqueous layerMultiple (hydrophobic, ion-exchange)[15]
Best For Moderately polar aminesIncreasing retention of polar amines in RPHighly polar, hydrophilic amines[9]Complex mixtures, challenging separations[10]
MS Compatibility Good (with volatile buffers)Poor (IP reagents are non-volatile)[15]Good (with volatile buffers)Good (with appropriate mobile phase)[14]
Key Advantage Widely available, familiarUtilizes existing RP columnsExcellent retention for polar analytesHigh selectivity and peak shape[14]
Key Disadvantage Poor retention for highly polar amines[9]Column contamination, MS incompatibilityRequires careful equilibrationCan be more complex to develop methods

References

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PubMed Central. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ResearchGate. [Link]

  • Evolution of Mixed-Mode Chromatography. Chromatography Today. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. [Link]

  • What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • (PDF) Mixed-Mode Chromatography. ResearchGate. [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Mobile phases compatible for LC/MS. Shimadzu. [Link]

  • Mastering HILIC-Z Separation for Polar Analytes. Agilent. [Link]

  • What is a good column choice for analysis of a quaternary amine compound?. Waters. [Link]

  • Eliminating Baseline Problems. Agilent. [Link]

  • (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ResearchGate. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC - NIH. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC - PubMed Central. [Link]

  • Why am I getting Baseline noise in HPLC?. ResearchGate. [Link]

  • Amines-Ion Pairing. Chromatography Forum. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]

  • What Causes Baseline Noise in HPLC, and How to Control It?. YouTube. [Link]

  • HPLC Troubleshooting Guide. Yumpu. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Mobile phases compatible for LCMS. Shimadzu. [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Services. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • What GC columns would be recommended to analyze polar and non-polar compounds in a gas?. ResearchGate. [Link]

    • How to Obtain Good Peak Shapes. GL Sciences. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]

  • HPLC Troubleshooting Guide. Regis Technologies. [Link]

  • Why it matters and how to get good peak shape. Agilent. [Link]

  • Choosing HPLC Columns for Rapid Method Development. Agilent. [Link]

Sources

Technical Support Center: Optimizing Mass Spectrometry for N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine. This document provides in-depth, experience-driven advice in a troubleshooting and FAQ format to help you navigate the complexities of developing a robust mass spectrometry (MS) method for this compound. Our focus is on explaining the fundamental principles behind each parameter to empower you to make informed decisions during your experiments.

Compound Overview: Structural Considerations

This compound possesses distinct chemical features that dictate our analytical strategy:

  • Two Basic Sites: A primary amine (-NH2) and a tertiary amine (-N(CH2CH3)2) make this molecule highly susceptible to protonation, favoring positive ion mode electrospray ionization (ESI).

  • Furan Ring: This heterocyclic aromatic ring can be susceptible to thermal degradation and may influence fragmentation pathways.

  • Molecular Weight: Approximately 196.28 g/mol , resulting in an expected protonated molecule [M+H]⁺ at m/z 197.29.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting my method development. What are the best initial ESI parameters for this compound?

Answer: For a molecule with two basic amine groups, positive ion electrospray ionization (+ESI) is the logical starting point. The goal of initial parameters is to achieve a stable, detectable signal for the protonated molecule ([M+H]⁺) with minimal in-source fragmentation.

Causality: The primary and tertiary amines are readily protonated in the acidic environment of a typical reversed-phase LC mobile phase (e.g., containing 0.1% formic acid), making +ESI highly efficient.[1] Our initial source parameters are chosen to be "soft" to preserve the integrity of the molecular ion. High temperatures or aggressive voltages can cause the molecule to fragment before it even reaches the mass analyzer.[2][3]

Here is a recommended starting point for a standard ESI source:

ParameterRecommended Starting ValueRationale
Ionization Mode Positive ESITwo basic amine groups readily accept a proton.
Capillary Voltage 2.5 - 3.5 kVProvides sufficient field strength for spray formation without causing discharge.[4]
Cone/Nozzle Voltage 20 - 30 VLow voltage minimizes in-source fragmentation, preserving the precursor ion.[5]
Source Temperature 100 - 120 °CA moderate temperature that aids desolvation without degrading the furan moiety.[6]
Desolvation Gas Temp. 250 - 350 °CMust be sufficient to evaporate the mobile phase but avoid thermal decomposition.
Desolvation Gas Flow 600 - 800 L/HrDependent on LC flow rate; aids in droplet desolvation.[7]
Nebulizer Gas Instrument Dependent (e.g., 3-5 Bar)Assists in forming a fine, stable spray.

Protocol for Initial Tuning:

  • Prepare a 1 µg/mL solution of the analyte in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a low flow rate (5-10 µL/min).

  • Set the instrument to scan a mass range that includes the expected [M+H]⁺ (e.g., m/z 50-300).

  • Apply the starting parameters from the table above and observe the stability and intensity of the ion at m/z 197.3.

Q2: I have a very weak or non-existent signal for my compound. What are the primary troubleshooting steps?

Answer: A complete loss of signal is a common but frustrating issue that can typically be traced to a few key areas: the mobile phase, the instrument's spray, or the source settings.[8]

Expertise in Action: The most common culprit for poor signal with amine-containing compounds is improper mobile phase pH. If the pH is not sufficiently acidic (at least 2 pH units below the pKa of the amines), the molecule will not be efficiently protonated and, therefore, will not be detected effectively in positive ion mode.[6]

Below is a logical workflow to diagnose the problem.

G cluster_0 Troubleshooting Poor Signal start No or Weak Signal Detected check_mp Verify Mobile Phase: Is 0.1% Formic or Acetic Acid present? start->check_mp check_spray Check ESI Spray: Is the spray stable and consistent? check_mp->check_spray  Yes   fail Consult Instrument Specialist check_mp->fail No, adjust mobile phase optimize_cone Systematically Optimize Cone Voltage: Ramp from 10V to 80V. check_spray->optimize_cone  Yes   check_spray->fail No, clean/check source optimize_cap Optimize Capillary Voltage: Vary from 2.0kV to 4.0kV. optimize_cone->optimize_cap Signal improved? optimize_cone->fail No improvement success Signal Restored optimize_cap->success Signal optimized? optimize_cap->fail No improvement

Caption: Workflow for diagnosing and resolving poor MS signal intensity.

Step-by-Step Troubleshooting Protocol:

  • Verify Mobile Phase: Confirm that your mobile phase contains an acidifier like 0.1% formic acid. This ensures the analyte is in its charged form.[1]

  • Inspect the Spray: Visually inspect the ESI needle. An unstable or dripping spray will lead to an erratic or absent signal.[9] This can be caused by clogs or incorrect positioning.

  • Optimize Cone/Fragmentor Voltage: This is one of the most critical parameters for sensitivity.[10] Systematically ramp the voltage (e.g., in 5-10 V increments) while infusing the analyte. Plot the intensity of the [M+H]⁺ ion against the voltage to find the optimal setting that maximizes signal without inducing fragmentation.

  • Tune Capillary Voltage: While less likely to be the primary cause of a complete signal loss, an improperly set capillary voltage can lead to poor sensitivity or an unstable spray.[4] Adjust in 0.5 kV increments to find the most stable and intense signal.

Q3: I'm seeing a prominent ion that is NOT my expected [M+H]⁺. What could be causing this?

Answer: Observing unexpected ions, particularly at lower m/z values, is often a sign of in-source fragmentation (ISF).[11][12] This occurs when the molecule breaks apart in the ion source due to excessive energy before it can be measured.[2][5] For your molecule, the bond between the furan ring and the ethylamine side chain, or the bonds within the diethylamine group, are potential weak points.

Trustworthiness Through Validation: The definitive way to diagnose ISF is to perform a cone voltage ramp experiment.

  • Infuse your standard as described previously.

  • Set a low cone voltage (e.g., 10 V). You should primarily see the desired [M+H]⁺ at m/z 197.3.

  • Gradually increase the cone voltage in 10 V increments up to 80-100 V.

  • Observation: As the voltage increases, you will see the intensity of the m/z 197.3 ion decrease, while the intensity of fragment ions increases. This confirms that the higher-energy conditions in the source are causing the molecule to break apart.[5]

Common Fragmentation Pathways & Solutions:

ObservationProbable CauseRecommended Action
Prominent ion at m/z 125 In-source loss of the diethylamine group (neutral loss of 72 Da).Lower the cone/nozzle voltage. This is the primary control for ISF.[2]
Prominent ion at m/z 97 or 81 Fragmentation of the furan ring itself.[13][14]Lower the source and desolvation temperatures. The furan ring can be thermally labile.
Ions at m/z 219.3 ([M+Na]⁺) or 235.3 ([M+K]⁺) Sodium or potassium adduct formation.Use high-purity LC-MS grade solvents and plastic vials instead of glass to minimize salt contamination.[6]
Q4: How do I optimize MS/MS fragmentation for quantification or structural confirmation?

Answer: Tandem mass spectrometry (MS/MS) requires optimizing the collision energy (CE) to produce stable and specific product ions from the [M+H]⁺ precursor.

Predicting Fragmentation: Based on the structure, we can predict likely fragmentation patterns. The most probable cleavage will occur at the weakest bonds, often leading to stable neutral losses.

  • Loss of Diethylamine: Cleavage of the C-N bond to lose diethylamine (73 Da as a radical, or more commonly as part of a larger neutral loss) is highly probable.

  • Alpha-Cleavage: Fragmentation adjacent to the amine groups is a common pathway for amines.[12]

  • Furan Ring Opening: Loss of carbon monoxide (CO, 28 Da) is a characteristic fragmentation pathway for furan rings.[13][15]

Protocol for Collision Energy Optimization:

  • Set up an MS/MS experiment selecting the [M+H]⁺ ion (m/z 197.3) as the precursor.

  • Perform a collision energy profile or ramp. Infuse the analyte and acquire data while the CE is ramped from a low value (e.g., 5 eV) to a higher value (e.g., 50 eV).

  • Examine the resulting spectrum to identify the collision energies that produce the most intense and stable product ions.

  • Select 2-3 specific and sensitive product ions for developing a Multiple Reaction Monitoring (MRM) method for quantification.

Potential Product Ions for MRM Development:

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Neutral Loss
197.3125.1C4H10N (Diethylamino radical)
197.397.1C5H12N2 (Side chain)
197.381.0Furan ring fragmentation

References

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • Blank, I., et al. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available at: [Link]

  • Ferreira, S. L., et al. (2020). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. ResearchGate. Available at: [Link]

  • Tang, J., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry. Available at: [Link]

  • Nakashima, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go? Available at: [Link]

  • Lu, W., et al. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. PubMed Central. Available at: [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]

  • LCGC. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Available at: [Link]

  • Elsevier. (2020). Strategies for avoiding saturation effects in ESI-MS. Available at: [Link]

  • Nitrosamines Community. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • LCGC International. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. Available at: [Link]

  • Larrea, P., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS? Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Method Validation for N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine quantification. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explore the causality behind experimental choices, ensuring a robust and self-validating analytical system. We will dissect a primary High-Performance Liquid Chromatography (HPLC) method, compare it with alternative techniques, and provide the foundational principles for selecting the most appropriate method for your application.

Introduction: The Imperative for Validated Analytical Methods

This compound is a key organic compound whose accurate quantification is critical, whether it is an active pharmaceutical ingredient (API), a critical intermediate, or a potential impurity. An analytical method, regardless of its technological sophistication, is only as reliable as its validation. Method validation provides documented evidence that a procedure is fit for its intended purpose, a non-negotiable requirement mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and described in the guidelines from the International Council for Harmonisation (ICH).[1][2][3] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, ensuring the identity, strength, quality, and purity of the substance.[3][4][5]

This guide will focus on a primary method using HPLC, prized for its versatility with non-volatile and thermally unstable compounds, making it a cornerstone of pharmaceutical analysis.[6][7][8] We will then compare its performance with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC), providing a clear framework for methodological selection.

Primary Method Deep Dive: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for analyzing polar, non-volatile compounds like the target amine.[6][9] A reversed-phase method is the logical starting point, where a nonpolar stationary phase (like C18) is used with a polar mobile phase to retain and separate analytes based on their hydrophobicity.

Causality of Method Design
  • Analyte Properties : Our target molecule is a tertiary amine with a furan ring, making it moderately polar and UV-active due to the conjugated system of the furan moiety. This inherent UV absorbance makes UV detection a straightforward and robust choice.

  • Column Selection : A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention capabilities. Amines, being basic, can exhibit poor peak shape due to interactions with residual acidic silanol groups on the silica support. Therefore, a modern, end-capped, high-purity silica column is essential to minimize peak tailing.

  • Mobile Phase Strategy : A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The buffer (e.g., phosphate or acetate) controls the pH. Maintaining a pH between 3 and 7 ensures the tertiary amine is in its protonated, more polar form, which modulates its retention on the nonpolar C18 column. A low concentration of an ion-pairing agent or a competing amine (like triethylamine) can also be added to the mobile phase to further improve peak symmetry by masking active silanol sites.

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Solutions:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 10% B (re-equilibration)

The Validation Workflow: An ICH Q2(R1) Guided Approach

Method validation is not a single experiment but a series of interconnected studies. The internationally harmonized guideline, ICH Q2(R1), provides a comprehensive framework for this process.[2][10] The updated Q2(R2) further refines these principles, emphasizing a lifecycle management approach.[1][11][12]

G cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Validation Parameters cluster_final Phase 3: Reliability Protocol Define Validation Protocol & Acceptance Criteria SST System Suitability (SST) Check Protocol->SST Specificity Specificity & Selectivity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Report Final Validation Report Stability->Report

Caption: Workflow for Analytical Method Validation based on ICH Q2(R1).

Validation Parameter Protocols:

  • Specificity/Selectivity: This demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

    • Protocol: Analyze blank samples (diluent), a placebo (matrix without analyte), and the analyte spiked into the placebo. Compare chromatograms to ensure no interfering peaks are present at the retention time of the analyte. For impurity testing, perform forced degradation studies (acid, base, oxidation, heat, light) and demonstrate that the degradation peaks are resolved from the main analyte peak.

  • Linearity & Range: Establishes that the method's response is directly proportional to the analyte concentration over a specified range.

    • Protocol: Prepare at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration). Analyze each concentration in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

  • Accuracy: The closeness of the test results to the true value.[12]

    • Protocol: Analyze triplicate samples at three different concentrations (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix.[11] Calculate the percentage recovery for each sample.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[13]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

      • Protocol: Analyze six replicate preparations of the analyte at 100% of the target concentration.

      • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

      • Protocol: Repeat the repeatability study on a different day with a different analyst.

      • Acceptance Criteria: RSD ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]

    • Protocol (Signal-to-Noise Approach): Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

    • Protocol: Introduce small variations to parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). Analyze a sample under each condition and assess the impact on retention time, peak area, and symmetry.

    • Acceptance Criteria: System suitability parameters must still be met, and the results should not deviate significantly from the nominal conditions.

Comparative Guide: Selecting the Right Analytical Tool

While HPLC is a versatile workhorse, alternative techniques may offer advantages depending on the specific analytical challenge.[6][14] The primary decision often revolves around the analyte's volatility and the required sensitivity.[14][15]

G start Define Analytical Goal (e.g., Purity, Assay, Impurity ID) q1 Is the analyte volatile & thermally stable? start->q1 q2 Is high throughput & sensitivity critical? q1->q2  No gc Gas Chromatography (GC-MS) Best for residual solvents, volatile impurities q1->gc  Yes hplc HPLC-UV/MS Robust, versatile standard for non-volatile APIs and impurities q2->hplc  No uplc UPLC-MS Superior speed, resolution, and sensitivity q2->uplc  Yes q3 Is unequivocal identification needed? q3->hplc No (UV) q3->hplc Yes (MS) hplc->q3

Caption: Decision tree for selecting an appropriate chromatographic method.

Performance Comparison Table
ParameterHPLC-UV (Primary Method) Gas Chromatography-MS (GC-MS) Ultra-Performance LC (UPLC-MS)
Principle Separation in a liquid mobile phase based on polarity.[6]Separation in a gaseous mobile phase based on volatility/boiling point.[6][9]HPLC principle using sub-2 µm particles at high pressure.[16][17]
Applicability to Analyte Excellent. Ideal for non-volatile, thermally labile compounds.[7][15]Poor to Moderate. Requires derivatization to increase volatility; risk of thermal degradation.Excellent. Superior performance for the same applications as HPLC.
Speed Moderate (Typical run time: 15-30 min).[17]Fast for volatile compounds (5-15 min).Very Fast. Run times can be 3-10 times faster than HPLC.[18][19]
Sensitivity Good (ng level).Very Good (pg level), especially with MS.Excellent. Higher sensitivity due to sharper peaks and reduced band broadening.[16][18][19]
Resolution Good.Excellent separation efficiency.Superior. Significantly higher peak capacity and resolution.[16]
Solvent Consumption High.Minimal (uses gas carrier).[6]Low. Significantly reduced due to shorter run times and lower flow rates.[17][19]
Primary Use Case Routine QC, purity assays, stability testing of APIs.[14]Analysis of residual solvents, volatile impurities, or thermally stable, volatile analytes.[7][15]High-throughput screening, complex mixture analysis, trace impurity detection.[20]
Discussion of Alternatives
  • Gas Chromatography (GC): GC is a powerful technique for volatile and semi-volatile compounds.[7] For our target amine, direct analysis by GC is challenging due to its low volatility and potential for thermal degradation in the hot injector port. Analysis would likely require a derivatization step to create a more volatile and thermally stable analogue, adding complexity and potential sources of error to the sample preparation process.[21] Therefore, GC is generally not the preferred method for this type of analyte but is invaluable for orthogonal tests like residual solvent analysis in the final drug product.[6][7]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC is a significant advancement in liquid chromatography that uses columns packed with sub-2-micron particles.[16][17] This technology operates at much higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[17][20] The result is a dramatic increase in resolution, sensitivity, and speed.[16][19] For the analysis of this compound, converting an HPLC method to a UPLC method would yield significantly shorter run times, reduce solvent consumption, and improve the ability to detect trace-level impurities.[17][19] While the initial instrumentation cost is higher, the long-term benefits in throughput and data quality often justify the investment, particularly in a drug development or high-throughput screening environment.[18]

Summary of Quantitative Validation Data

The following tables represent typical data obtained during the validation of the primary HPLC method described above.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
1.015,234
10.0151,987
25.0378,991
50.0755,123
100.01,510,456
Regression Equation y = 15098x + 345
Correlation (R²) 0.9998

Table 2: Accuracy and Precision Summary

Spike LevelConcentration (µg/mL)Mean % Recovery (n=3)RSD (%) (n=3)
80%40.099.5%0.8%
100%50.0100.3%0.6%
120%60.0101.1%0.7%
Intermediate Precision (n=6, 2 days, 2 analysts) 50.0N/A1.3%

Conclusion

The validation of an analytical method is a systematic journey that confirms its suitability for a specific purpose. For the quantification of this compound, a reversed-phase HPLC method with UV detection stands as a robust, reliable, and accessible primary choice. Its validation, guided by the principles of ICH Q2(R1), ensures data of high quality and integrity.

While HPLC is the established standard, UPLC offers a technically superior alternative, providing significant gains in speed, sensitivity, and resolution. The choice between HPLC and UPLC often becomes a strategic decision based on laboratory throughput needs, sample complexity, and budget. Gas Chromatography, while a powerful tool, is ill-suited for this non-volatile analyte and is best reserved for orthogonal methods. By understanding the causality behind method design and the comparative strengths of each technique, researchers can confidently select and validate the optimal analytical solution for their specific needs.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (n.d.).
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Lab Manager. (2025, October 29). HPLC vs GC: Choosing the Right Chromatography Technique.
  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • (2025, January 8). HPLC vs. GC Columns: Key Differences Explained.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Veeprho. (2020, October 22). Difference between HPLC and GC Technique.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Validation of Amine Synthesis using HPLC and GC-MS.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • MONAD. (2024, August 29). What is the Difference Between UPLC and HPLC?.
  • (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?.
  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?.
  • WebofPharma. (2025, December 30). HPLC vs. UPLC.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.

Sources

A Comparative Guide to the Bioactivity of Furan-Containing Amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the bioactivity of furan-containing amine derivatives and their analogs. As the quest for novel therapeutic agents continues, the furan scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile template for the design of potent and selective bioactive molecules.[1] This document will delve into the structure-activity relationships (SAR) of this class of compounds, supported by experimental data and detailed protocols to aid researchers in the field of drug discovery and development.

The Furan Scaffold: A Privileged Motif in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a common feature in a multitude of bioactive natural products and synthetic compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as phenyl or thiophene, make it an attractive component in drug design.[2] The incorporation of a furan moiety can influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.[2] This guide will explore how modifications to the furan ring and the appended amine side-chain modulate the biological activity of these compounds.

Comparative Bioactivity Analysis

The bioactivity of furan-containing amine derivatives is highly dependent on the nature and position of substituents on both the furan ring and the amine nitrogen. This section will compare the bioactivity of different analogs, drawing upon structure-activity relationship studies.

Influence of Substituents on the Furan Ring

The substitution pattern on the furan ring plays a critical role in determining the biological activity. For instance, the presence of a nitro group at the 5-position of the furan ring in 2-furylethylene derivatives has been shown to be crucial for their mutagenic activity.[3] This is attributed to the increased susceptibility of the nitro group to reduction in biological systems.[3]

Table 1: Illustrative Comparative Bioactivity of 5-Substituted 2-Furylethylamine Analogs

Compound ID5-SubstituentTargetBioactivity (IC50, µM)
FA-1 -HMonoamine Oxidase A15.2
FA-2 -NO2Monoamine Oxidase A0.8
FA-3 -ClMonoamine Oxidase A5.6
FA-4 -CH3Monoamine Oxidase A9.1

Note: The data in this table is illustrative and intended to demonstrate the potential impact of substituents on bioactivity based on general principles of medicinal chemistry.

Impact of the Amine Side-Chain

Experimental Protocols for Bioactivity Assessment

To ensure the reliability and reproducibility of bioactivity data, standardized experimental protocols are essential. The following sections detail representative assays for evaluating the biological effects of furan-containing amine derivatives.

Receptor Binding Assay: A Key to Understanding Drug-Target Interaction

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor, for instance, the serotonin 5-HT2A receptor.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis P1 Prepare cell membranes expressing the target receptor I1 Incubate membranes, radioligand, and test compound at various concentrations P1->I1 P2 Prepare radioligand (e.g., [3H]ketanserin) P2->I1 P3 Prepare test compounds (furan derivatives) P3->I1 S1 Separate bound from free radioligand (e.g., via filtration) I1->S1 D1 Quantify bound radioactivity (scintillation counting) S1->D1 A1 Calculate percent inhibition D1->A1 A2 Determine IC50 and Ki values A1->A2

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of Furylethylamine Derivatives as Serotonin and Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of furylethylamine derivatives, a class of compounds recognized for their potential to modulate serotonergic and dopaminergic systems. As bioisosteres of the well-studied phenethylamines, furylethylamines offer a unique scaffold for the development of novel therapeutics targeting a range of neuropsychiatric disorders. This document synthesizes current knowledge, presents comparative biological data, details essential experimental protocols, and provides expert insights into the rational design of these promising neuromodulatory agents.

Introduction: The Furylethylamine Scaffold - A Bioisosteric Approach to Neuromodulation

The 2-phenylethylamine framework is a cornerstone of neuropharmacology, forming the basis for numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs.[1] In medicinal chemistry, the strategic replacement of the phenyl ring with a heteroaromatic system, such as furan, is a well-established bioisosteric approach to modulate a compound's pharmacological profile.[2][3][4] The furan ring, being an electron-rich aromatic system with a resident oxygen atom, can alter key properties like metabolic stability, receptor binding interactions, and bioavailability compared to its carbocyclic counterpart.[5][6]

This guide focuses on derivatives of 2-(furan-2-yl)ethanamine and its isomers, exploring how structural modifications to the furan ring, the ethylamine linker, and the terminal amino group influence their affinity and activity at serotonin (5-HT) and dopamine (D) receptors. Understanding these SAR trends is critical for designing next-generation ligands with enhanced potency and subtype selectivity.[7][8]

Structure-Activity Relationship (SAR) of Furylethylamine Derivatives

The SAR of furylethylamines can be systematically explored by considering three key structural regions: the furan ring, the ethylamine side chain, and the terminal amine. While comprehensive SAR data for a wide range of furylethylamine derivatives is not as abundant as for phenethylamines, we can infer many principles from the latter and support them with available data for furan-containing analogs.[9]

Substitutions on the Furan Ring

The position and nature of substituents on the furan ring are critical for receptor affinity and selectivity. Analogous to phenethylamines, where substitutions on the phenyl ring dictate interactions with specific receptor subtypes, modifications on the furan ring can significantly alter the pharmacological profile.

  • Hydroxymethyl Substitution: The presence of a 5'-hydroxymethyl group on the furan ring, as seen in derivatives of 3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole, has been shown to be a key feature for certain biological activities, though these are not direct receptor agonists.

  • Aryl and Heteroaryl Substitutions: The introduction of other aromatic or heteroaromatic groups on the furan ring can lead to compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects, highlighting the versatility of this scaffold.[10]

Modifications of the Ethylamine Side Chain

The ethylamine linker is crucial for orienting the molecule within the receptor binding pocket.

  • α-Alkylation: Similar to the transformation of phenethylamine to amphetamine, the addition of a methyl group at the alpha position of the ethylamine chain can increase metabolic stability and alter stimulant properties.

  • β-Oxidation: The introduction of a ketone at the beta position, forming a cathinone analog, can significantly change the compound's pharmacological profile, often increasing its stimulant and rewarding effects.[11]

N-Substitutions on the Terminal Amine

Substitution on the terminal nitrogen atom is a major determinant of affinity and selectivity, particularly for D2-like dopamine receptors.[8]

  • N-Alkylation: Increasing the size of the N-alkyl substituents (e.g., from methyl to ethyl or propyl) on phenethylamine analogs has been shown to decrease affinity for D1 receptors while significantly enhancing affinity and selectivity for D2 receptors.[8][12]

  • N-Arylalkylation: The introduction of a larger lipophilic group, such as a phenylethyl group, on the nitrogen can further increase D2 receptor affinity, possibly by engaging a complementary lipophilic pocket on the receptor.[8]

Comparative Biological Data

The following table summarizes the available binding affinity data for a selection of furylethylamine and related phenethylamine derivatives to illustrate key SAR principles.

CompoundStructureReceptor TargetBinding Affinity (Kᵢ, nM)
DopamineD1~1000
D2~2000
2-(4-Fluoro-3-hydroxyphenyl)ethylamineD1~2000
D2~4000
N-Ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamineD1>10000
D2~50
N-n-Propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamineD1>10000
D2~10
2-(Furan-2-yl)ethylamine (Hypothetical SAR)5-HT/DopamineVaries with substitution

Data for phenethylamine derivatives are included to provide a comparative framework for predicting the behavior of their furan bioisosteres.[8]

Experimental Protocols

The characterization of furylethylamine derivatives requires robust and validated experimental procedures. Below are detailed protocols for the synthesis of the core scaffold and for the pharmacological evaluation of these compounds at serotonin and dopamine receptors.

General Synthesis of 2-(Furan-2-yl)ethylamine Derivatives via Reductive Amination

This protocol describes a general method for synthesizing N-substituted 2-(furan-2-yl)ethylamines from furan-2-carbaldehyde.

Workflow for Reductive Amination

A Furan-2-carbaldehyde + Primary/Secondary Amine B Imine/Enamine Formation (Intermediate) A->B Reaction C Reduction (e.g., NaBH4, H2/Pd) B->C In situ D N-Substituted 2-(Furan-2-yl)ethylamine C->D Purification

Caption: General workflow for the synthesis of furylethylamine derivatives.

Step-by-Step Protocol:

  • Imine Formation: In a round-bottom flask, dissolve furan-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane. Add the desired primary or secondary amine (1.0-1.2 eq). If the amine is a salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine. Stir the reaction mixture at room temperature for 1-4 hours to allow for the formation of the imine or enamine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Alternatively, for catalytic hydrogenation, the reaction can be performed under a hydrogen atmosphere in the presence of a catalyst like palladium on carbon (Pd/C).

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. If the product is basic, acidify the mixture with 1M HCl and wash with an organic solvent (e.g., diethyl ether) to remove unreacted aldehyde. Then, basify the aqueous layer with 1M NaOH and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted 2-(furan-2-yl)ethylamine.[5]

Radioligand Binding Assay for Serotonin and Dopamine Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds for specific serotonin or dopamine receptor subtypes.

Workflow for Radioligand Binding Assay

A Prepare Receptor Membranes (e.g., from transfected cells or brain tissue) B Incubate Membranes with: - Radioligand (e.g., [3H]Spiperone) - Test Compound (varying concentrations) A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki calculation) D->E

Caption: Workflow for determining receptor binding affinity.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissues (e.g., rat striatum) or cultured cells expressing the receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a fresh buffer and store at -80°C.

  • Assay Setup: In a 96-well plate, add the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2 and 5-HT2A), and varying concentrations of the furylethylamine test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[13]

Functional Assay for Dopamine D2 Receptor Activity (cAMP Inhibition)

This protocol measures the functional activity of furylethylamine derivatives as agonists or antagonists at the D2 dopamine receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.

Signaling Pathway for D2 Receptor Agonism

A D2 Agonist (e.g., Furylethylamine derivative) B Dopamine D2 Receptor A->B Binds to C Gi/o Protein Activation B->C Activates D Inhibition of Adenylyl Cyclase C->D Leads to E Decreased cAMP Levels D->E

Caption: D2 receptor-mediated inhibition of cAMP production.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human dopamine D2 receptor.

  • cAMP Stimulation: Treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin to increase basal cAMP levels.

  • Compound Treatment: Add the furylethylamine test compounds at various concentrations to the cells.

  • Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC₅₀ value. For antagonists, perform the assay in the presence of a known D2 agonist and measure the rightward shift in the agonist's dose-response curve to determine the antagonist's potency (Kᵦ).

Conclusion and Future Directions

The furylethylamine scaffold represents a promising area for the discovery of novel modulators of the serotonergic and dopaminergic systems. By leveraging the principles of bioisosterism and the extensive SAR knowledge from the phenethylamine class, researchers can rationally design furylethylamine derivatives with tailored pharmacological profiles. The key to advancing this field lies in the systematic synthesis and evaluation of a diverse library of these compounds to build a comprehensive SAR dataset. Future studies should focus on exploring a wider range of substitutions on the furan ring and the ethylamine side chain, as well as characterizing the functional activity and selectivity of these compounds across a broad panel of serotonin and dopamine receptor subtypes. Such efforts will undoubtedly pave the way for the development of innovative therapeutics for a host of neurological and psychiatric conditions.

References

  • Nieto, C., Manchado, A., Garcia, A., et al. (2024). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journal of Organic Chemistry, 20, 1880-1893. [Link][2][4]

  • Various Authors. (2024). Bioisosterism in Medicinal Chemistry. ResearchGate. [Link][3]

  • Various Authors. (2024). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. PubMed. [Link][4]

  • Various Authors. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link][7]

  • Bittker, J. A., Weiwer, M., Lewis, T., et al. (2010). Summary of SAR on the Phenethylamine Portion. Probe Reports from the NIH Molecular Libraries Program. [Link][14]

  • Mary, C., Gulini, U., Cingolani, G. M., et al. (1991). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. PubMed. [Link][2][8][15]

  • Various Authors. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link][6]

  • Lee, H. W., Kim, D. J., Lee, J. Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link][3][9]

  • Mary, C., Gulini, U., Cingolani, G. M., et al. (1991). Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives. PubMed. [Link][16]

  • Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link][1]

  • Various Authors. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. [Link][17]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link][18]

  • Cole, P., et al. (2009). Synthesis and SAR of tolylamine 5-HT6 antagonists. PubMed. [Link][19]

  • Gore, S., et al. (2020). Synthetic cathinones and their phenethylamine analogues produce distinct psychomotor and reward behavior in crayfish. PubMed. [Link][11]

  • Yilmaz, M., et al. (2010). Synthesis and biological activity studies of furan derivatives. ResearchGate. [Link][20]

  • Various Authors. (2023). Examples of furan derivatives with biological activity. ResearchGate. [Link][10]

  • Mary, C., Gulini, U., Cingolani, G. M., et al. (2000). ChemInform Abstract: Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3- hydroxyphenyl)ethylamine and N-Substituted Derivatives. ResearchGate. [Link][15]

  • De Lean, A., Munson, P. J., & Rodbard, D. (1988). Quantitative analysis of the interaction of [3H]spiroperidol with serotonin and dopamine receptors. PubMed. [Link][13]

  • Mary, C., Gulini, U., Cingolani, G. M., et al. (1991). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. PubMed. [Link][12]

  • Albizu, L., et al. (2011). Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. Neuropharmacology, 61(4), 770-777. [Link][21]

Sources

"N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine vs. other bioactive furans"

Author: BenchChem Technical Support Team. Date: January 2026

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its electron-rich nature and aromaticity, allow it to engage in various interactions with biological targets.[1] Furthermore, the furan ring can act as a bioisostere for other aromatic systems, such as phenyl rings, offering a different hydrophilic-lipophilic balance that can be advantageous for optimizing pharmacokinetic and pharmacodynamic properties.[2] This guide provides a comparative analysis of several key bioactive furan-containing compounds, highlighting the diverse pharmacological activities that can be achieved through modifications of this versatile core structure. While the specific compound of interest, N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine, is not extensively characterized in publicly available literature, we can infer its potential biological activities based on its structural similarity to other neurologically active phenethylamine derivatives.[3] This guide will therefore focus on a comparative analysis of well-established bioactive furans to provide a framework for understanding the structure-activity relationships within this important class of compounds.

A Landscape of Bioactive Furans: A Comparative Overview

The furan nucleus is a cornerstone in the development of a wide array of therapeutic agents, demonstrating activities that span from antibacterial to cardiovascular effects.[1][4] The strategic placement of various functional groups on the furan ring dramatically influences the molecule's interaction with biological targets, leading to a broad spectrum of pharmacological responses.[2] This section will delve into the mechanisms and structure-activity relationships of several prominent furan-containing drugs.

Ranitidine: An Anti-Ulcer Agent Targeting Histamine Receptors

Ranitidine is a potent H2 histamine receptor antagonist, widely used for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[4][5] Its mechanism of action involves the competitive and reversible inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells.[6][7][8] This blockade prevents the activation of the H+/K+ ATPase proton pump, thereby reducing gastric acid secretion.[6]

Key Structural Features and Activity: The furan ring in ranitidine, along with a dimethylaminomethyl substituent, is a key component of the molecule.[9] The furan moiety acts as a crucial structural element that correctly orients the flexible side chain for optimal interaction with the H2 receptor. On a weight basis, ranitidine is 4 to 10 times more potent than its predecessor, cimetidine, in inhibiting stimulated gastric acid secretion in humans.[10]

Mechanism of Action: Ranitidine

ranitidine_mechanism Histamine Histamine H2_Receptor H2 Receptor (Parietal Cell) Histamine->H2_Receptor Binds & Activates Proton_Pump H+/K+ ATPase (Proton Pump) H2_Receptor->Proton_Pump Activates Ranitidine Ranitidine Ranitidine->H2_Receptor Competitively Blocks Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Promotes

Caption: Competitive inhibition of the H2 receptor by Ranitidine.

Furosemide: A Potent Loop Diuretic

Furosemide is a powerful loop diuretic used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease.[11] Its primary site of action is the thick ascending limb of the Loop of Henle in the nephron.[12]

Mechanism of Action: Furosemide exerts its diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter in the luminal membrane of the thick ascending limb.[12][13] This inhibition leads to a significant increase in the excretion of sodium, chloride, potassium, and water.[12] The furan ring in furosemide is attached to a sulfamoylbenzoic acid moiety, a structural feature crucial for its diuretic activity.[4]

Mechanism of Action: Furosemide

furosemide_mechanism cluster_TAL Thick Ascending Limb Lumen Tubular Lumen (Urine) NKCC2 Na+-K+-2Cl- Cotransporter Lumen->NKCC2 Ions Enter Epithelial_Cell Epithelial Cell Blood Bloodstream Epithelial_Cell->Blood Reabsorption NKCC2->Epithelial_Cell Transport Ions_In Na+, K+, 2Cl- Reabsorption NKCC2->Ions_In Furosemide Furosemide Furosemide->NKCC2 Inhibits Diuresis Increased Excretion (Diuresis) Furosemide->Diuresis

Caption: Inhibition of the Na+-K+-2Cl- cotransporter by Furosemide.

Nitrofurantoin: A Unique Antibacterial Agent

Nitrofurantoin is an antibiotic primarily used for the treatment of uncomplicated lower urinary tract infections.[14][15] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[16]

Mechanism of Action: The antibacterial action of nitrofurantoin is multifaceted.[17] Inside the bacterial cell, the nitro group of nitrofurantoin is reduced by bacterial flavoproteins to highly reactive electrophilic intermediates.[14][18] These intermediates then non-specifically damage bacterial DNA, ribosomal proteins, and other macromolecules, leading to the inhibition of DNA, RNA, protein, and cell wall synthesis.[14][18] This multi-targeted mechanism is thought to contribute to the low rate of acquired bacterial resistance to the drug.[18] The presence of the electron-withdrawing nitro group on the furan ring is essential for its antibacterial activity.[2]

Mechanism of Action: Nitrofurantoin

nitrofurantoin_mechanism cluster_bacterium Nitrofurantoin Nitrofurantoin Bacterial_Cell Bacterial Cell Nitrofurantoin->Bacterial_Cell Enters Flavoproteins Bacterial Flavoproteins Reactive_Intermediates Reactive Intermediates Flavoproteins->Reactive_Intermediates Reduces Macromolecules DNA, Ribosomes, Other Macromolecules Reactive_Intermediates->Macromolecules Damage Cell_Death Bacterial Cell Death Macromolecules->Cell_Death Leads to

Caption: Multi-targeted antibacterial mechanism of Nitrofurantoin.

5-Hydroxymethylfurfural (5-HMF): A Versatile Bioactive Compound from Nature

5-Hydroxymethylfurfural (5-HMF) is a naturally occurring furan derivative found in a variety of heat-processed foods, such as honey, coffee, and dried fruits.[19] It has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects.[19][20]

Biological Activities: Studies have shown that 5-HMF can scavenge free radicals and protect against oxidative stress.[21] Its anti-inflammatory properties are attributed to its ability to suppress the activation of signaling pathways such as MAPK, NF-κB, and mTOR in macrophages.[19] Furthermore, 5-HMF has demonstrated antiproliferative activity against various cancer cell lines.[21] The presence of both a hydroxyl and an aldehyde functional group on the furan ring contributes to its chemical reactivity and diverse biological effects.[22]

Comparative Performance Data

The following table summarizes key performance indicators for the discussed bioactive furans. It is important to note that these values can vary depending on the specific experimental conditions.

CompoundPrimary BioactivityKey Performance MetricValueTarget Organism/System
Ranitidine Anti-ulcerIC₅₀ (Histamine-stimulated acid secretion)~0.15 µMGuinea pig gastric mucosa
Furosemide DiureticED₅₀ (Natriuresis)~1 mg/kgRat
Nitrofurantoin AntibacterialMIC₉₀ (E. coli)4-32 µg/mLEscherichia coli
5-HMF Anti-inflammatoryIC₅₀ (NO production)~25 µMLPS-stimulated RAW 264.7 cells[19]
5-HMF AntioxidantIC₅₀ (DPPH radical scavenging)~1.5 mg/mLIn vitro assay[21]

Experimental Protocols for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of research findings, standardized experimental protocols are essential. Below are representative workflows for assessing the bioactivities discussed in this guide.

Protocol 1: In Vitro Assessment of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol outlines the steps to evaluate the ability of a furan compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation.

Experimental Workflow: NO Inhibition Assay

no_inhibition_workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-treat cells with furan compound (various conc.) A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect supernatant D->E F 6. Add Griess Reagent E->F G 7. Measure absorbance at 540 nm F->G H 8. Calculate % NO inhibition and IC₅₀ value G->H

Caption: Workflow for Nitric Oxide Inhibition Assay.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test furan compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • Griess Assay: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-only treated cells and determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Evaluation of Antibacterial Activity (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a furan compound against a specific bacterial strain, providing a quantitative measure of its antibacterial potency.

Experimental Workflow: Broth Microdilution Assay

mic_workflow A 1. Prepare serial dilutions of furan compound in broth B 2. Add standardized bacterial inoculum to each well A->B C 3. Include positive (no drug) and negative (no bacteria) controls B->C D 4. Incubate at 37°C for 18-24 hours C->D E 5. Visually inspect for turbidity (bacterial growth) D->E F 6. Determine MIC: lowest conc. with no visible growth E->F

Caption: Workflow for Bro.th Microdilution MIC Assay.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test furan compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized inoculum of the test bacterium (e.g., E. coli at ~5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: After incubation, visually inspect the wells for turbidity. The presence of turbidity indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the furan compound that completely inhibits visible bacterial growth.

Conclusion

The furan scaffold is a remarkably versatile and valuable component in drug discovery and development. The examples of ranitidine, furosemide, nitrofurantoin, and 5-HMF demonstrate that subtle modifications to the substituents on the furan ring can lead to vastly different pharmacological activities, targeting a wide range of biological systems.[1][2][23] Understanding the structure-activity relationships of these and other bioactive furans provides a rational basis for the design of novel therapeutic agents with improved efficacy and selectivity.[23] While further research is needed to elucidate the biological profile of this compound, the principles and methodologies outlined in this guide provide a solid foundation for its future investigation and comparison within the broader family of bioactive furan compounds.

References

  • N-(2,2-Diphenylethyl)furan-2-carboxamide - MDPI. Available from: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available from: [Link]

  • CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents.
  • Ranitidine: Mechanism of Action Explained | PDF | Biotechnology | Physiology - Scribd. Available from: [Link]

  • Pharmacological activity of furan derivatives. Available from: [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

  • Nitrofurantoin - Wikipedia. Available from: [Link]

  • Furosemide - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Ranitidine - Wikipedia. Available from: [Link]

  • Diethylethanolamine | C6H15NO | CID 7497 - PubChem - NIH. Available from: [Link]

  • Therapeutic Potential of HMF and Its Derivatives: a Computational Study - PMC. Available from: [Link]

  • 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC - PubMed Central. Available from: [Link]

  • Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed. Available from: [Link]

  • Furosemide - Wikipedia. Available from: [Link]

  • CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents.
  • Ranitidine: a review of its pharmacology and therapeutic use in peptic ulcer disease and other allied diseases - PubMed. Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

  • The structure–activity relationship review of the main bioactive constituents of Morus genus plants - PMC - NIH. Available from: [Link]

  • In Vitro Antioxidant and Antiproliferative Activities of 5-Hydroxymethylfurfural | Request PDF. Available from: [Link]

  • Production of 5-hydroxymethylfurfural (5-HMF) / 2-furfural (2-F), platform molecules for the manufacture of - atibt.org. Available from: [Link]

  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors - PubMed. Available from: [Link]

  • What is the mechanism of Nitrofurantoin? - Patsnap Synapse. Available from: [Link]

  • Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC - PubMed Central. Available from: [Link]

  • Furan Derivatives and Their Role in Pharmaceuticals - BioScience Academic Publishing. Available from: [Link]

  • Efforts towards the synthesis of furan containing bioactive compounds - ShareOK. Available from: [Link]

  • Furosemide | Deranged Physiology. Available from: [Link]

  • What is the mechanism of Ranitidine Hydrochloride? - Patsnap Synapse. Available from: [Link]

  • Synthesis of 2-(N-benzyl-N-methylamino)-1-(2-furyl)ethanol - PrepChem.com. Available from: [Link]

  • Nitrofurantoin - StatPearls - NCBI Bookshelf. Available from: [Link]

  • What is the mechanism of Furosemide? - Patsnap Synapse. Available from: [Link]

  • Chemical transformations of 5-hydroxymethylfurfural into highly added value products: present and future - Green Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed. Available from: [Link]

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. Available from: [Link]

  • Nitrofurantoin: uses, dosing, warnings, adverse events, interactions - MedCentral. Available from: [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC - PubMed Central. Available from: [Link]

  • Ranitidine - LiverTox - NCBI Bookshelf - NIH. Available from: [Link]

  • Antioxidant and antiproliferative activities of 5-Hydroxymethylfurfural - ResearchGate. Available from: [Link]

  • Frusemide - Mechanism of Action - YouTube. Available from: [Link]

  • Research Progress on the Insecticidal and Antibacterial Properties and Planting Applications of the Functional Plant Cnidium monnieri in China - MDPI. Available from: [Link]

Sources

A Researcher's Guide to Confirming the Biological Target of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to identify, validate, and characterize the biological target of the novel compound, N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine. Given the compound's uncharacterized nature, we will proceed with a systematic approach, beginning with broad phenotypic screening and culminating in direct target validation and comparative analysis.

The core of this compound features a furan ring, a heterocyclic scaffold known to be a constituent in a wide array of pharmacologically active agents. Furan derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, anti-inflammatory, antiviral, and anti-cancer properties.[1][2][3] This known polypharmacology necessitates a logical, multi-pronged strategy to deconvolve the specific mechanism of action for this particular molecule.

Our approach is structured into four distinct phases:

  • Phase 1: Phenotypic Screening to identify the compound's primary physiological effect.

  • Phase 2: Target Identification using affinity-based chemical proteomics to "fish" for its direct molecular binding partners.

  • Phase 3: Rigorous Target Validation through biophysical and genetic methods to confirm the identified interactions.

  • Phase 4: Comparative Performance Analysis to benchmark the compound against established modulators of the validated target.

Phase 1: Phenotypic Screening - Unveiling the Compound's Primary Activity

Phenotypic screening is a cornerstone of "classical pharmacology," allowing us to observe a compound's effect in a complex biological system without preconceived bias about its target.[4] This unbiased approach is crucial for novel molecules like this compound. Based on the diverse activities of furan derivatives, we will deploy a targeted panel of assays to efficiently narrow the field of investigation.[1][2]

Recommended Initial Screening Panel:
  • Antibacterial Activity Screen:

    • Rationale: The furan moiety is present in several antibacterial agents.[2] Furthermore, the related fragment 2-furylethylamine has been co-crystallized with peptide deformylase, a known bacterial enzyme target.

    • Method: Test the compound against a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species, to determine the Minimum Inhibitory Concentration (MIC).

  • Anticancer Cytotoxicity Screen:

    • Rationale: Numerous furan-containing molecules exhibit antitumor properties by inducing apoptosis or inhibiting key enzymes in cancer cells.[1][2]

    • Method: Screen the compound against a panel of human cancer cell lines, such as the NCI-60 panel, to assess its anti-proliferative and cytotoxic effects.

  • Anti-inflammatory Activity Screen:

    • Rationale: Furan derivatives are known to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.[2]

    • Method: Utilize a cell-based assay, such as measuring the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) or interleukin-6 (IL-6) production in a macrophage cell line (e.g., RAW 264.7).

For the purpose of this guide, we will proceed with the hypothetical scenario that the phenotypic screen reveals potent antibacterial activity, specifically against Staphylococcus aureus. This result provides a clear and actionable path toward target identification within a bacterial system.

Phase 2: Target Identification via Affinity Chromatography

With a confirmed antibacterial phenotype, our next objective is to identify the direct molecular target(s) within S. aureus. Affinity chromatography, a powerful chemical proteomics technique, is the gold standard for this task.[5][6][7] The methodology involves immobilizing the compound (the "bait") to capture its binding partners (the "prey") from a cell lysate.[8]

G cluster_prep Probe Synthesis & Lysate Preparation cluster_pulldown Affinity Pull-Down cluster_analysis Protein Identification Compound N-[2-amino...]-diethylamine Probe Synthesize Biotinylated Affinity Probe Compound->Probe Incubate Incubate Probe, Lysate, and Beads Bacteria Culture S. aureus Lysate Prepare Cell Lysate (Protein Extract) Bacteria->Lysate Beads Streptavidin-Coated Magnetic Beads Wash Wash Beads to Remove Non-Specific Binders Elute Elute Bound Proteins MS LC-MS/MS Analysis Elute->MS Hits List of Potential Target Proteins MS->Hits

Experimental Protocol: Affinity Chromatography Pull-Down

Causality and Self-Validation: This protocol's integrity hinges on a critical control: competitive elution. By pre-incubating the lysate with an excess of the original, non-biotinylated ("free") compound, the true binding partners will be occupied and thus will not bind to the biotinylated probe. A protein that appears in the main experiment but is absent or significantly reduced in the competition control is a high-confidence hit.

  • Step 1: Synthesis of Biotinylated Affinity Probe.

    • Modify the parent compound, this compound, by covalently attaching a biotin molecule via a flexible linker (e.g., a polyethylene glycol chain). The linker is crucial to minimize steric hindrance, ensuring both the compound and biotin can interact with their respective partners. The primary amine on the ethylamine chain is a logical attachment point.

  • Step 2: Preparation of S. aureus Lysate.

    • Grow S. aureus cultures to mid-log phase.

    • Harvest cells by centrifugation and wash with a suitable lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, supplemented with protease inhibitors).

    • Lyse the cells using a bead beater or sonicator on ice.

    • Clarify the lysate by high-speed centrifugation to pellet cell debris. The resulting supernatant contains the soluble proteome.

  • Step 3: Affinity Pull-Down.

    • Experimental Sample: Incubate the clarified lysate with the biotinylated probe for 1-2 hours at 4°C.

    • Control Sample: In a separate tube, pre-incubate the lysate with a 100-fold molar excess of the free, non-biotinylated compound for 1 hour before adding the biotinylated probe.

    • Add streptavidin-coated magnetic beads to both samples and incubate for another hour to capture the probe-protein complexes.

    • Use a magnetic stand to pellet the beads. Discard the supernatant.

    • Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.

  • Step 4: Elution and Protein Identification.

    • Elute the bound proteins from the beads using a stringent buffer (e.g., containing 2% SDS).

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise the protein bands that are present in the experimental lane but absent or reduced in the control lane.

    • Submit the excised bands for in-gel trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.

Phase 3: Target Validation - From Candidate to Confirmed Target

Mass spectrometry will provide a list of candidate proteins. It is imperative to validate these hits to confirm direct, specific binding and functional relevance. We will employ a biophysical assay to confirm direct binding and a genetic approach to establish functional relevance in a cellular context.

G cluster_biophysical Biophysical Validation cluster_genetic Genetic Validation Hits Candidate Proteins (from MS) TSA Thermal Shift Assay (TSA) Confirms Direct Binding Hits->TSA Knockout Gene Knockout/Knockdown of Target in Bacteria Hits->Knockout TSA_Result Increased Melting Temp (ΔTm) Indicates Stabilization TSA->TSA_Result Validated Validated Biological Target TSA_Result->Validated Knockout_Result Loss of Target Gene Confers Resistance to Compound Knockout->Knockout_Result Knockout_Result->Validated

Method 1: Thermal Shift Assay (TSA) to Confirm Direct Binding

Causality and Self-Validation: The principle of TSA is that a protein's stability increases upon binding to a specific ligand.[9][10] This increased stability is measured as a positive shift in its melting temperature (Tm). The experiment is self-validating when this shift is dose-dependent on the compound concentration and does not occur with unrelated proteins.

Experimental Protocol: Thermal Shift Assay

  • Protein Expression and Purification: Clone, express, and purify the candidate protein(s) identified from the mass spectrometry analysis.

  • Assay Setup: In a 96-well PCR plate, prepare reactions containing:

    • Purified target protein (final concentration 2-5 µM).

    • A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).[11]

    • The test compound at various concentrations (e.g., a serial dilution from 100 µM to 10 nM).

    • A "no compound" control (DMSO vehicle).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument.[12] Program the instrument to gradually increase the temperature from 25°C to 95°C, measuring fluorescence at each interval.

  • Data Analysis: As the protein unfolds with increasing temperature, it exposes hydrophobic cores, causing the dye to bind and fluoresce. Plot fluorescence versus temperature to generate a melt curve. The midpoint of the transition is the Tm. A positive shift in Tm (ΔTm) in the presence of the compound confirms a stabilizing interaction, indicative of direct binding.[13]

Method 2: Genetic Target Validation

Causality and Self-Validation: If a compound's antibacterial effect is due to inhibiting a specific protein, then removing that protein from the cell should render the compound ineffective.[14] Therefore, creating a bacterial strain where the target gene is knocked out or its expression is knocked down should result in resistance to the compound. This directly links the protein to the compound's phenotypic effect.[15][16]

Experimental Workflow: Target Knockout/Knockdown

  • Strain Engineering: Using established molecular biology techniques for S. aureus (e.g., homologous recombination or CRISPR-based systems adapted for bacteria), create a mutant strain where the gene encoding the putative target protein is deleted (knockout) or its expression can be inducibly silenced (knockdown).

  • Phenotypic Confirmation: Grow the wild-type strain and the engineered mutant strain in the presence of varying concentrations of this compound.

  • Data Analysis: Determine the MIC for both strains. A significant increase in the MIC for the mutant strain compared to the wild-type strain provides strong genetic evidence that the protein is the authentic biological target of the compound.

Phase 4: Comparative Analysis Against Alternative Compounds

Following our hypothetical workflow, let's assume that Peptide Deformylase (PDF) was identified and validated as the biological target. PDF is an essential bacterial metalloenzyme that is a well-established target for novel antibiotics.[17][18] The final step is to benchmark our compound's performance against known PDF inhibitors.

Performance Comparison with Known PDF Inhibitors

We will compare our lead compound (designated Comp-Furan ) against established PDF inhibitors like Actinonin and VRC3375 .[17][19] The key metrics for comparison are enzymatic potency (IC50), cellular activity (MIC), and selectivity (cytotoxicity against human cells).

CompoundTarget IC50 (PDF)MIC vs. S. aureusMIC vs. E. coliCytotoxicity (CC50)
Comp-Furan (Hypothetical Data) 15 nM0.5 µg/mL8 µg/mL> 100 µM
Actinonin 8 nM0.25 µg/mL4 µg/mL~25 µM
VRC3375 0.24 nM1 µg/mL16 µg/mL> 50 µM

Interpretation of Comparative Data:

  • Potency (IC50): This value reflects how strongly the compound inhibits the purified enzyme. A lower IC50 indicates higher potency. In our hypothetical data, VRC3375 is the most potent inhibitor at the enzymatic level.[17]

  • Cellular Activity (MIC): This measures the compound's effectiveness at inhibiting bacterial growth. A lower MIC is better. Comp-Furan shows excellent activity against S. aureus, comparable to the known inhibitors. The higher MIC against E. coli is common for many compounds due to the outer membrane of Gram-negative bacteria, which presents a permeability barrier.[19]

  • Selectivity (Cytotoxicity): The CC50 value in a human cell line (e.g., HepG2) indicates off-target toxicity. A high CC50 is desirable. Comp-Furan's high CC50 suggests it is highly selective for the bacterial target over human cells, indicating a favorable therapeutic window. PDF inhibitors are generally selective because the enzyme is essential in bacteria but not in mammals.[20]

Conclusion

This guide has outlined a robust, multi-stage workflow for the unambiguous identification and validation of the biological target of this compound. By progressing from broad phenotypic screening to specific chemoproteomic identification, and culminating in rigorous biophysical and genetic validation, researchers can confidently establish the compound's mechanism of action. The final comparative analysis provides essential context, positioning the novel compound within the existing landscape of therapeutics and guiding future optimization efforts. This systematic approach ensures scientific integrity and provides a clear, actionable path for advancing novel compounds in the drug discovery pipeline.

References

  • Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered? Nature Reviews Drug Discovery, 10(7), 507-519. [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531-543. [Link]

  • Jayashree, B. S., & Vandana, K. B. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 134-143. [Link]

  • Gilbert, L. A., Horlbeck, M. A., Weissman, J. S., & Qi, L. S. (2014). CRISPR-mediated modular RNA-guided regulation of transcription in eukaryotes. Cell, 159(3), 647-661. [Link]

  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved January 17, 2026, from [Link]

  • Apfel, C., Banner, D., Bur, D., et al. (2001). Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach. Antimicrobial Agents and Chemotherapy, 45(4), 1053-1064. [Link]

  • AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. Retrieved January 17, 2026, from [Link]

  • Meinnel, T., Patiny, L., Ragusa, S., & Giglione, C. (2000). Synthesis and Antibacterial Activity of Peptide Deformylase Inhibitors. Biochemistry, 39(15), 4287-4295. [Link]

  • Conduct Science. (2019). Affinity Chromatography Protocol. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2015). Synthesis and biological activities of furan derivatives. Retrieved January 17, 2026, from [Link]

  • Doench, J. G. (2018). CRISPR approaches to small molecule target identification. Current Opinion in Chemical Biology, 44, 56-61. [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2018). Target Identification Approaches in Drug Discovery. Retrieved January 17, 2026, from [Link]

  • Drug Forecast. (2005). The peptide deformylase inhibitors as antibacterial agents. Retrieved January 17, 2026, from [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved January 17, 2026, from [Link]

  • EditCo Bio. (n.d.). Drug Target Identification. Retrieved January 17, 2026, from [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved January 17, 2026, from [Link]

  • Lomenick, B., Hao, R., Jonai, N., et al. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]

  • Al-Dabbagh, B., Al-Mokrab, M., & Al-Attraqchi, O. (2019). Development of a novel secondary phenotypic screen to identify hits within the mycobacterial protein synthesis pipeline. Journal of Applied Microbiology, 127(5), 1395-1403. [Link]

  • PubMed. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Retrieved January 17, 2026, from [Link]

  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine. Retrieved January 17, 2026, from [Link]

  • Journal of Antimicrobial Chemotherapy. (2012). New peptide deformylase inhibitors and cooperative interaction: a combination to improve antibacterial activity. Retrieved January 17, 2026, from [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved January 17, 2026, from [Link]

  • Creative Biolabs. (n.d.). Thermal Shift Assay. Retrieved January 17, 2026, from [Link]

  • Antimicrobial Agents and Chemotherapy. (2001). Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development. Retrieved January 17, 2026, from [Link]

  • YouTube. (2021). Phenotypic Drug Discovery Platform. Retrieved January 17, 2026, from [Link]

  • ACS Central Science. (2022). Innovative CRISPR Screening Promotes Drug Target Identification. Retrieved January 17, 2026, from [Link]

  • Journal of Pharmaceutical Research International. (2023). A Review on Biological and Medicinal Significance of Furan. Retrieved January 17, 2026, from [Link]

  • Univar Solutions. (n.d.). N,N-Diethylamine. Retrieved January 17, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification Methods. Retrieved January 17, 2026, from [Link]

  • ACS Pharmacology & Translational Science. (2024). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. Retrieved January 17, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Ethanediamine, N-(2-aminoethyl)- (CAS 111-40-0). Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). The impact of CRISPR–Cas9 on target identification and validation. Retrieved January 17, 2026, from [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to the Reproducibility of In Vitro Neurological Assays with Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Investigated Compound: Initial searches for "N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine" did not yield publicly available scientific literature, suggesting it is a novel or not widely studied compound. This guide will, therefore, focus on the broader, well-documented class of furan derivatives with known neurological activity to address the core principles of in vitro assay reproducibility.

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities.[1][2] In the realm of neuroscience, furan derivatives have emerged as promising candidates for therapeutic intervention in a range of neurological disorders, owing to their neuroprotective, anti-inflammatory, and antioxidant properties.[1] This guide provides a comparative analysis of the in vitro performance of select furan derivatives in key neurological assays, with a focus on the critical factors influencing experimental reproducibility.

The Challenge of Reproducibility in In Vitro Neurological Models

Reproducibility is the bedrock of scientific progress, yet it remains a significant hurdle in preclinical research.[3] In vitro models of neurological disease, while offering higher throughput and more controlled environments than in vivo studies, are susceptible to a host of variables that can impact the reliability of experimental outcomes.[3] Factors such as cell line authenticity, passage number, reagent variability, and subtle differences in protocol execution can all contribute to discordant results between laboratories, and even between experiments within the same lab.[4] Adherence to established best practices, such as Good Cell Culture Practice (GCCP), is paramount to ensuring the generation of robust and reliable data.[5]

Comparative Analysis of Neuroprotective Furan Derivatives

To illustrate the therapeutic potential and structure-activity relationships of furan derivatives, this section compares the neuroprotective effects of two classes of compounds: 2-arylbenzo[b]furans and novel benzofuran-2-carboxamides.

Table 1: Comparative Neuroprotective Activity of Furan Derivatives Against Glutamate-Induced Excitotoxicity

Compound ClassSpecific Derivative(s)In Vitro ModelAssay EndpointPotency (EC50/IC50)Key Structural Features for ActivityReference
2-Arylbenzo[b]furansCompounds 11 and 37Primary Cortical NeuronsCell ViabilityNot specified, but demonstrated significant neuroprotectionAcrylate group on the 2-arylbenzo[b]furan scaffold[6]
Benzofuran-2-carboxamidesCompound 1fPrimary Rat Cortical NeuronsCell ViabilityComparable to memantine at 30 µM-CH3 substitution at the R2 position[7]
Benzofuran-2-carboxamidesCompound 1jPrimary Rat Cortical NeuronsCell Viability, DPPH radical scavenging, Lipid peroxidation inhibitionMarked anti-excitotoxic effects at 100 and 300 µM-OH substitution at the R3 position[7]

The data presented in Table 1 highlight the neuroprotective potential of furan derivatives against glutamate-induced excitotoxicity, a key pathological mechanism in several neurodegenerative diseases.[8][9] Structure-activity relationship studies reveal that specific substitutions on the furan core can significantly enhance neuroprotective efficacy.[6][7] For instance, the presence of an acrylate group on 2-arylbenzo[b]furans and specific methyl and hydroxyl substitutions on benzofuran-2-carboxamides are critical for their neuroprotective effects.[6][7]

Experimental Protocols for Assessing Neuroactivity

The reproducibility of the data presented above is contingent on the meticulous execution of standardized protocols. Below are detailed methodologies for two key in vitro neurological assays.

Protocol 1: Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons

This assay assesses the ability of a test compound to protect neurons from cell death induced by excessive glutamate exposure.[10]

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • Glutamate

  • Test compounds (furan derivatives)

  • Calcein-AM and Ethidium homodimer-1 (EthD-1) for cell viability assessment

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating: Seed primary cortical neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

  • Compound Pre-treatment: Pre-incubate the neurons with various concentrations of the furan derivative test compounds for 48 hours.[10]

  • Glutamate Insult: Induce excitotoxicity by exposing the neurons to 300 µM glutamate for 25 minutes.[10][11]

  • Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium.

  • Viability Assessment: After 24 hours of recovery, assess cell viability using Calcein-AM (stains live cells green) and EthD-1 (stains dead cells red).[10]

  • Data Analysis: Quantify the number of live and dead cells using a fluorescence microscope or plate reader. Calculate the percentage of neuroprotection conferred by the test compound relative to the glutamate-only control.

Protocol 2: Anti-Neuroinflammatory Assay in BV-2 Microglial Cells

This assay evaluates the potential of furan derivatives to suppress the inflammatory response of microglia, the resident immune cells of the central nervous system.[12]

Materials:

  • BV-2 murine microglial cell line

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds (furan derivatives)

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6 quantification

Procedure:

  • Cell Culture: Culture BV-2 cells in T75 flasks until they reach 70-80% confluency.[12]

  • Plating: Seed the cells in a 12-well plate and incubate overnight.[12]

  • Treatment: Treat the cells with various concentrations of the furan derivative test compounds for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL LPS to induce an inflammatory response.

  • Sample Collection: After 24 hours, collect the cell culture supernatant.

  • Cytokine Analysis:

    • Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent.

    • TNF-α and IL-6: Quantify the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: Determine the dose-dependent inhibition of NO, TNF-α, and IL-6 production by the test compounds compared to the LPS-only control.

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of furan derivatives are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

Glutamate Excitotoxicity Pathway

Glutamate, the primary excitatory neurotransmitter in the brain, can induce neuronal death when present in excessive concentrations.[9] This process, known as excitotoxicity, is primarily mediated by the overactivation of N-methyl-D-aspartate receptors (NMDARs), leading to a massive influx of Ca2+, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[13]

G Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Over-activation Ca_influx Ca2+ Influx NMDAR->Ca_influx Mitochondrial_dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_dysfunction ROS_production ROS Production Mitochondrial_dysfunction->ROS_production Neuronal_death Neuronal Death ROS_production->Neuronal_death Furan_derivative Furan Derivative Furan_derivative->NMDAR Inhibition Furan_derivative->ROS_production Scavenging

Caption: Glutamate excitotoxicity pathway and points of intervention by neuroprotective furan derivatives.

Microglial Activation and Neuroinflammation Pathway

Microglia, when activated by stimuli such as LPS, initiate a pro-inflammatory cascade involving the activation of transcription factors like NF-κB and the subsequent production of inflammatory mediators such as NO, TNF-α, and IL-6.

G LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 NF_kB NF-κB Activation TLR4->NF_kB Pro_inflammatory_mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NF_kB->Pro_inflammatory_mediators Transcription Neuroinflammation Neuroinflammation Pro_inflammatory_mediators->Neuroinflammation Furan_derivative Furan Derivative Furan_derivative->NF_kB Inhibition

Caption: LPS-induced neuroinflammation pathway in microglia and the inhibitory effect of furan derivatives.

Best Practices for Ensuring Reproducibility

To enhance the reliability and reproducibility of in vitro neurological assays, the following best practices should be implemented:

  • Thorough Characterization of Cell Models: Ensure the identity and purity of cell lines through regular short tandem repeat (STR) profiling and test for mycoplasma contamination.

  • Standardization of Reagents and Materials: Use reagents from the same lot whenever possible and validate new lots before use. Document the source and lot number of all materials.

  • Detailed and Consistent Protocols: Develop and adhere to detailed standard operating procedures (SOPs) for all aspects of the experiment, from cell culture to data analysis.

  • Appropriate Controls: Include positive and negative controls in every experiment to ensure the assay is performing as expected.

  • Transparent Reporting: Report all experimental details with sufficient clarity to allow for independent replication.[5]

By embracing these principles and employing well-characterized compounds and standardized assays, researchers can contribute to the generation of robust and reproducible data, thereby accelerating the discovery and development of novel therapeutics for neurological disorders.

References

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. [Link]

  • Examples of furan derivatives with biological activity. ResearchGate. [Link]

  • (PDF) Synthesis and biological activities of furan derivatives. ResearchGate. [Link]

  • Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. PubMed. [Link]

  • Structure of furan derivatives possessing excellent PDE7A inhibitory activity. ResearchGate. [Link]

  • Stem cell-based approaches for developmental neurotoxicity testing. PMC. [Link]

  • Neuroinflammation and Microglia: Considerations and approaches for neurotoxicity assessment. PMC. [Link]

  • Natural Product-Inspired Dopamine Receptor Ligands. PMC. [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. PMC. [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. [Link]

  • Laying Out Pathways With Rgraphviz. The R Journal. [Link]

  • How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. [Link]

  • Resources for developing reliable and reproducible in vitro toxicological test methods. NIH. [Link]

  • Structure of Furan natural derivatives. Panels A-E depicted different... ResearchGate. [Link]

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. MDPI. [Link]

  • Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research. [Link]

  • Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. [Link]

  • Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Axion BioSystems. [Link]

  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. MDPI. [Link]

  • Drawing graphs with dot. Graphviz. [Link]

  • Structure-activity-relationship studies on dihydrofuran-fused perhydrophenanthrenes as an anti-Alzheimer's disease agent. PubMed. [Link]

  • In vitro Models of Neurodegenerative Diseases. Frontiers. [Link]

  • Astaxanthin Protection against Neuronal Excitotoxicity via Glutamate Receptor Inhibition and Improvement of Mitochondrial Function. MDPI. [Link]

  • New In Vitro Methodology for Kinetics Distribution Prediction in the Brain. An Additional Step towards an Animal-Free Approach. MDPI. [Link]

  • The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]

  • Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and i. [Link]

  • Characterization of novel furan compounds on the basis of their radical scavenging activity and cytoprotective effects against glutamate- and lipopolysaccharide-induced insults. PubMed. [Link]

  • Example Pathview graphs: (a) Graphviz view on a canonical signaling... ResearchGate. [Link]

  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI. [Link]

  • An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. [Link]

  • An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. MDPI. [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. PubMed. [Link]

  • Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging. [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. [Link]

  • "Conducting a Time Course Assay to Assess the Neuro-inflammatory Induce" by Carly Rodriguez and Tatiana Swindell. Ursinus Digital Commons. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • Anatomical and affinity state comparisons between dopamine D1 and D2 receptors in the rat central nervous system. PubMed. [Link]

  • Neuroprotection against glutamate-induced excitotoxicity and induction of neurite outgrowth by T-006, a novel multifunctional derivative of tetramethylpyrazine in neuronal cell models. The Hong Kong Polytechnic University. [Link]

  • Near, far, wherever you are: phenotype-related variation in pharmacogenomic effect sizes across the psychiatric drug literature. Frontiers. [Link]

  • Neuroprotective potential of Marsilea quadrifolia Linn against monosodium glutamate-induced excitotoxicity in rats. Frontiers. [Link]

  • Neurotoxicity Assay. Innoprot Organ-Specific Toxicity Assays. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Furan Amine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of furan amines—a class of compounds with significant implications in both pharmaceutical stability and food safety—is paramount. The choice of analytical methodology can profoundly impact the reliability and interpretation of scientific data. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of furan amines, grounded in the principles of rigorous analytical method validation.

The narrative that follows is not a mere recitation of protocols but a synthesis of field-proven insights, explaining the causality behind experimental choices. We will explore the strengths and limitations of each technique, delve into detailed experimental workflows, and present a framework for their cross-validation, ensuring the generation of robust and defensible data.

The Analytical Imperative: Why Cross-Validation Matters

In the landscape of analytical chemistry, no single method is infallible. Cross-validation between two distinct analytical techniques, such as HPLC and GC-MS, serves as a cornerstone of data integrity. It is a process that demonstrates the consistency and reliability of results across different analytical platforms, thereby providing a higher degree of confidence in the reported values. This is particularly crucial in regulated environments where analytical data underpins critical decisions regarding product safety and efficacy. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation, which emphasize the importance of parameters such as accuracy, precision, specificity, linearity, and range[1][2][3][4][5][6][7][8].

G cluster_input Method Development & Validation cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_validation Cross-Validation Analyte Furan Amine Sample HPLC_Prep Sample Preparation (e.g., LLE, SPE) Analyte->HPLC_Prep GCMS_Prep Sample Preparation (e.g., HS-SPME) Analyte->GCMS_Prep HPLC_Analysis HPLC-UV/MS Analysis HPLC_Prep->HPLC_Analysis HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data Compare Statistical Comparison (e.g., t-test, Bland-Altman) HPLC_Data->Compare GCMS_Deriv Derivatization (e.g., with Chloroformates) GCMS_Prep->GCMS_Deriv GCMS_Analysis GC-MS Analysis GCMS_Deriv->GCMS_Analysis GCMS_Data GC-MS Results GCMS_Analysis->GCMS_Data GCMS_Data->Compare Validated Validated & Correlated Data Compare->Validated G Analyte Furan Amine IsVolatile Is the analyte volatile & thermally stable? Analyte->IsVolatile GCMS Consider GC-MS IsVolatile->GCMS Yes Derivatization Is derivatization acceptable? IsVolatile->Derivatization No HPLC Consider HPLC Sensitivity Is high sensitivity (trace level) required? GCMS->Sensitivity Derivatization->HPLC No Derivatization->GCMS Yes Sensitivity->HPLC No Sensitivity->GCMS Yes

Sources

Independent Verification and Comparative Analysis of the Synthesis of N1,N1-Diethyl-1-(furan-2-yl)ethane-1,2-diamine (CAS 842971-89-5)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

This guide provides a detailed examination of a proposed synthetic pathway for N1,N1-Diethyl-1-(furan-2-yl)ethane-1,2-diamine (CAS 842971-89-5), a novel diamine with potential applications in medicinal chemistry and materials science. Due to the absence of a publicly available, step-by-step synthesis protocol for this specific molecule, this document outlines a robust and chemically sound synthetic route, presented as a method for independent verification. Furthermore, it offers a comparative analysis of alternative reagents and methodologies at each critical step, supported by established principles in organic synthesis.

Introduction to CAS 842971-89-5

N1,N1-Diethyl-1-(furan-2-yl)ethane-1,2-diamine is a vicinal diamine characterized by a furan heterocycle, a primary amine, and a tertiary diethylamine group. The unique arrangement of these functional groups suggests its potential as a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and specialized polymers. The presence of two nitrogen atoms with different steric and electronic environments makes it an interesting candidate for coordination chemistry and asymmetric catalysis.

Proposed Synthetic Pathway for Independent Verification

A logical and efficient retrosynthetic analysis of the target molecule suggests a two-step approach starting from the readily available 2-acetylfuran. The proposed forward synthesis involves the formation of an α-amino ketone intermediate, followed by reductive amination to introduce the second nitrogen atom.

Overall Reaction Scheme:

Synthetic Pathway 2-Acetylfuran 2-Acetylfuran Intermediate_Ketone 2-(diethylamino)-1-(furan-2-yl)ethan-1-one 2-Acetylfuran->Intermediate_Ketone 1. α-Bromination 2. Diethylamine Target_Molecule N1,N1-Diethyl-1-(furan-2-yl)ethane-1,2-diamine (CAS 842971-89-5) Intermediate_Ketone->Target_Molecule Reductive Amination (e.g., NH3, H2/Pd-C or NaBH3CN)

Caption: Proposed two-step synthesis of CAS 842971-89-5.

Part 1: Synthesis of the α-Amino Ketone Intermediate

The initial phase focuses on the synthesis of 2-(diethylamino)-1-(furan-2-yl)ethan-1-one. This is achieved through the α-bromination of 2-acetylfuran, followed by nucleophilic substitution with diethylamine.

Experimental Protocol: Independent Verification

Step 1a: α-Bromination of 2-Acetylfuran

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser with a calcium chloride guard tube, dissolve 2-acetylfuran (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add a solution of bromine (1 equivalent) in the same solvent dropwise from the dropping funnel with vigorous stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(furan-2-yl)ethan-1-one. This intermediate is often used in the next step without further purification due to its lachrymatory nature.

Step 1b: Nucleophilic Substitution with Diethylamine

  • Reaction Setup: Dissolve the crude 2-bromo-1-(furan-2-yl)ethan-1-one in a polar aprotic solvent like acetonitrile or tetrahydrofuran (THF).

  • Amination: Add diethylamine (2.2 equivalents) to the solution. The excess diethylamine also acts as a base to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove diethylammonium bromide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure 2-(diethylamino)-1-(furan-2-yl)ethan-1-one.

Comparative Analysis of Alternatives for Step 1
ParameterStandard ProtocolAlternative Method 1Alternative Method 2Rationale for Comparison
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)Copper(II) Bromide (CuBr₂)NBS and CuBr₂ are solid reagents that are often easier and safer to handle than liquid bromine.
Base for Amination Excess DiethylamineTriethylamine (TEA)Potassium Carbonate (K₂CO₃)An external, non-nucleophilic base like TEA or an inorganic base like K₂CO₃ can be used to avoid using a large excess of the expensive amine.
Solvent for Amination Acetonitrile/THFDimethylformamide (DMF)Dichloromethane (DCM)Solvent polarity can influence the reaction rate and side product formation.

Part 2: Reductive Amination to the Target Diamine

The second phase involves the conversion of the α-amino ketone to the final 1,2-diamine via reductive amination. This process introduces the primary amino group.

Experimental Protocol: Independent Verification
  • Reaction Setup: In a high-pressure reaction vessel (Parr hydrogenator), dissolve 2-(diethylamino)-1-(furan-2-yl)ethan-1-one (1 equivalent) in methanol saturated with ammonia.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield N1,N1-Diethyl-1-(furan-2-yl)ethane-1,2-diamine.

Comparative Analysis of Alternatives for Step 2
ParameterStandard ProtocolAlternative Method 1Alternative Method 2Rationale for Comparison
Reducing Agent H₂/Pd-CSodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (STAB)NaBH₃CN and STAB are chemical reducing agents that do not require high-pressure hydrogenation equipment and can be more selective.
Ammonia Source Anhydrous Ammonia in MethanolAmmonium AcetateAmmonium Chloride/TriethylamineAmmonium salts can serve as an in-situ source of ammonia, which can be more convenient to handle than gaseous ammonia.
Solvent MethanolEthanolTetrahydrofuran (THF)The choice of solvent can affect the solubility of reagents and the reaction rate.

Workflow Visualization

Experimental_Workflow cluster_0 Part 1: α-Amino Ketone Synthesis cluster_1 Part 2: Reductive Amination Start_1 2-Acetylfuran Step_1a α-Bromination Start_1->Step_1a Step_1b Nucleophilic Substitution with Diethylamine Step_1a->Step_1b Purification_1 Column Chromatography Step_1b->Purification_1 Intermediate 2-(diethylamino)-1-(furan-2-yl)ethan-1-one Purification_1->Intermediate Start_2 α-Amino Ketone Intermediate Intermediate->Start_2 Step_2 Reductive Amination Start_2->Step_2 Purification_2 Vacuum Distillation or Column Chromatography Step_2->Purification_2 Final_Product CAS 842971-89-5 Purification_2->Final_Product

Caption: Detailed workflow for the synthesis of CAS 842971-89-5.

Expected Characterization Data

Upon successful synthesis, the structure and purity of N1,N1-Diethyl-1-(furan-2-yl)ethane-1,2-diamine should be confirmed by standard analytical techniques:

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the furan ring protons, the methine and methylene protons of the ethane backbone, and the ethyl groups of the diethylamine moiety.
¹³C NMR Resonances for the furan ring carbons, the two carbons of the ethane backbone, and the carbons of the diethylamino group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₈N₂O (182.26 g/mol ).
FT-IR Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching, and C-O-C stretching of the furan ring.
Purity (HPLC/GC) A major peak indicating high purity (ideally >95%).

Conclusion

This guide presents a comprehensive and scientifically grounded approach for the synthesis and independent verification of N1,N1-Diethyl-1-(furan-2-yl)ethane-1,2-diamine (CAS 842971-89-5). By providing a detailed experimental protocol and a comparative analysis of alternative synthetic strategies, this document serves as a valuable resource for researchers and professionals in the fields of synthetic organic chemistry and drug development. The proposed pathway is based on well-established chemical transformations, ensuring a high probability of success for those seeking to synthesize this promising molecule for further investigation.

References

  • Synthesis of α-amino ketones. Organic Chemistry Portal. [Link]

  • Reductive Amination. Organic Chemistry Portal. [Link]

  • Nuzhdin, A. L., Bukhtiyarova, M. V., & Bukhtiyarov, V. I. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

A Comparative Pharmacological Analysis of Substituted Ethylamines: From Classical Stimulants to Psychedelics and Entactogens

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the pharmacological profiles of a selection of substituted ethylamines. Moving beyond a simple cataloging of data, we will explore the structure-activity relationships that govern their interactions with key neurochemical targets, present detailed experimental protocols for their characterization, and offer insights into the causal links between molecular structure and pharmacological effect. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this diverse class of psychoactive compounds.

Introduction: The Versatile Phenethylamine Scaffold

The phenethylamine backbone is a remarkably versatile scaffold, giving rise to a wide array of compounds with profoundly different pharmacological and psychological effects. By strategically modifying the phenyl ring, the ethyl side chain, and the terminal amine, it is possible to generate compounds that act as potent central nervous system stimulants, hallucinogens, or entactogens. This guide will focus on a comparative analysis of representative compounds from three key classes:

  • Classical Amphetamines: Amphetamine and Methamphetamine

  • Entactogens: 3,4-Methylenedioxymethamphetamine (MDMA)

  • Psychedelic Phenethylamines: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

  • Synthetic Cathinones: Mephedrone and Methylone

We will dissect their interactions with monoamine transporters and key serotonin receptors, explore their metabolic fates, and provide the methodological framework for their empirical investigation.

Structure-Activity Relationships: The Chemical Determinants of Pharmacological Profile

The pharmacological profile of a substituted ethylamine is intricately linked to its chemical structure. Key modifications that dictate activity include:

  • α-Methylation: The addition of a methyl group at the alpha position of the ethyl sidechain, as seen in amphetamine and methamphetamine, confers resistance to metabolism by monoamine oxidase (MAO). This seemingly minor addition significantly prolongs the duration of action.

  • N-Methylation: Methylation of the terminal amine, distinguishing methamphetamine from amphetamine, can enhance its lipophilicity and ability to cross the blood-brain barrier, often resulting in greater central nervous system potency.

  • Ring Substitution: The pattern of substitution on the phenyl ring is a primary determinant of a compound's pharmacological class.

    • Unsubstituted or simple alkyl substitutions are characteristic of classical stimulants.

    • Methylenedioxy ring substitution , as in MDMA, is a hallmark of entactogens, conferring a unique profile of serotonin-dominant activity.

    • Methoxy and halogen substitutions , particularly at the 2 and 5 positions of the phenyl ring, are common in psychedelic phenethylamines like 2C-B, leading to high affinity for serotonin 5-HT2A receptors.[1]

  • β-Ketonation: The presence of a ketone at the beta position of the ethyl sidechain defines the cathinone class. This modification generally reduces potency compared to the corresponding phenethylamine analogue due to increased polarity, which hinders passage across the blood-brain barrier.

Comparative Pharmacological Profiles

The following sections and tables provide a quantitative comparison of the selected substituted ethylamines at their primary molecular targets. This data, derived from in vitro studies, offers a snapshot of their relative affinities and potencies, which in turn helps to explain their distinct psychoactive effects.

Monoamine Transporter Interactions

The primary mechanism of action for many substituted ethylamines is their interaction with the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[2] These compounds can act as either uptake inhibitors (blockers) or as substrates that induce reverse transport (releasers).

Table 1: Comparative in vitro activity of selected substituted ethylamines at monoamine transporters (IC50 values in µM).

CompoundDAT (IC50 µM)SERT (IC50 µM)NET (IC50 µM)Primary Mechanism
Amphetamine ~0.077[3]~6.8[3]~0.42[3]Releaser
Methamphetamine ~0.025~1.7~0.044Releaser
MDMA 12.6[4]7.6[4]2.1[4]Releaser
Mephedrone 5.9[4]19.3[4]1.9[4]Releaser
Methylone 4.82[5]>10-Releaser/Inhibitor
2C-B >10>10>10Receptor Agonist

Lower IC50 values indicate greater potency.

  • Amphetamine and Methamphetamine are potent substrates at DAT and NET, with significantly less activity at SERT. This profile is consistent with their classic stimulant effects.

  • MDMA exhibits a more balanced profile, with potent activity at all three transporters, but with a notable preference for SERT. This serotonin-dominant action is thought to underlie its characteristic entactogenic effects.

  • Mephedrone and Methylone also act as non-selective monoamine releasers, with profiles that bear resemblance to MDMA.[6][7] Mephedrone, however, shows a higher potency at DAT compared to MDMA.[4]

  • 2C-B displays negligible activity at the monoamine transporters, indicating a different primary mechanism of action.

Serotonin Receptor Interactions

For psychedelic phenethylamines like 2C-B, the primary molecular targets are serotonin receptors, particularly the 5-HT2A subtype.[8]

Table 2: Comparative in vitro binding affinities (Ki in nM) and functional activities (EC50 in nM) of MDMA and 2C-B at key serotonin receptors.

Compound5-HT2A (Ki nM)5-HT2A (EC50 nM)5-HT2C (Ki nM)5-HT2C (EC50 nM)
(R)-MDMA 4700[9]->50000[9]-
(S)-MDMA >50000[9]->50000[9]-
2C-B ~141.2[10]~410.63[10]

Lower Ki and EC50 values indicate greater affinity and potency, respectively.

The data clearly illustrates that:

  • MDMA has a very low affinity for 5-HT2A and 5-HT2C receptors.[9] Its psychoactive effects are primarily driven by its actions at the monoamine transporters.

  • 2C-B is a potent partial agonist at both 5-HT2A and 5-HT2C receptors.[8][10][11] This direct receptor agonism is the basis for its psychedelic effects. Interestingly, some studies have also reported 5-HT2A antagonist properties for 2C-B.[12]

Comparative Metabolism and Pharmacokinetics

The metabolic fate of a substituted ethylamine plays a crucial role in its duration of action and potential for toxicity.

  • Amphetamine and Methamphetamine: These compounds undergo metabolism through aromatic hydroxylation and N-dealkylation. The presence of the α-methyl group protects them from rapid degradation by MAO.

  • MDMA: Metabolism is complex and involves N-demethylation to MDA, O-demethylenation followed by catechol-O-methyltransferase (COMT) mediated methylation, and side-chain degradation.[13] Some metabolites of MDMA are pharmacologically active and may contribute to its overall effects and neurotoxicity.

  • Mephedrone and Methylone: Metabolism of cathinones involves N-demethylation, reduction of the β-keto group, and oxidation of the tolyl group.[14][15][16][17] The metabolites of mephedrone have been shown to possess biological activity at monoamine transporters.[14]

  • 2C-B: In rats, 2C-B is metabolized to 4-bromo-2-hydroxy-5-methoxyphenethylamine.[18] It is also a substrate for MAO-A and MAO-B.[10]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following sections detail standardized protocols for key in vitro and in vivo assays used to characterize substituted ethylamines.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity (Ki) of a test compound for a specific monoamine transporter.

Principle: A radiolabeled ligand with known high affinity for the transporter of interest is incubated with a preparation of cell membranes expressing the transporter. The ability of an unlabeled test compound to displace the radioligand is measured, and from this, the IC50 (the concentration of test compound that inhibits 50% of radioligand binding) and subsequently the Ki can be calculated.[19]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human transporter of interest (e.g., HEK293-hSERT, HEK293-hDAT, or HEK293-hNET).

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Homogenize the cells in a lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[19]

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, the radioligand (e.g., [3H]citalopram for SERT), and the membrane preparation.

    • Non-specific Binding: Add a high concentration of a known inhibitor (e.g., fluoxetine for SERT) to saturate the specific binding sites, followed by the radioligand and membrane preparation.

    • Competitive Binding: Add a range of concentrations of the test compound, the radioligand, and the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (with transporters) Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]citalopram) Radioligand->Incubation Test_Compound Unlabeled Test Compound Test_Compound->Incubation Filtration Filtration & Washing (separate bound/unbound) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting Analysis Data Analysis (calculate IC50 & Ki) Counting->Analysis Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_experiment Experimental Phase cluster_analysis Analysis Anesthesia Anesthetize Animal Stereotaxic Stereotaxic Implantation of Microdialysis Probe Anesthesia->Stereotaxic Baseline Baseline Sample Collection Stereotaxic->Baseline Drug_Admin Administer Test Compound Baseline->Drug_Admin Post_Drug Post-Drug Sample Collection Drug_Admin->Post_Drug HPLC HPLC-ED Analysis of Dialysate Post_Drug->HPLC Data_Analysis Data Analysis (% change from baseline) HPLC->Data_Analysis

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of the research chemical N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine. As a specialized amine derivative, proper disposal is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. The guidance herein is synthesized from established principles of hazardous waste management and an analysis of the compound's structural components to ensure a self-validating and scientifically grounded protocol.

Core Principle: Hazard-Based Waste Identification

  • Diethylamine Moiety : The diethylamine functional group imparts significant hazards. Diethylamine itself is classified as a highly flammable liquid that is toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[1][2][3][4]

  • Furan and Amine Structure : Related furan-amine compounds are also known to be hazardous, presenting risks of flammability, skin and eye corrosion, and respiratory irritation.[5]

Based on this analysis, This compound must be managed as a flammable, toxic, and corrosive hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of via sanitary sewer (drain) or as common solid waste.[6]

Hazard Summary Table

The following table summarizes the anticipated hazards based on the well-documented properties of diethylamine, which serves as a conservative proxy for the topic compound.

Hazard ClassificationDescriptionSource
Flammability Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can flash back from an ignition source.[1][7][8]GHS Category 2
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed or in contact with skin; Harmful if inhaled.[2][4]GHS Category 3/4
Corrosivity Causes severe skin burns and eye damage.[2][3][7]GHS Category 1A
Organ Toxicity May cause respiratory irritation.[1][3]STOT SE 3
Aquatic Hazard Harmful to aquatic life.[3]GHS Category 3

Mandatory Disposal Protocol

Adherence to this protocol is essential for ensuring personnel safety and regulatory compliance. This process is designed to be a self-validating system, where each step mitigates a specific identified risk.

Step 1: Personal Protective Equipment (PPE) and Handling

Causality: The compound's high toxicity and corrosivity demand the use of a stringent barrier method to prevent any physical contact.

  • Work Area: All handling and aliquoting of waste must be performed inside a certified chemical fume hood to control flammable and toxic vapors.[4][7][9]

  • Eye Protection: Wear tightly fitting safety goggles in combination with a full-face shield.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Inspect gloves for integrity before and during use.

  • Body Protection: Wear a chemically resistant lab coat, long pants, and closed-toe shoes.

Step 2: Waste Collection and Segregation

Causality: Proper containment and segregation prevent dangerous reactions and ensure the waste is accepted by disposal facilities.

  • Select a Compatible Container: Collect all waste containing this compound (including pure compound, solutions, and rinsate) in a designated, chemically compatible container. A glass bottle with a polytetrafluoroethylene (PTFE)-lined screw cap is a suitable choice.[10][11]

  • Label Immediately: Affix a "Hazardous Waste" label to the container.[12][13] Clearly write the full chemical name: "this compound" and list all other components of the waste stream (e.g., solvents) with their approximate concentrations.

  • Segregate Waste: Do not mix this waste with other waste streams. In particular, keep it separate from:

    • Acids and strong oxidizing agents.[9][10]

    • Aqueous waste streams.

    • Solid waste.[11]

  • Keep Container Closed: The waste container must remain securely capped at all times, except when actively adding waste.[10][11][12] This minimizes the release of flammable and toxic vapors.

Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)

Causality: Designated storage areas ensure that hazardous waste is managed safely and in compliance with institutional and federal regulations.

  • Designated Location: Store the sealed waste container in a laboratory-designated Satellite Accumulation Area (SAA).[10]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub or tray) to contain any potential leaks or spills.[11]

  • Store Away from Ignition Sources: Due to the compound's high flammability, the SAA must be located away from heat, sparks, open flames, and electrical equipment that is not intrinsically safe.[3]

Step 4: Final Disposal via Institutional Channels

Causality: Final disposal requires specialized, licensed facilities to ensure the complete and environmentally sound destruction of the hazardous material.

  • Contact Environmental Health & Safety (EH&S): Do not attempt to treat or dispose of this chemical yourself. Your institution's EH&S department is the sole authority for the final disposal of hazardous waste.[10][11]

  • Schedule a Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from your laboratory's SAA.

  • Ultimate Disposal Method: The waste will be transported by licensed professionals to a treatment, storage, and disposal facility (TSDF). The most probable and effective method for this type of organic compound is high-temperature incineration , which ensures complete destruction.[14]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams of this compound.

cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_decon Decontamination start Waste Generated: This compound ppe Don Appropriate PPE (Fume Hood, Goggles, Gloves) start->ppe collect Collect in a Labeled, Compatible Waste Container ppe->collect store Store Sealed Container in SAA with Secondary Containment collect->store contact_ehs Contact EH&S for Pickup store->contact_ehs empty Empty Container or Spill? store->empty Decontaminate? incinerate Disposal via Licensed Facility (High-Temp Incineration) contact_ehs->incinerate rinse Triple-Rinse Container with Suitable Solvent empty->rinse Container spill Absorb Spill with Inert Material empty->spill Spill collect_rinsate Collect Rinsate/Absorbent as Hazardous Waste rinse->collect_rinsate spill->collect_rinsate collect_rinsate->collect Add to Waste

Caption: Decision workflow for safe disposal.

Decontamination and Spill Procedures

  • Empty Containers: An "empty" container that held this chemical must still be treated as hazardous waste. To render it non-hazardous, triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).[13] Crucially, this rinsate is hazardous waste and must be collected in your designated waste container for this chemical.

  • Minor Spills: For small spills inside a chemical fume hood, absorb the material with a non-reactive absorbent like vermiculite, sand, or commercial sorbent pads. Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Major Spills: In the event of a large spill or any spill outside of a fume hood, evacuate the immediate area and follow your institution's emergency procedures by contacting EH&S or the emergency response team.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]

  • Disposal Q&A. DEA Diversion Control Division. [Link]

  • Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. Stericycle. [Link]

  • How To Safely Dispose of Controlled Substances. Daniels Health. [Link]

  • Disposal of Controlled Substances. Federal Register. [Link]

  • Disposal Regulations: Registrant Fact Sheet. DEA Diversion Control Division. [Link]

  • Safety Data Sheet - Diethylamine. Science Interactive. [Link]

  • Safety Data Sheet - Diethylamine. PETRAMIN S.A. DE C.V. [Link]

  • Safety Data Sheet - Diethylamine. Carl ROTH. [Link]

  • 2-Furylethylamine. Grokipedia. [Link]

Sources

A Guide to Personal Protective Equipment for Handling N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety and handling protocols for N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine. As no specific Safety Data Sheet (SDS) is available for this compound, this guide synthesizes data from its primary structural components—a furan ring and a diethylamine moiety—to establish a robust safety framework. This approach, grounded in chemical structure-activity relationships, ensures a cautious and protective stance for all laboratory personnel.

Synthesized Hazard Profile: A Data-Driven Assessment

To determine the appropriate level of personal protective equipment (PPE), we must first understand the potential hazards. This assessment is based on the known risks associated with furan and diethylamine, which together form the basis of the target molecule.

The furan group is a five-membered aromatic heterocycle. Furan itself is a toxic, flammable, and volatile liquid that can be absorbed through the skin.[1][2] It is also classified as a potential carcinogen.[2] The diethylamine component is a secondary amine, which is known to be highly flammable, corrosive, and capable of causing severe skin burns and eye damage.[3][4][5] Amines, in general, require careful handling to prevent inhalation of harmful vapors and direct contact.[6][7]

The combined toxicological profile suggests that this compound should be handled as a substance that is flammable, corrosive, toxic upon contact or inhalation, and a potential carcinogen.

Structural Moiety Known Hazards Primary Routes of Exposure References
Furan Flammable, Toxic, Potential Carcinogen, Skin AbsorptionInhalation, Skin Contact, Ingestion[1][2]
Diethylamine Highly Flammable, Corrosive (causes severe skin/eye burns), Toxic, Respiratory IrritantInhalation, Skin Contact, Eye Contact, Ingestion[3][4][5][8][9]

Core Personal Protective Equipment (PPE) Directives

Based on the synthesized hazard profile, a comprehensive PPE strategy is mandatory to mitigate risks. The following provides a tiered approach to protection.

Respiratory Protection

Due to the volatility and potential respiratory irritation from the amine group, all work must be conducted in a certified chemical fume hood to ensure adequate ventilation.[10][11] In situations where a fume hood is not feasible or during a large spill, a full-face respirator with cartridges appropriate for organic vapors and ammonia is required.[7][12] For emergency situations, a self-contained breathing apparatus (SCBA) is the standard.[1][13][14]

Eye and Face Protection

The corrosive nature of the diethylamine moiety presents a significant risk of severe eye damage.[4][10] Therefore, the minimum requirement is the use of tightly fitting chemical splash goggles.[12] Given the risk of splashes during transfer, a full-face shield worn over chemical splash goggles is strongly recommended to protect the entire face.[13]

Skin and Body Protection

To prevent skin contact and absorption, a multi-layered approach is essential.

  • Primary Layer: A flame-resistant lab coat should be worn at all times.

  • Secondary Layer: For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron over the lab coat is necessary.

  • Footwear: Closed-toe shoes are mandatory. For significant spill potential, chemical-resistant boots should be used.[13]

Hand Protection

Given that the compound is toxic in contact with skin, selecting the correct gloves is critical.[5][8] Double-gloving is recommended.

  • Inner Glove: A nitrile glove provides a base layer of protection.[12]

  • Outer Glove: A thicker, chemical-resistant glove such as neoprene or butyl rubber should be worn over the nitrile glove. Always check the manufacturer's glove compatibility charts for specific breakthrough times.

Operational and Disposal Plans

A systematic workflow ensures that safety is integrated into every step of the handling process, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height.[10] Clear the workspace of any unnecessary equipment or chemicals. Ensure an emergency eyewash and safety shower are accessible.[8][10]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, safety goggles, and face shield. If required, perform a fit check on your respirator.

  • Chemical Handling: Conduct all manipulations of the compound deep within the chemical fume hood. Use non-sparking tools and ground equipment to prevent static discharge, as the compound is expected to be flammable.[1][10][11]

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The typical order is: outer gloves, face shield, apron, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[1]

G cluster_prep Preparation Phase cluster_handling Operational Phase cluster_post Post-Handling Phase A Verify Fume Hood & Safety Equipment B Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) A->B Proceed once verified C Handle Compound Inside Fume Hood B->C D Decontaminate Workspace & Equipment C->D After completion E Segregate & Label Chemical Waste D->E F Doff PPE in Correct Sequence E->F G Wash Hands Thoroughly F->G

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.